molecular formula C2H7NO2 B8820839 Methylamine-formate CAS No. 25596-28-5

Methylamine-formate

Cat. No.: B8820839
CAS No.: 25596-28-5
M. Wt: 77.08 g/mol
InChI Key: BAONHUZQTANSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylamine-formate, more precisely referred to as methylammonium formate (MAF), is an ionic liquid composed of methylammonium cations (CH₃NH₃⁺) and formate anions (HCOO⁻) . This compound exhibits properties ideal for advanced research applications, particularly as a mobile phase modifier in reversed-phase liquid chromatography (LC) . Its utility stems from its ability to suppress silanol effects on stationary phases, leading to improved peak shape and baseline separation of challenging analytes like water-soluble vitamins and nitrofuran drugs, outperforming traditional modifiers such as methanol . Furthermore, MAF is compatible with mass spectrometry (MS) detection, making it a valuable non-volatile, environmentally friendly solvent for LC-MS workflows . Beyond separations science, this compound serves as a precursor in chemical synthesis and is investigated as a solvent component in emerging technologies, including perovskite solar cells . It is typically synthesized from the reaction of methylamine and formic acid . Researchers value MAF for its relatively low viscosity and high conductivity compared to other alkylammonium ionic liquids . This product is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic uses.

Properties

CAS No.

25596-28-5

Molecular Formula

C2H7NO2

Molecular Weight

77.08 g/mol

IUPAC Name

methylazanium;formate

InChI

InChI=1S/CH5N.CH2O2/c1-2;2-1-3/h2H2,1H3;1H,(H,2,3)

InChI Key

BAONHUZQTANSBI-UHFFFAOYSA-N

Canonical SMILES

C[NH3+].C(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Methylamine Formate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine (B109427) formate (B1220265), an ionic liquid comprised of the methylammonium (B1206745) cation ([CH₃NH₃]⁺) and the formate anion ([HCOO]⁻), is a compound of increasing interest in various scientific fields, including as a mobile phase modifier in liquid chromatography and as a solvent in perovskite solar cell fabrication.[1][2] Its unique properties, such as low vapor pressure and tunable solvency, make it a versatile component in chemical synthesis and material science. This technical guide provides a comprehensive overview of the core physicochemical properties of methylamine formate, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Core Physicochemical Properties

A summary of the key physicochemical properties of methylamine formate is presented in Table 1. It is important to note that there are conflicting reports in the literature regarding its melting point.

Table 1: Physicochemical Properties of Methylamine Formate

PropertyValueSource(s)
Molecular Formula C₂H₇NO₂[3]
Molecular Weight 77.08 g/mol [3]
Appearance Colorless to yellow liquid/solid[4]
Density 1.05 g/cm³[1]
Melting Point 13 °C (286 K) or -21.7 °C (251.45 K)[1][3][4] [5]
Boiling Point 162.1 °C (435.25 K)[3][5]
Solubility Soluble in water and other polar solvents. Limited solubility in acetonitrile.[1][6][7]
pKa (estimated in water) ~7.2Calculated from constituent ions

Note on Melting Point Discrepancy: The significant difference in reported melting points (13 °C vs. -21.7 °C) may be attributable to variations in experimental conditions, sample purity, or the presence of water. Further investigation using standardized methods is required to resolve this ambiguity.

Experimental Protocols

Detailed methodologies for the synthesis of methylamine formate and the determination of its key physicochemical properties are provided below.

Synthesis of Methylamine Formate

This protocol is adapted from a method described for its use as a mobile phase modifier.[2]

Materials:

  • Methylamine (33% w/w in absolute ethanol)

  • Formic acid (98%)

  • Methanol (B129727) (HPLC grade)

  • Dry ice

  • Ice

  • Three-neck round-bottom flask

  • Addition funnel with PTFE needle valve

  • Magnetic stirrer

  • Nitrogen gas inlet

  • Vacuum pump

Procedure:

  • Chill the methylamine solution in the three-neck round-bottom flask using an ice/dry ice bath.

  • Equip the flask with a magnetic stirrer, a nitrogen gas inlet, and the addition funnel.

  • Prepare a solution of an equimolar amount of formic acid diluted with methanol.

  • Slowly add the formic acid solution to the chilled and stirred methylamine solution via the addition funnel. Maintain a slow and controlled addition rate.

  • Gently bubble nitrogen gas through the reaction mixture for the initial 20-30 minutes and then maintain a nitrogen atmosphere.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a designated period.

  • Remove the ethanol (B145695) and methanol solvents under reduced pressure using a vacuum pump.

  • The resulting product is methylamine formate.

G Synthesis Workflow of Methylamine Formate cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_purification Purification prep_methylamine Chill Methylamine Solution reaction Slow Addition of Formic Acid to Methylamine under N2 prep_methylamine->reaction prep_formic_acid Prepare Formic Acid Solution prep_formic_acid->reaction purification Solvent Removal under Vacuum reaction->purification product Methylamine Formate purification->product

Caption: Synthesis Workflow of Methylamine Formate.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

This is a general protocol for determining the melting point of an ionic liquid.[8]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Accurately weigh a small sample (typically 5-10 mg) of methylamine formate into a hermetically sealed aluminum pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Purge the cell with an inert gas at a constant flow rate.

  • Cool the sample to a temperature well below the expected melting point (e.g., -50 °C).

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.

  • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic transition.

  • Perform a cooling cycle at the same rate to observe any crystallization or glass transition.

  • A second heating cycle is often performed to confirm the thermal transitions.

Determination of Boiling Point

The boiling point of ionic liquids is often determined under reduced pressure to avoid decomposition.

Apparatus:

  • Ebulliometer or a distillation apparatus suitable for vacuum.

  • Vacuum pump

  • Manometer

  • Heating mantle

  • Thermometer

Procedure:

  • Place a sample of methylamine formate in the boiling flask of the ebulliometer or distillation apparatus.

  • Assemble the apparatus and ensure all connections are vacuum-tight.

  • Evacuate the system to the desired pressure, measured by the manometer.

  • Gradually heat the sample until a steady boiling is observed, characterized by a constant temperature reading.

  • Record the boiling temperature and the corresponding pressure.

  • Repeat the measurement at several different pressures.

  • The normal boiling point (at atmospheric pressure) can be extrapolated from the vapor pressure data using the Clausius-Clapeyron equation.

Determination of Solubility

A general method for determining the solubility of an ionic liquid in an organic solvent.

Apparatus:

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Add an excess amount of methylamine formate to a known volume of the desired solvent in a sealed vial.

  • Agitate the mixture in a thermostatically controlled environment for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the sample to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration of methylamine formate using a pre-calibrated UV-Vis spectrophotometer or HPLC.

  • The solubility is then calculated from the measured concentration.

Determination of pKa via Potentiometric Titration

This protocol provides a general framework for determining the pKa of a salt solution.[9]

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a solution of methylamine formate of known concentration in deionized water.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with the standardized strong acid, recording the pH after each incremental addition.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the pH at the half-equivalence point. Alternatively, a titration with a strong base can be performed.

Characterization Workflow

A logical workflow for the comprehensive characterization of synthesized methylamine formate is depicted below.

G Characterization Workflow for Methylamine Formate cluster_spectroscopic Spectroscopic Analysis cluster_physical Physical Property Measurement cluster_thermal Thermal Analysis cluster_chemical Chemical Property Measurement start Synthesized Methylamine Formate nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir density Density Measurement start->density viscosity Viscosity Measurement start->viscosity dsc DSC (Melting Point, Glass Transition) start->dsc tga TGA (Decomposition Temperature) start->tga solubility Solubility Determination start->solubility pka pKa Determination start->pka

Caption: Characterization Workflow for Methylamine Formate.

Conclusion

This technical guide has provided a detailed summary of the known physicochemical properties of methylamine formate, alongside standardized experimental protocols for their verification and determination. The provided workflows for synthesis and characterization offer a logical framework for researchers working with this versatile ionic liquid. The conflicting data on its melting point highlights the need for further rigorous investigation to establish a definitive value. As the applications of methylamine formate continue to expand, a thorough understanding of its fundamental properties is paramount for its effective utilization in scientific research and industrial development.

References

Synthesis of High-Purity Methylamine Formate for High-Performance Liquid Chromatography (HPLC): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity methylamine (B109427) formate (B1220265) for use as a mobile phase modifier in High-Performance Liquid Chromatography (HPLC). The protocols and data presented are intended to enable researchers and scientists to produce methylamine formate of sufficient purity for sensitive analytical applications, particularly in the field of drug development where high-purity reagents are paramount.

Introduction

Methylamine formate (MAF) is a protic ionic liquid that has gained attention as an effective alternative to traditional organic solvents like methanol (B129727) and acetonitrile (B52724) in reversed-phase HPLC. Its use as a mobile phase modifier can offer unique selectivity, improved peak shape, and enhanced retention for certain analytes. The synthesis of high-purity methylamine formate is a critical first step to leveraging its benefits in sensitive HPLC and LC-MS applications, as impurities can introduce baseline noise, interfere with analyte detection, and compromise the integrity of analytical data.

This guide details a robust method for the synthesis of methylamine formate from methylamine and formic acid, followed by a rigorous purification procedure to ensure the final product meets the stringent requirements of modern analytical chromatography.

Synthesis and Purification Workflow

The overall process for producing high-purity methylamine formate involves a controlled acid-base reaction, followed by solvent removal and a final drying step to eliminate residual water and volatile organics. Quality control checks are essential at various stages to ensure the final product's purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Starting Materials: - Methylamine Solution - Formic Acid reaction Controlled Reaction (0°C) start->reaction Slow Addition solvent_removal Solvent Removal (Vacuum) reaction->solvent_removal Crude Product freeze_drying Vacuum Freeze-Drying (48 hours) solvent_removal->freeze_drying Removes Water & Residual Alcohol spectroscopy Spectroscopic Analysis (NMR, IR) freeze_drying->spectroscopy Purified Product purity_analysis Purity Assessment (GC, Karl Fischer) spectroscopy->purity_analysis final_product Final Product for HPLC purity_analysis->final_product High-Purity Methylamine Formate

Figure 1: Overall workflow for the synthesis and purification of high-purity methylamine formate.

Experimental Protocols

Synthesis of Methylamine Formate

This protocol is adapted from a peer-reviewed study and is designed to produce high-quality methylamine formate.[1]

Materials:

  • Methylamine (33% w/w in absolute ethanol)

  • Formic acid (98% assay)

  • HPLC-grade methanol

  • Dry ice

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel with a PTFE needle valve (jacketed, optional)

  • Stir plate and stir bar

  • Nitrogen gas inlet adapter

  • High-vacuum valve adapter

  • Chilling bath

  • Vacuum pump

  • Freeze-dryer

Procedure:

  • Preparation: Chill the methylamine solution and a 50:50 (v/v) solution of formic acid and HPLC-grade methanol in an ice bath.

  • Reaction Setup: Place the chilled methylamine solution in a three-neck round-bottom flask seated in a chilling bath of ice and dry ice. Equip the flask with a high-vacuum valve adapter, a nitrogen gas inlet, and the addition funnel containing the chilled formic acid solution.

  • Controlled Addition: Slowly add the formic acid solution to the stirred methylamine solution at a drip rate of one drop every 2-3 seconds. Maintain the reaction temperature at 0°C. If a jacketed addition funnel is used, circulate icy water through it to keep the formic acid solution cold.

  • Inert Atmosphere: Gently bubble nitrogen gas through the reaction mixture for the first 15-20 minutes of the reaction, then maintain a positive nitrogen atmosphere above the solution for the remainder of the reaction.

  • Reaction Completion: Continue stirring the mixture at 0°C until the addition of formic acid is complete.

Purification of Methylamine Formate

Procedure:

  • Solvent Removal: Following the reaction, remove the ethanol (B145695) and methanol from the product mixture using a vacuum pump.

  • Freeze-Drying: Transfer the resulting product to a suitable flask and perform vacuum freeze-drying for 48 hours to remove water and any residual alcohol.[1]

The final product should be a clear, colorless liquid. A yellowish tint may indicate that the reaction temperature was too high or that the starting materials were not fresh.[1]

Quality Control and Characterization

To ensure the suitability of the synthesized methylamine formate for HPLC applications, a series of analytical tests should be performed.

Spectroscopic Identification

The chemical identity of the synthesized methylamine formate can be confirmed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Chemical_Reaction cluster_reactants Reactants cluster_product Product methylamine Methylamine (CH3NH2) maf Methylamine Formate (CH3NH3+HCOO-) methylamine->maf + formic_acid Formic Acid (HCOOH) formic_acid->maf

Figure 2: Acid-base reaction for the synthesis of methylamine formate.

Table 1: Spectroscopic Data for Methylamine Formate [1]

Technique Observed Peaks/Shifts Assignment
FT-IR3329 cm⁻¹N-H stretching
2790 cm⁻¹C-H stretching (N-CH₃)
1668 cm⁻¹C=O stretching
1591 cm⁻¹N-H bending
1467, 1379, 1351 cm⁻¹C-H bending (CH₃)
1121 cm⁻¹C-O stretching
¹H NMR (in CD₃OD)8.5 ppmFormate proton
2.5, 2.7 ppmMethyl protons
¹³C NMR (in CD₃OD)169 ppmFormate carbon
24 ppmMethyl carbon
Purity Assessment

Quantitative analysis is crucial to determine the purity of the synthesized methylamine formate.

Table 2: Purity Analysis of Synthesized Methylamine Formate [1]

Parameter Analytical Method Result
Residual MethanolGas Chromatography (GC)< 0.05%
Water ContentKarl Fischer TitrationNot explicitly quantified in the reference, but freeze-drying is employed for its removal.
YieldVolumetric155 mL of MAF from 250 mL of 33% methylamine in ethanol solution.

Application in HPLC

High-purity methylamine formate can be used as a mobile phase modifier in reversed-phase HPLC to achieve unique separations. Its performance has been shown to be comparable, and in some cases superior, to methanol.

Table 3: Comparative HPLC Performance of Methylamine Formate (MAF) vs. Methanol (MeOH) [1]

Parameter Condition Methanol (MeOH) Methylamine Formate (MAF)
Solvent Strength Slope-2.502.05
Peak Asymmetry (Phenol)40% modifier in water1.2 - 1.3Consistently ~1.2
HETP (Height Equivalent to a Theoretical Plate)40% modifier in water~1.7 times higher than MAFLower HETP indicates higher efficiency
Separation of Nitrofurans20% modifier in waterNo baseline separationBaseline separation in 22 min
Separation of Vitamins5% modifier in waterSevere peak broadening for thiamineBaseline separation of pyridoxine, thiamine, and nicotinamide

Conclusion

The synthesis of high-purity methylamine formate via the direct reaction of methylamine and formic acid, followed by rigorous purification, provides a valuable reagent for advanced HPLC applications. The detailed protocols and characterization data in this guide serve as a comprehensive resource for researchers aiming to produce and utilize this versatile mobile phase modifier. The superior performance of methylamine formate in terms of peak shape and selectivity for certain classes of compounds makes it a compelling alternative to traditional organic solvents in modern chromatography.

References

Characterization of Methylamine-Formate Ionic Liquid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylamine-formate (MAF), an ionic liquid composed of the methylammonium (B1206745) cation ([CH₃NH₃]⁺) and the formate (B1220265) anion ([HCOO]⁻), is a protic ionic liquid that has garnered increasing interest in various scientific fields, including pharmaceuticals.[1][2] Its unique properties, such as low viscosity compared to other ionic liquids and its utility as a mobile phase modifier in liquid chromatography, make it a valuable tool for researchers, scientists, and drug development professionals.[3] This technical guide provides an in-depth overview of the core characterization of this compound, including its physicochemical properties, synthesis, and key analytical techniques for its evaluation.

Physicochemical Properties

This compound is a salt formed from the reaction of methylamine (B109427) and formic acid.[1][2] It is soluble in water and other polar solvents.[1] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₂H₇NO₂[1][4]
Molar Mass 77.083 g·mol⁻¹[1][4]
Melting Point 13 °C (286 K)[1]
Boiling Point 162.1 °C (435.2 K)[1]
Density 1.05 g/cm³ (at 25 °C)[1]
Viscosity Qualitatively described as lower than other alkylammonium formates. Specific temperature-dependent data is available in supplementary materials of cited literature but not directly accessible here.[3]
Conductivity Qualitatively described as higher than other alkylammonium formates. Specific temperature-dependent data is available in supplementary materials of cited literature but not directly accessible here.

Synthesis and Characterization Workflow

The synthesis of this compound is a straightforward acid-base neutralization reaction. The general workflow for its preparation and subsequent characterization is outlined in the diagram below.

G Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization start Start: Reagents reactants Methylamine Solution Formic Acid Solution start->reactants reaction Controlled Addition (Ice Bath, Inert Atmosphere) reactants->reaction purification Solvent Removal (Vacuum) reaction->purification product This compound (MAF) purification->product spectroscopy Spectroscopic Analysis (NMR, FTIR) product->spectroscopy thermal Thermal Analysis (TGA, DSC) product->thermal physicochemical Physicochemical Properties (Viscosity, Conductivity, Density) product->physicochemical

Synthesis and Characterization Workflow

Experimental Protocols

Detailed methodologies for the key experiments in the characterization of this compound are provided below.

Synthesis of this compound

Objective: To synthesize this compound through the neutralization of methylamine with formic acid.

Materials:

  • Methylamine solution (e.g., 40% in water or 33% in ethanol)

  • Formic acid (e.g., >98% purity)

  • Anhydrous ethanol (B145695) or other suitable solvent

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator or vacuum line

Procedure:

  • Chill the methylamine solution in a round-bottom flask placed in an ice bath.

  • Slowly add formic acid dropwise to the stirred methylamine solution using a dropping funnel. The reaction is exothermic and maintaining a low temperature is crucial to prevent the formation of byproducts.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Remove the solvent (water and/or ethanol) under reduced pressure using a rotary evaporator or a vacuum line to obtain the pure this compound ionic liquid.

  • Store the final product in a desiccator to prevent water absorption.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of the synthesized this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

Procedure:

  • Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra (phasing, baseline correction, and referencing).

  • Analyze the chemical shifts, coupling constants, and integration to confirm the presence of the methylammonium cation and the formate anion and to identify any impurities.

Expected ¹H NMR signals (in DMSO-d₆):

  • Methyl protons (-CH₃): ~2.33 ppm (singlet)

  • Ammonium protons (-NH₃⁺): ~8.23 ppm (broad singlet)

  • Formate proton (-HCOO⁻): ~7.96 ppm (singlet)

Expected ¹³C NMR signals:

  • Methyl carbon: ~25 ppm

  • Formate carbon: ~165 ppm

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of the this compound ionic liquid directly onto the ATR crystal.

  • Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Expected characteristic absorption bands (cm⁻¹):

  • N-H stretching (ammonium): Broad band around 3200-3400 cm⁻¹

  • C-H stretching (methyl): Around 2800-3000 cm⁻¹

  • C=O stretching (formate): Strong band around 1580-1610 cm⁻¹

  • N-H bending (ammonium): Around 1500-1600 cm⁻¹

  • C-H bending (methyl): Around 1400-1470 cm⁻¹

Thermal Analysis

1. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Instrumentation:

  • TGA instrument

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Record the mass loss as a function of temperature.

  • The onset of decomposition is determined from the resulting TGA thermogram.

2. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and other phase transitions of this compound.

Instrumentation:

  • DSC instrument

Procedure:

  • Accurately weigh a small sample (5-10 mg) of this compound into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Subject the sample to a controlled temperature program, which typically includes cooling and heating cycles at a constant rate (e.g., 10 °C/min).

  • Record the heat flow to or from the sample relative to the reference.

  • Analyze the resulting DSC thermogram to identify thermal events such as melting (endothermic peak) and glass transitions (step change in the baseline).

Logical Relationship in Pharmaceutical Applications

This compound's utility in drug development, particularly in pharmaceutical analysis, stems from its ability to act as a mobile phase modifier in liquid chromatography. Its ionic nature and solvent properties can alter the interactions between the analytes, the stationary phase, and the mobile phase, leading to improved separation of drug compounds.

G Role of this compound in Pharmaceutical Analysis maf This compound (Ionic Liquid) properties Unique Physicochemical Properties (Low Viscosity, Polarity) maf->properties application Application as Mobile Phase Modifier in Liquid Chromatography properties->application mechanism Alters Analyte-Stationary Phase and Analyte-Mobile Phase Interactions application->mechanism outcome Improved Separation of Drug Compounds mechanism->outcome

MAF's Role in Pharmaceutical Analysis

Conclusion

This compound is a versatile ionic liquid with favorable physicochemical properties for various applications, notably in the pharmaceutical sciences as a solvent and analytical tool. This guide provides a foundational understanding of its synthesis and characterization, offering detailed protocols for its preparation and analysis using standard laboratory techniques. The presented data and workflows are intended to support researchers and drug development professionals in harnessing the potential of this unique ionic liquid. Further research into its temperature-dependent properties will undoubtedly expand its applications in the future.

References

thermal stability of methylamine-formate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability of Methylamine (B109427) Formate (B1220265)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine formate (CH₃NH₃⁺HCOO⁻) is a protic ionic liquid (PIL) formed from the neutralization reaction between methylamine and formic acid.[1] As with other PILs, it possesses unique characteristics such as low vapor pressure, tunable solubility, and ionic conductivity, making it a compound of interest in various applications, including as a solvent for chemical reactions, an electrolyte, or a component in pharmaceutical formulations.[2] Understanding the thermal stability of methylamine formate is critical for defining its operational limits, ensuring safety during storage and use, and predicting its degradation pathways.

This technical guide provides a comprehensive overview of the thermal stability of methylamine formate. It consolidates available physicochemical data, outlines detailed protocols for its thermal analysis, and proposes a likely decomposition pathway based on the known behavior of its constituent ions.

Physicochemical and Thermal Properties

Direct and detailed experimental data on the thermal decomposition of methylamine formate is limited in publicly accessible literature. However, its basic properties have been reported, and its thermal behavior can be inferred by comparing it with analogous short-chain alkylammonium-based PILs.

Reported Physical Properties of Methylamine Formate

The following table summarizes the known physical properties of methylamine formate.

PropertyValueReference
Chemical Formula C₂H₇NO₂[1][3]
Molar Mass 77.083 g·mol⁻¹[1]
Melting Point 13 °C (286 K)[1]
Boiling Point 162.1 °C (435.2 K)[1]
Appearance Ionic liquid[1]
Comparative Thermal Stability of Analogous Protic Ionic Liquids

To estimate the thermal stability of methylamine formate, it is useful to examine related compounds. The thermal decomposition temperature (Td), often defined as the onset temperature of mass loss in thermogravimetric analysis (TGA), is a key indicator of stability. The table below presents TGA data for ethylammonium-based PILs, which are structurally similar to methylamine formate.

CompoundOnset Decomposition Temp. (Td)Analysis Conditions
Ethylammonium Nitrate~150-200 °CNot specified
Ethylammonium Formate~100-150 °CNot specified

Note: The stability of PILs is highly dependent on the nature of both the cation and the anion. Generally, ammonium-based PILs are less thermally stable than imidazolium-based ones due to the potential for a reverse proton transfer reaction.[4]

Synthesis and Decomposition Pathways

Synthesis Pathway

Methylamine formate is synthesized via a straightforward acid-base neutralization reaction between methylamine and formic acid.[1] This proton transfer reaction is typically exothermic.

G Synthesis of Methylamine Formate cluster_reactants Reactants MA Methylamine (CH₃NH₂) MF Methylamine Formate (CH₃NH₃⁺HCOO⁻) MA->MF Proton Acceptor FA Formic Acid (HCOOH) FA->MF Proton Donor

Caption: Acid-base synthesis of methylamine formate.

Proposed Thermal Decomposition Pathway

The primary decomposition steps are likely:

  • Reverse Proton Transfer: Methylammonium (B1206745) formate reverts to methylamine and formic acid.

  • Decomposition of Precursors:

    • Methylamine primarily dehydrogenates to form hydrogen cyanide and hydrogen, with a secondary pathway producing methane (B114726) and ammonia.[5]

    • Formic acid can dehydrate to carbon monoxide and water or dehydrogenate to carbon dioxide and hydrogen.

G Proposed Thermal Decomposition of Methylamine Formate cluster_initial Initial Step cluster_products Final Products MF Methylamine Formate (CH₃NH₃⁺HCOO⁻) MA Methylamine (CH₃NH₂) MF->MA Reverse Proton Transfer FA Formic Acid (HCOOH) MF->FA Reverse Proton Transfer HCN Hydrogen Cyanide (HCN) MA->HCN H2 Hydrogen (H₂) MA->H2 CH4 Methane (CH₄) MA->CH4 NH3 Ammonia (NH₃) MA->NH3 CO Carbon Monoxide (CO) FA->CO H2O Water (H₂O) FA->H2O

Caption: Proposed multi-step thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of methylamine formate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.[6][7] The following sections detail generalized protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of volatile components.[8]

Objective: To determine the onset decomposition temperature (Td) and degradation profile of methylamine formate.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of methylamine formate into an alumina (B75360) or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature is determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying thermal events like melting, crystallization, and glass transitions.[9][10]

Objective: To identify the melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc) of methylamine formate.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter (e.g., heat-flux or power-compensation DSC).

  • Sample Preparation: Hermetically seal 3-5 mg of methylamine formate in an aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) within the DSC cell.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • Segment 1 (Heating): Ramp from ambient temperature to 180 °C at 10 °C/min to observe the melting point and initial decomposition.

    • Segment 2 (Cooling): Cool the sample from 180 °C to -50 °C at 10 °C/min to observe any crystallization events.

    • Segment 3 (Second Heating): Ramp from -50 °C to 180 °C at 10 °C/min. This scan is used to determine the glass transition (Tg) and melting point (Tm) of the sample, free from its prior thermal history.

  • Data Analysis: Plot heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) appear as peaks. The glass transition appears as a step change in the baseline heat capacity.

Experimental Workflow Visualization

The logical flow for a comprehensive thermal analysis is depicted below.

G Workflow for Thermal Analysis of Methylamine Formate start Start: Sample Preparation tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc data_tga Obtain TGA Curve (Mass vs. Temp) tga->data_tga data_dsc Obtain DSC Thermogram (Heat Flow vs. Temp) dsc->data_dsc analysis_tga Determine Onset Decomposition Temp (Td) data_tga->analysis_tga analysis_dsc Determine Phase Transitions (Tg, Tm) data_dsc->analysis_dsc report Compile Data & Generate Report analysis_tga->report analysis_dsc->report

Caption: A typical workflow for thermal characterization.

Conclusion

Methylamine formate, as a protic ionic liquid, holds promise for various scientific and industrial applications. While specific, peer-reviewed data on its thermal stability is not extensively documented, this guide provides a framework for its characterization. Based on analogous compounds, its thermal stability is expected to be moderate, likely limited by the potential for reverse proton transfer to its volatile precursors, methylamine and formic acid. The proposed decomposition pathways and detailed experimental protocols provided herein offer a robust starting point for researchers to rigorously evaluate the thermal properties of methylamine formate, ensuring its safe and effective implementation in future applications.

References

solubility of methylamine-formate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Methylamine (B109427) Formate (B1220265) in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylamine formate (MAF), also known as methylammonium (B1206745) formate, is a protic ionic liquid (PIL) of increasing interest in various chemical and pharmaceutical applications. Its utility as a solvent, reagent, or mobile phase component in drug development and organic synthesis is intrinsically linked to its solubility in different media. This technical guide provides a comprehensive overview of the solubility of methylamine formate in organic solvents, its synthesis, and standardized methods for solubility determination. While specific quantitative solubility data for methylamine formate in common organic solvents is not extensively documented in publicly available literature, this guide compiles qualitative information, relevant physicochemical properties, and data for analogous compounds to provide a practical reference for laboratory professionals.

Introduction to Methylamine Formate

Methylamine formate ([CH₃NH₃]⁺[HCOO]⁻) is an ionic liquid composed of the methylammonium cation and the formate anion. It is formed through the acid-base reaction between methylamine and formic acid.[1] As a protic ionic liquid, it possesses a network of hydrogen bonds, giving it unique properties such as low vapor pressure, thermal stability, and a tunable polarity. These characteristics make it a promising candidate for a "green" solvent and a versatile tool in various applications, including:

  • Organic Synthesis: As a reaction medium or catalyst.

  • Electrochemistry: As an electrolyte in batteries and capacitors.

  • Chromatography: As a mobile phase modifier in High-Performance Liquid Chromatography (HPLC), particularly for separating polar compounds.[2]

  • Drug Delivery: As a potential solvent or component in pharmaceutical formulations.

Understanding the solubility of MAF in different organic solvents is critical for its effective application in these fields.

Physicochemical Properties

A summary of the key physical and chemical properties of methylamine formate is presented below.

PropertyValueReference
Chemical Formula C₂H₇NO₂[1]
Molar Mass 77.083 g·mol⁻¹[1]
Appearance Colorless, hygroscopic solid/liquidGeneral Knowledge
Melting Point 13 °C (55 °F; 286 K)[1]
Boiling Point 162.1 °C (323.8 °F; 435.2 K)[1]
Density 1.05 g/mL[1]
Polarity (ETN) ~0.9[2]

Solubility of Methylamine Formate

Qualitative Solubility Overview

Methylamine formate is consistently described as being soluble in water and other polar solvents.[1] Its ionic nature and the ability of its cation and anion to form hydrogen bonds contribute to its affinity for polar media. The polarity of MAF itself is comparable to that of methanol (B129727), which suggests good miscibility with polar protic solvents.[2] However, its solubility in less polar or non-polar organic solvents is expected to be limited.

Quantitative Solubility Data

For context, data for the related inorganic salt, ammonium (B1175870) formate , is provided below. It is important to note that the presence of the methyl group in methylamine formate can alter its solubility profile compared to ammonium formate.

SolventAmmonium Formate Solubility ( g/100 g of solvent)Temperature (°C)
Ethanol (B145695)SolubleNot specified
Diethyl EtherSolubleNot specified
Liquid AmmoniaSolubleNot specified
Water1020
Water53180

Source:[3]

It has been noted that ammonium formate has very limited solubility in 100% acetonitrile, and the presence of a small amount of water is necessary to achieve dissolution, a behavior that could be similar for methylamine formate.[4]

Experimental Protocols

Synthesis of Methylamine Formate

A reliable method for the synthesis of methylamine formate has been described for applications in liquid chromatography.[2]

Materials:

  • Methylamine (CH₃NH₂, 33% w/w in absolute ethanol)

  • Formic acid (HCOOH, 98% assay)

  • Methanol (HPLC-grade)

  • Ice and dry ice bath

  • Three-neck round-bottom flask

  • Addition funnel with a PTFE needle valve

  • Nitrogen gas inlet

  • Vacuum pump and freeze-dryer

Procedure:

  • Chill the methylamine solution in the three-neck round-bottom flask, which is placed in an ice/dry ice bath.

  • Equip the flask with a nitrogen gas inlet and a high-vacuum valve adapter to minimize the escape of methylamine.

  • Prepare an equimolar amount of formic acid diluted with a 50:50 mixture of HPLC-grade methanol.

  • Chill the formic acid solution in the addition funnel.

  • Slowly add the chilled formic acid solution to the stirred methylamine solution at a drip rate of one drop every 2-3 seconds.

  • Gently bubble nitrogen gas through the reaction mixture for the first 15-20 minutes.

  • After the addition is complete, use a vacuum pump to remove the ethanol and methanol from the product.

  • Perform vacuum freeze-drying for 48 hours to remove residual water and alcohol, yielding pure methylamine formate.[2]

General Protocol for Solubility Determination

The following is a general experimental workflow for determining the solubility of an ionic liquid like methylamine formate in an organic solvent.

Principle: The isothermal equilibrium method is used. A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the clear supernatant is then determined analytically.

Materials:

  • Methylamine Formate (synthesized and purified)

  • Organic solvent of interest (e.g., methanol, acetonitrile), anhydrous grade

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE or other compatible material)

  • Analytical instrument (e.g., HPLC-UV, NMR, or gravimetric analysis setup)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of methylamine formate to a known volume or mass of the organic solvent in a sealed vial.

  • Equilibration: Place the vial in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at the same temperature.

  • Sample Extraction: Carefully extract a known volume of the clear supernatant using a pre-warmed pipette or syringe. Immediately filter the sample using a syringe filter to remove any remaining microcrystals.

  • Analysis:

    • Gravimetric Method: Accurately weigh the filtered aliquot, then evaporate the solvent under vacuum at a mild temperature. Weigh the remaining solid residue (methylamine formate).

    • Chromatographic Method (HPLC): Dilute the filtered aliquot with a suitable mobile phase and analyze using a calibrated HPLC method to determine the concentration.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the amount of solute determined in the known volume of the aliquot.

Visualizations

Synthesis of Methylamine Formate

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_purification Purification MA Methylamine Solution (in Ethanol) Chill_MA Chill Methylamine in Flask (-10 to 0°C) MA->Chill_MA FA Formic Acid (diluted in Methanol) Chill_FA Chill Formic Acid Solution FA->Chill_FA Addition Slow Dropwise Addition (under N2 atmosphere) Chill_MA->Addition Chill_FA->Addition Vac_Evap Vacuum Evaporation (Remove Solvents) Addition->Vac_Evap Reaction Mixture Freeze_Dry Vacuum Freeze-Drying (Remove Water) Vac_Evap->Freeze_Dry Final_Product Pure Methylamine Formate Freeze_Dry->Final_Product

Caption: Workflow for the synthesis of methylamine formate.

Solubility Determination Workflow

SolubilityWorkflow A 1. Prepare Supersaturated Solution (Excess MAF in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B Mixture C 3. Separate Phases (Settle and Centrifuge at Temp.) B->C Equilibrated Slurry D 4. Extract and Filter Supernatant C->D Clear Supernatant E 5. Analyze Aliquot Concentration (Gravimetric, HPLC, etc.) D->E Filtered Sample F 6. Calculate Solubility (g/100mL or mol/L) E->F Concentration Data

References

An In-depth Technical Guide to the Synthesis and Characterization of Methylamine-Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylamine-formate (CH₃NH₃⁺HCOO⁻), a protic ionic liquid, has garnered interest in various scientific fields, from a solvent in the synthesis of perovskite solar cells to a mobile phase modifier in chromatography.[1][2] This technical guide provides a comprehensive overview of its synthesis, and physicochemical properties. Despite extensive searches of crystallographic databases and the scientific literature, a definitive experimental single-crystal X-ray diffraction analysis detailing the precise crystal structure, including unit cell parameters and bond lengths/angles, for simple this compound is not publicly available at the time of this writing. This guide, therefore, focuses on the established experimental protocols for its preparation and known characteristics, while also outlining the standard methodologies used for crystal structure analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through an acid-base neutralization reaction between methylamine (B109427) and formic acid.[1] Several protocols have been reported, with variations in temperature and solvent.

Experimental Protocol 1: Synthesis at 0°C

A widely cited method involves the controlled addition of formic acid to a chilled solution of methylamine to manage the exothermic nature of the reaction.[3]

Materials:

  • Methylamine (33% wt. solution in absolute ethanol)

  • Formic acid (98%)

  • HPLC-grade Methanol (MeOH)

  • Absolute Ethanol (B145695)

Procedure:

  • An equimolar amount of formic acid is diluted with a 50:50 mixture of HPLC-grade methanol.

  • The methylamine solution is chilled in an ice bath.

  • The diluted formic acid solution is slowly added dropwise (2-3 seconds per drop) to the chilled and stirring methylamine solution.

  • The reaction is maintained at 0°C throughout the addition.

  • Following the reaction, the solvent (ethanol/methanol) is removed under vacuum.

  • To remove any residual water and alcohol, the product is subjected to vacuum freeze-drying for 48 hours.[3]

Experimental Protocol 2: Synthesis for Perovskite Precursors

A similar protocol is employed when synthesizing this compound for use as a solvent in the preparation of methylammonium (B1206745) lead iodide perovskites.[2]

Materials:

  • Methylamine (33% in ethanol)

  • Formic acid (88%)

  • Absolute Ethanol

  • Methanol

Procedure:

  • 25 mL of methylamine (33% in ethanol) and 10 mL of absolute ethanol are combined in a round bottom flask and placed in an ice bath under a nitrogen atmosphere.

  • 6 mL of 88% formic acid is mixed with 25 mL of methanol.

  • The formic acid solution is added dropwise to the stirring methylamine solution.

  • The resulting clear, viscous liquid is stored in a nitrogen glovebox.[2]

Physicochemical Properties

While detailed crystallographic data is elusive, several key physicochemical properties of this compound have been characterized.

PropertyValueReference(s)
Molecular FormulaC₂H₇NO₂[4][5]
Molar Mass77.08 g/mol [5]
Melting Point-21.7 °C[6]
Boiling Point162.1 °C[6]
Density1.05 g/cm³[7]
pH (undiluted)7.4[3]
AppearanceClear, colorless liquid[3]

Crystal Structure Analysis (General Methodology)

The definitive determination of a crystal structure is accomplished through single-crystal X-ray diffraction. While specific data for this compound is not available, the general experimental workflow is as follows.

3.1. Crystal Growth: The first and often most challenging step is the growth of a high-quality single crystal. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

3.2. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

3.3. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined using computational methods to solve the phase problem.

3.4. Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.

While powder X-ray diffraction (XRD) has been used to characterize related methylammonium-based compounds, such as methylammonium lead iodide and methylammonium vanadate, this technique typically provides less detailed structural information than single-crystal analysis.[8][9][10]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Methylamine Methylamine Solution (in Ethanol) Mixing Controlled Addition at 0°C Methylamine->Mixing FormicAcid Formic Acid Solution (in Methanol) FormicAcid->Mixing Vacuum Solvent Removal (Vacuum) Mixing->Vacuum FreezeDry Freeze-Drying Vacuum->FreezeDry MAF This compound FreezeDry->MAF

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Crystal Structure Determination

Crystal_Structure_Workflow Start Single Crystal Growth XRD X-ray Diffraction Data Collection Start->XRD Processing Data Processing (Unit Cell & Space Group) XRD->Processing Solution Structure Solution (Atomic Positions) Processing->Solution Refinement Structure Refinement Solution->Refinement Final Final Crystal Structure Refinement->Final

Caption: General workflow for crystal structure determination.

Conclusion

This compound is a readily synthesized protic ionic liquid with applications in diverse areas of chemical research. While detailed experimental protocols for its preparation and its key physicochemical properties are well-documented, a definitive public record of its single-crystal structure analysis is currently unavailable. The general methodologies for such an analysis are well-established, and future research may yet provide the specific crystallographic data for this compound. The information presented in this guide serves as a valuable resource for researchers and professionals working with or considering the use of this compound.

References

Spectroscopic Analysis of Methylamine-Formate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of methylamine-formate, a protic ionic liquid with applications in various chemical processes, including as a mobile phase modifier in liquid chromatography.[1][2] This document details the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data, experimental protocols, and visual representations of the analytical workflow and molecular structure relationships.

Introduction

This compound (CH₃NH₃⁺HCOO⁻) is an ionic liquid formed from the reaction of methylamine (B109427) and formic acid.[2][3] Its properties and purity are crucial for its applications, necessitating thorough analytical characterization. NMR and IR spectroscopy are powerful techniques for elucidating the molecular structure and identifying functional groups present in the compound. This guide serves as a practical resource for researchers working with or synthesizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are employed for its characterization.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound typically exhibits two distinct signals corresponding to the protons of the methylammonium (B1206745) cation and the formate (B1220265) anion. The chemical shifts can vary slightly depending on the solvent and concentration.

Proton Chemical Shift (ppm) in CD₃OD Chemical Shift (ppm) in DMSO
Methyl Protons (-CH₃)2.5 and 2.72.33
Formate Proton (H-COO⁻)8.57.96
Ammonium Protons (-NH₃⁺)Not explicitly stated8.23

Data sourced from multiple studies.[1][4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon environments in this compound.

Carbon Chemical Shift (ppm) in CD₃OD
Methyl Carbon (-CH₃)24
Formate Carbon (-COO⁻)169

A degradation product, N-methylformamide, may be observed with an amide carbon peak at 163 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretching3329[1], 2527 (broad)[4]
C-H Stretching (N-CH₃)2790
C=O Stretching1668[1], 1704[4]
N-H Bending1591
C-H Bending (-CH₃)1467, 1379, 1351
C-O Stretching1121

Note: The broadness of the N-H stretching band is often attributed to hydrogen bonding.[5]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the acid-base reaction between methylamine and formic acid.[1][4]

Materials:

  • Methylamine (e.g., 33% wt. solution in absolute ethanol)

  • Formic acid (e.g., 88% solution)

  • Methanol (for dilution)

  • Ice/Dry Ice Bath

  • Addition funnel

  • Three-neck round bottom flask

  • Nitrogen gas inlet

  • Vacuum pump

Procedure:

  • Chill the methylamine solution in a three-neck round bottom flask using an ice and dry ice bath.

  • Slowly add a chilled solution of formic acid (diluted with methanol) to the methylamine solution dropwise using an addition funnel. Maintain a slow drip rate (e.g., 2-3 seconds per drop).

  • Gently stir the reaction mixture throughout the addition.

  • Bubble nitrogen gas through the solution for the initial 15-20 minutes of the reaction.

  • After the reaction is complete, remove the ethanol/methanol solvent using a vacuum pump.

  • Further purify the product by vacuum freeze-drying for an extended period (e.g., 48 hours) to remove residual water and alcohol.

NMR Spectroscopy

Instrumentation:

  • Bruker 300 or 500 MHz NMR spectrometer[1]

Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][4]

Data Acquisition:

  • Record ¹H and ¹³C NMR spectra at room temperature.

  • Use the residual solvent peak as a reference for chemical shifts.[4]

IR Spectroscopy

Instrumentation:

  • Perkin-Elmer Spectrum One FT-IR spectrometer with a Universal ATR Sampling Accessory.[1]

Sample Preparation:

  • Place a small amount of the liquid this compound sample directly on the ATR crystal.

Data Acquisition:

  • Record the IR spectrum over a standard range (e.g., 4000-650 cm⁻¹).

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the logical relationship between the spectroscopic data and the molecular structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Reactants (Methylamine, Formic Acid) reaction Acid-Base Reaction start->reaction purification Purification (Vacuum Distillation) reaction->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Sample Preparation (Dissolution in Deuterated Solvent) ir IR Spectroscopy product->ir Sample Preparation (Direct Application) nmr_data NMR Spectra (Chemical Shifts, Coupling Constants) nmr->nmr_data ir_data IR Spectrum (Vibrational Frequencies) ir->ir_data structure Structural Elucidation and Purity Assessment nmr_data->structure ir_data->structure

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

logical_relationship cluster_structure Molecular Structure of this compound cluster_nmr NMR Data cluster_ir IR Data compound CH₃NH₃⁺ HCOO⁻ methyl_group -CH₃ compound->methyl_group ammonium_group -NH₃⁺ compound->ammonium_group formate_proton H- (Formate) compound->formate_proton formate_carbonyl C=O (Formate) compound->formate_carbonyl formate_co C-O (Formate) compound->formate_co h_nmr ¹H NMR methyl_group->h_nmr correlates to c_nmr ¹³C NMR methyl_group->c_nmr correlates to ir_spec IR Spectrum methyl_group->ir_spec correlates to ammonium_group->ir_spec correlates to formate_proton->h_nmr correlates to formate_carbonyl->c_nmr correlates to formate_carbonyl->ir_spec correlates to formate_co->ir_spec correlates to methyl_proton_signal δ ~2.3-2.7 ppm h_nmr->methyl_proton_signal formate_proton_signal δ ~8.0-8.5 ppm h_nmr->formate_proton_signal methyl_carbon_signal δ ~24 ppm c_nmr->methyl_carbon_signal formate_carbon_signal δ ~169 ppm c_nmr->formate_carbon_signal nh_stretch ~3329 cm⁻¹ (N-H stretch) ir_spec->nh_stretch ch_stretch ~2790 cm⁻¹ (C-H stretch) ir_spec->ch_stretch co_stretch_double ~1668 cm⁻¹ (C=O stretch) ir_spec->co_stretch_double nh_bend ~1591 cm⁻¹ (N-H bend) ir_spec->nh_bend ch_bend ~1467, 1379 cm⁻¹ (C-H bend) ir_spec->ch_bend co_stretch_single ~1121 cm⁻¹ (C-O stretch) ir_spec->co_stretch_single

Caption: Logical relationship between the molecular structure of this compound and its NMR and IR spectral data.

References

The Emergence of Methylamine-Formate: A Protic Ionic Liquid with Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of chemistry and materials science, ionic liquids (ILs) have carved out a significant niche, offering a unique combination of properties that make them suitable for a vast array of applications. Among these, protic ionic liquids (PILs), formed by the proton transfer between a Brønsted acid and a Brønsted base, have garnered considerable attention due to their ease of synthesis and distinct physicochemical characteristics. This technical guide focuses on a particularly promising PIL: methylamine-formate (MAF). First described as a room-temperature ionic liquid, MAF is synthesized from the simple reaction of methylamine (B109427) and formic acid.[1][2][3] Its low viscosity and high conductivity, coupled with its utility as a mobile phase modifier in liquid chromatography and potential applications in drug delivery, position it as a compound of significant interest to the scientific community. This document provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and key applications, with a focus on providing practical, in-depth information for researchers and professionals in the field.

Physicochemical Properties of this compound

This compound is an ionic liquid composed of the methylammonium (B1206745) cation ([CH₃NH₃]⁺) and the formate (B1220265) anion ([HCOO]⁻).[1][2][3] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₂H₇NO₂[4][5]
Molar Mass 77.083 g·mol⁻¹[2][4]
Melting Point 13 °C (55 °F; 286 K)[2][3]
Boiling Point 162.1 °C (323.8 °F; 435.2 K)[2][3]
Density 1.05 g/cm³[2][3]
Viscosity 9.05 cP[6]
Conductivity Peak of 172 mS/cm (in 40% aqueous solution)[6]
pH (undiluted) 7.4[6]

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methylamine (CH₃NH₂, 33% w/w in absolute ethanol)[6]

  • Formic acid (HCOOH, 98% assay)[6]

  • Absolute ethanol

  • Methanol (B129727)

  • Round bottom flask

  • Syringe pump

  • Septum

  • Ice bath

  • Nitrogen line

Procedure:

  • In a round bottom flask placed in an ice bath and under a nitrogen atmosphere, combine 25 mL of methylamine (33% in ethanol) and 10 mL of absolute ethanol.

  • Prepare a solution of 6 mL of 88% formic acid mixed with 25 mL of methanol.

  • Load the formic acid solution into a 60 mL syringe and place it on a syringe pump.

  • Slowly add the formic acid solution dropwise to the stirring methylamine solution at a rate of 2-3 drops per second through a septum to maintain the nitrogen seal.

  • After the complete addition of the formic acid solution, continue stirring the reaction mixture for an additional 60 minutes at room temperature. The resulting product should be a clear, viscous liquid.

  • The synthesized this compound should be stored in a nitrogen-filled glovebox and used within two weeks to minimize decomposition.

Caption: Synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Methylamine Methylamine (in Ethanol) Reaction Dropwise addition in ice bath under N2 Methylamine->Reaction FormicAcid Formic acid (in Methanol) FormicAcid->Reaction MAF This compound Reaction->MAF

Characterization of this compound

Spectroscopic Analysis

Detailed spectroscopic data is crucial for confirming the successful synthesis and purity of this compound.

Infrared (IR) Spectroscopy:

The FT-IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups.[7][8]

Wavenumber (cm⁻¹)Assignment
3329N-H stretching
2790C-H stretching (N-CH₃)
1668C=O stretching
1591N-H bending
1467, 1379, 1351C-H bending (CH₃)
1121C-O stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to further confirm the structure of this compound.[7] The spectra are typically recorded in deuterated methanol (CD₃OD).

NucleusChemical Shift (ppm)Assignment
¹H8.5Formate proton
¹H2.7, 2.5Methyl protons
¹³C169Formate carbon
¹³C24Methyl carbon

It is important to note that this compound can slowly degrade to N-methylformamide, which can be observed in the NMR spectra as a small peak at 8.0 ppm in ¹H NMR and 163 ppm in ¹³C NMR.[7]

Physicochemical Characterization Protocols

Viscosity Measurement:

The viscosity of this compound can be determined using a Cannon-Fenske routine viscometer for transparent liquids.[7]

  • Equip the viscometer with a constant temperature bath to maintain the desired measurement temperature.

  • Introduce a known volume of the this compound sample into the viscometer.

  • Allow the sample to equilibrate to the bath temperature.

  • Apply suction or pressure to draw the liquid up through the bulb to a point above the upper timing mark.

  • Measure the time required for the liquid to flow between the upper and lower timing marks.

  • Calculate the kinematic viscosity using the measured flow time and the viscometer calibration constant.

  • Determine the dynamic viscosity by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

  • Perform triplicate measurements to ensure accuracy.[7]

Caption: Experimental Workflow for Viscosity Measurement.

G cluster_setup Setup cluster_procedure Procedure cluster_output Output Viscometer Cannon-Fenske Viscometer Load Load Sample Viscometer->Load TempBath Constant Temperature Bath Equilibrate Equilibrate Temperature TempBath->Equilibrate Load->Equilibrate MeasureTime Measure Flow Time Equilibrate->MeasureTime Calculate Calculate Viscosity MeasureTime->Calculate ViscosityValue Dynamic Viscosity (cP) Calculate->ViscosityValue

Conductivity Measurement:

The electrical conductivity of this compound can be measured using a standard conductivity meter.

  • Calibrate the conductivity meter using a standard solution of known conductivity.

  • Rinse the conductivity probe thoroughly with the this compound sample to be measured.

  • Immerse the probe into the sample, ensuring the electrodes are fully covered.

  • Allow the reading to stabilize and record the conductivity value.

  • For aqueous solutions, the conductivity can be measured at various concentrations to determine the critical aggregate concentration.[6]

Caption: Experimental Workflow for Conductivity Measurement.

G cluster_setup Setup cluster_procedure Procedure cluster_output Output Meter Conductivity Meter Calibrate Calibrate Meter Meter->Calibrate Probe Conductivity Probe Rinse Rinse Probe with Sample Probe->Rinse Calibrate->Rinse Measure Measure Conductivity Rinse->Measure ConductivityValue Conductivity (mS/cm) Measure->ConductivityValue

Applications in Research and Drug Development

This compound's unique properties make it a versatile tool in various scientific domains, particularly in analytical chemistry and pharmaceutical sciences.

Mobile Phase Modifier in Liquid Chromatography

One of the most well-documented applications of this compound is as a mobile phase modifier in reversed-phase liquid chromatography (RPLC).[6][7][9][10] Due to its low viscosity, it can be an effective replacement for traditional organic solvents like methanol.[6][7] Studies have shown that using a mobile phase containing this compound can lead to improved separation of certain compounds, such as nitrofuran drugs.[6][7] Furthermore, it can suppress the peak broadening effects caused by silanol (B1196071) interactions on silica-based columns, resulting in better resolution and sharper peaks for certain analytes.[6][7]

Potential in Drug Development

Protic ionic liquids, in general, are being explored for their potential in drug development, and this compound shares many of the desirable characteristics.[11]

  • Solubility Enhancement: A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[11] Protic ionic liquids can act as effective solvents or co-solvents to enhance the solubility of these APIs.[12][13][14] The ability of this compound to form hydrogen bonds and its polar nature suggest its potential in this area.

  • Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): The concept of API-ILs involves pairing a drug molecule, which is either an acid or a base, with a suitable counter-ion to form an ionic liquid.[15] This can lead to improved physicochemical properties, such as enhanced solubility and bioavailability. Given that this compound is formed from a simple amine and carboxylic acid, it serves as a model for the types of interactions that could be exploited in the formation of API-ILs.

Caption: Logical Relationship of MAF in Drug Development.

G cluster_properties Properties of MAF cluster_application Application cluster_outcome Potential Outcome Polarity High Polarity Solubilization Enhanced Solubilization of Poorly Soluble APIs Polarity->Solubilization HBonding Hydrogen Bonding Capability HBonding->Solubilization Bioavailability Improved Bioavailability Solubilization->Bioavailability DrugDelivery Novel Drug Delivery Systems Solubilization->DrugDelivery

Conclusion

This compound stands out as a protic ionic liquid with a compelling profile for researchers and professionals in the chemical and pharmaceutical sciences. Its straightforward synthesis, low viscosity, and favorable polarity make it an attractive alternative to conventional organic solvents in applications such as liquid chromatography. Furthermore, its potential to enhance the solubility of poorly soluble active pharmaceutical ingredients opens up exciting avenues for its use in drug formulation and delivery. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate further research and application of this versatile ionic liquid. As the exploration of ionic liquids continues to expand, this compound is poised to play an increasingly important role in advancing various fields of scientific endeavor.

References

A Preliminary Investigation of Methylamine-Formate in Organic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine-formate, the salt formed from the simple primary amine, methylamine (B109427), and the simplest carboxylic acid, formic acid, is emerging as a versatile and valuable reagent in organic synthesis. While often generated in situ, its applications, particularly in C-N bond formation through reductive amination and N-formylation, are of significant interest in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the preparation, properties, and applications of this compound in organic reactions, with a focus on detailed experimental protocols and quantitative data to facilitate its use in a research and development setting.

Physicochemical Properties of this compound

This compound, also known as methylammonium (B1206745) formate (B1220265), is an ionic liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂H₇NO₂[2]
Molar Mass 77.08 g/mol [2]
Appearance Colorless to yellow oil/crystalline solid[3]
Melting Point 13 °C[4]
Boiling Point 162.1 °C[4]
Density 1.05 g/mL[1]
pH (undiluted) 7.4[1]
Solubility Soluble in water and other polar solvents[4]

Preparation of this compound

This compound can be readily prepared by the acid-base reaction between methylamine and formic acid. Two detailed experimental protocols are provided below.

Experimental Protocol 1: Synthesis at 0 °C

This method is suitable for obtaining a high-purity product with controlled reaction conditions.[1]

Materials:

  • Methylamine (33 wt. % solution in absolute ethanol)

  • Formic acid (98%)

  • HPLC-grade methanol (B129727)

  • Ice/dry ice bath

  • Addition funnel with PTFE needle valve

  • Three-neck round bottom flask

  • Nitrogen gas inlet

  • Vacuum pump

Procedure:

  • Chill the methylamine solution and a 50:50 (v/v) solution of formic acid in methanol in an ice bath.

  • Place the chilled methylamine solution in a three-neck round bottom flask equipped with an addition funnel and a nitrogen inlet, and immerse the flask in an ice/dry ice bath.

  • Slowly add the chilled formic acid solution to the stirred methylamine solution at a drip rate of 2-3 seconds per drop.

  • Gently bubble nitrogen gas through the reaction mixture for the first 15-20 minutes and then maintain a nitrogen atmosphere.

  • After the addition is complete, remove the ethanol (B145695) and methanol from the product by vacuum.

  • For further purification and removal of water, perform vacuum freeze-drying for 48 hours.

Experimental Protocol 2: Synthesis at Elevated Temperature

This is a more straightforward method suitable for applications where the presence of small amounts of water is not critical.[3]

Materials:

  • Methylamine (liquid or aqueous solution)

  • Formic acid

  • Round-bottomed flask

  • Water bath

  • Stirring apparatus

Procedure:

  • Place the methylamine (1 mmol) in a round-bottomed flask immersed in a water bath.

  • While stirring, add formic acid (1 mmol) dropwise to the amine at 70 °C over a period of 1 hour.

  • After the addition is complete, raise the temperature to 80 °C and continue stirring for an additional hour.

  • The resulting product is methylammonium formate, which can be used directly or purified as needed. A yield of 69% has been reported for this method.[3]

Applications in Organic Reactions

The primary application of this compound in organic synthesis is as a reagent for reductive amination and N-formylation reactions. It is often generated in situ from methylamine and formic acid.

Reductive Amination (N-Methylation)

This compound is a key intermediate in the Eschweiler-Clarke and Leuckart-Wallach reactions, which are classic methods for the N-methylation of primary and secondary amines.[5][6] In these reactions, a carbonyl compound (often formaldehyde (B43269) for methylation) reacts with an amine in the presence of formic acid. The this compound provides both the methylamine nucleophile (in the case of reactions starting with ammonia (B1221849) or other amines) and the hydride source (formate anion) for the reduction of the intermediate iminium ion.

This reaction is a highly effective method for the exhaustive methylation of primary and secondary amines to the corresponding tertiary amines without the formation of quaternary ammonium (B1175870) salts.[5][7]

Reaction Scheme:

Eschweiler_Clarke cluster_reactants Reactants cluster_products Products R2NH R₂NH (Primary or Secondary Amine) R2NMe R₂N-CH₃ (Tertiary Amine) R2NH->R2NMe + CH₂O, HCOOH HCHO CH₂O (Formaldehyde) HCOOH HCOOH (Formic Acid) CO2 CO₂ H2O H₂O

Caption: General scheme of the Eschweiler-Clarke reaction.

Mechanism of the Eschweiler-Clarke Reaction:

The reaction proceeds through the initial formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from the formate anion. For primary amines, this process occurs twice.

Eschweiler_Clarke_Mechanism amine Primary/Secondary Amine (R₂NH) hemiaminal Hemiaminal Intermediate amine->hemiaminal + Formaldehyde formaldehyde Formaldehyde (CH₂O) formaldehyde->hemiaminal iminium Iminium Ion [R₂N=CH₂]⁺ hemiaminal->iminium - H₂O methylated_amine Methylated Amine (R₂NCH₃) iminium->methylated_amine formate Formate Ion (HCOO⁻) formate->methylated_amine Hydride Transfer co2 Carbon Dioxide (CO₂) methylated_amine->co2 releases tertiary_amine Tertiary Amine (if starting from primary amine) methylated_amine->tertiary_amine Repeats for Primary Amines N_Formylation cluster_reactants Reactants cluster_products Products R2NH R₂NH (Primary or Secondary Amine) R2NCHO R₂N-CHO (Formamide) R2NH->R2NCHO + HCOOH, -H₂O HCOOH HCOOH (Formic Acid) H2O H₂O

References

Methodological & Application

Methylamine-Formate as a Mobile Phase Additive in LC-MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of mobile phase additive is critical for achieving optimal separation, peak shape, and ionization efficiency. While traditional additives like formic acid and ammonium (B1175870) formate (B1220265) are widely used, methylamine-formate (MAF) has emerged as a promising alternative, offering distinct advantages in specific applications. MAF, an ionic liquid, can act as a replacement for organic modifiers like methanol (B129727) in reversed-phase liquid chromatography (RPLC) and has shown utility in enhancing the analysis of a variety of compounds.[1][2][3] Its lower viscosity compared to other ionic liquids and its ability to suppress peak broadening effects from silanol (B1196071) interactions make it a valuable tool for chromatographers.[1][2][3]

This document provides detailed application notes and protocols for the effective use of this compound as a mobile phase additive in LC-MS, catering to the needs of researchers, scientists, and drug development professionals.

Advantages of this compound in LC-MS

This compound offers several key benefits in LC-MS analysis:

  • Enhanced Sensitivity: For certain analytes, such as triglycerides, MAF has been shown to significantly improve detection sensitivity compared to conventional additives like ammonium formate. In one study, the mass spectral peak response and signal-to-noise ratio for trilinolein (B126924) were approximately five times higher when using methylamine (B109427) formate.[3]

  • Improved Peak Shape: MAF effectively suppresses silanol interactions on silica-based columns, leading to reduced peak tailing and improved peak symmetry, particularly for basic compounds.[1][2][3]

  • Comparable Solvent Strength to Methanol: In reversed-phase chromatography, MAF exhibits a solvent strength comparable to methanol, allowing it to be used as a direct replacement or a co-solvent.[1][2][3]

  • Volatility and MS Compatibility: As a volatile salt, this compound is fully compatible with mass spectrometry, as it can be readily removed in the ion source, minimizing background noise and contamination.[4][5][6][7]

  • Utility in Both RPLC and HILIC: MAF has demonstrated utility in both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) modes, expanding its applicability to a wide range of analytes from non-polar to highly polar.[1][8][9][10][11]

Experimental Protocols

Preparation of this compound Solution

A stock solution of this compound can be prepared by carefully neutralizing formic acid with methylamine.

Materials:

  • Formic acid (≥98%)

  • Methylamine solution (e.g., 40% in water)

  • High-purity water (LC-MS grade)

  • Methanol or Acetonitrile (B52724) (LC-MS grade)

Procedure:

  • In a fume hood, cool a specific volume of methylamine solution in an ice bath.

  • Slowly add an equimolar amount of formic acid dropwise while stirring. The reaction is exothermic.

  • Allow the solution to return to room temperature.

  • The resulting solution is the this compound stock solution. The pH of undiluted MAF is approximately 7.4.[1]

  • This stock solution can be further diluted with water, methanol, or acetonitrile to the desired concentration for the mobile phase.

General LC-MS Workflow

The following diagram illustrates a typical workflow for method development and analysis using this compound.

workflow cluster_prep Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing SamplePrep Sample Preparation LC_Separation LC Separation (RPLC or HILIC) SamplePrep->LC_Separation MobilePhasePrep Mobile Phase Preparation (with this compound) MobilePhasePrep->LC_Separation MS_Detection MS Detection (ESI or APCI) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataAnalysis Data Analysis & Interpretation DataAcquisition->DataAnalysis

General LC-MS workflow using this compound.

Application Examples and Protocols

Application 1: Analysis of Water-Soluble Vitamins in Reversed-Phase LC-MS

This protocol is suitable for the separation and detection of polar compounds like water-soluble vitamins.

Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 150 mm, 3.5 µm
Mobile Phase A 5% this compound in Water
Mobile Phase B Acetonitrile
Gradient Isocratic elution with 100% Mobile Phase A
Flow Rate 0.2 mL/min
Column Temperature 30 °C
Injection Volume 5 µL

Mass Spectrometry Parameters (Positive ESI):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Nebulizer Gas Nitrogen, 40 psi
Drying Gas Flow 8 L/min
Drying Gas Temperature 350 °C
Scan Range m/z 100-500

Quantitative Data Summary:

AnalyteRetention Time (min)[1]
Pyridoxine29.5
Thiamine32.9
Nicotinamide37.0
Application 2: Enhanced Detection of Triglycerides in Reversed-Phase LC-MS

This application highlights the improved sensitivity achieved with this compound for lipid analysis.

Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM this compound in 90:10 Acetonitrile:Water
Mobile Phase B 10 mM this compound in 90:10 Isopropanol:Acetonitrile
Gradient 0-2 min, 30% B; 2-15 min, 30-80% B; 15-18 min, 80-95% B; 18-20 min, 95% B
Flow Rate 0.3 mL/min
Column Temperature 45 °C
Injection Volume 2 µL

Mass Spectrometry Parameters (Positive ESI):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.0 kV
Nebulizer Gas Nitrogen, 50 psi
Drying Gas Flow 10 L/min
Drying Gas Temperature 325 °C
Scan Range m/z 400-1200

Quantitative Data Summary (Comparison with Ammonium Formate):

AnalyteAdditiveSignal-to-Noise Ratio Improvement Factor[3]
TrilinoleinThis compound~5x

Logical Relationship of Mobile Phase Additive Properties

The choice of mobile phase additive influences several key aspects of the LC-MS analysis. The following diagram illustrates these relationships.

additive_properties Additive Mobile Phase Additive (e.g., this compound) Volatility Volatility Additive->Volatility IonicStrength Ionic Strength Additive->IonicStrength pH pH Additive->pH MS_Compatibility MS Compatibility Volatility->MS_Compatibility High volatility is crucial PeakShape Peak Shape IonicStrength->PeakShape Affects peak symmetry IonizationEfficiency Ionization Efficiency pH->IonizationEfficiency RetentionTime Retention Time pH->RetentionTime Influences analyte ionization state Chromatographic_Performance Chromatographic Performance PeakShape->Chromatographic_Performance RetentionTime->Chromatographic_Performance MS_Compatibility->IonizationEfficiency

Influence of mobile phase additive properties on LC-MS performance.

Conclusion

This compound is a versatile and effective mobile phase additive for LC-MS with demonstrated advantages in enhancing sensitivity and improving peak shape for a range of analytes. Its compatibility with mass spectrometry and its utility in both reversed-phase and HILIC modes make it a valuable addition to the chromatographer's toolkit. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to explore the benefits of this compound in their specific LC-MS applications. As with any method development, optimization of concentrations and gradient conditions is recommended to achieve the best results for the analytes of interest.

References

Application Note: Enhanced Separation of Polar Compounds by RPLC Using a Methylamine-Formate Mobile Phase Modifier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of methylamine-formate (MAF) as a mobile phase modifier in reversed-phase liquid chromatography (RPLC) for the enhanced separation of polar compounds. Traditional RPLC often struggles with the retention and peak shape of highly polar analytes. MAF, a protic ionic liquid, serves as an effective alternative to conventional organic modifiers like methanol (B129727), offering unique selectivity and improved chromatographic performance, particularly for basic and water-soluble compounds. This document provides detailed protocols for the preparation of MAF and its application in RPLC methods, supported by comparative data and visual workflows.

Introduction

The analysis of polar compounds by reversed-phase liquid chromatography (RPLC) presents a significant challenge due to their limited retention on hydrophobic stationary phases.[1][2] Strategies to overcome this include the use of polar-endcapped columns, hydrophilic interaction liquid chromatography (HILIC), or the addition of mobile phase modifiers.[2][3][4] this compound (MAF), a room temperature protic ionic liquid, has emerged as a valuable tool for chromatographers. Its properties, including low viscosity compared to other ionic liquids and its ability to suppress silanol (B1196071) interactions, make it an excellent mobile phase component for improving the retention and peak shape of polar analytes.[5][6][7] This note provides a comprehensive guide to leveraging MAF for the successful separation of challenging polar molecules.

Advantages of Using this compound

  • Enhanced Retention of Polar Compounds: MAF can increase the retention of very polar compounds that are poorly retained in traditional RPLC systems.

  • Improved Peak Shape: MAF effectively suppresses the peak broadening effects caused by silanol interactions on silica-based stationary phases, leading to sharper, more symmetrical peaks, especially for basic compounds.[5][6][7]

  • Unique Selectivity: The use of MAF can offer different selectivity compared to common organic solvents like methanol and acetonitrile (B52724), aiding in the resolution of co-eluting peaks.

  • MS Compatibility: As a volatile salt, MAF is compatible with mass spectrometry (MS) detection, making it suitable for LC-MS applications.[5][8]

  • Methanol Alternative: MAF can serve as a viable replacement for methanol in RPLC, demonstrating comparable solvent strength.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound (MAF)

This protocol describes the synthesis of MAF from methylamine (B109427) and formic acid.[5]

Materials:

  • Methylamine (CH₃NH₂, 33% w/w in absolute ethanol)

  • Formic acid (HCO₂H, 98%)

  • HPLC-grade methanol (MeOH)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Burette

Procedure:

  • Place a round-bottom flask containing the methylamine solution in an ice bath on a magnetic stirrer.

  • Slowly add an equimolar amount of formic acid (diluted with a small amount of 50:50 HPLC-grade MeOH) to the chilled and stirring methylamine solution. The reaction is exothermic and should be performed slowly to control the temperature.

  • Continue stirring the solution in the ice bath for 1-2 hours to ensure the reaction goes to completion.

  • The resulting solution is the this compound (MAF) ionic liquid. It can be stored at room temperature before being used to prepare the mobile phase.

G cluster_synthesis Protocol 1: MAF Synthesis Workflow start Start reagents Chill Methylamine Solution (in Ethanol) in Ice Bath start->reagents addition Slowly Add Equimolar Formic Acid (diluted in MeOH) reagents->addition Exothermic Reaction reaction Stir in Ice Bath for 1-2 hours addition->reaction product This compound (MAF) Product reaction->product

Protocol 1: MAF Synthesis Workflow
Protocol 2: RPLC Separation of Water-Soluble Vitamins

This protocol provides a method for the separation of a mixture of water-soluble vitamins using a MAF-containing mobile phase, demonstrating its superiority over a methanol-based mobile phase for this application.[5]

Instrumentation and Columns:

  • HPLC or UHPLC system with UV or MS detector

  • Polar end-capped C18 column (e.g., Aqua C18, 5 µm)

Mobile Phase Preparation:

  • Mobile Phase A: 5% (v/v) this compound in HPLC-grade water.

  • Comparative Mobile Phase B: 5% (v/v) Methanol in HPLC-grade water.

Chromatographic Conditions:

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection: UV at 254 nm

Sample Preparation:

Procedure:

  • Equilibrate the C18 column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

  • Inject the vitamin standard mixture and record the chromatogram.

  • After the run, flush the column with a high percentage of organic solvent (e.g., acetonitrile or methanol) and then with water.

  • Equilibrate the column with Comparative Mobile Phase B.

  • Inject the vitamin standard mixture again and record the chromatogram for comparison.

G cluster_vitamin_analysis Protocol 2: Vitamin Analysis Workflow start Start prepare_mp_maf Prepare Mobile Phase A (5% MAF in Water) start->prepare_mp_maf prepare_mp_meoh Prepare Mobile Phase B (5% MeOH in Water) start->prepare_mp_meoh prepare_sample Prepare Vitamin Standard (100 ppm in Water) start->prepare_sample equilibrate_maf Equilibrate Column with Mobile Phase A prepare_mp_maf->equilibrate_maf inject_maf Inject Sample & Acquire Data (MAF) prepare_sample->inject_maf equilibrate_maf->inject_maf flush Flush Column inject_maf->flush compare Compare Chromatograms inject_maf->compare equilibrate_meoh Equilibrate Column with Mobile Phase B flush->equilibrate_meoh inject_meoh Inject Sample & Acquire Data (MeOH) equilibrate_meoh->inject_meoh inject_meoh->compare

Protocol 2: Vitamin Analysis Workflow

Data Presentation

The following tables summarize the quantitative data from the comparative separation of water-soluble vitamins and nitrofurans using MAF and methanol-based mobile phases.

Table 1: Retention Times of Water-Soluble Vitamins [5]

AnalyteRetention Time (min) with 5% MAFRetention Time (min) with 5% MeOHObservations with 5% MeOH
Pyridoxine8.38.0Separated
Thiamine9.5Not well-resolvedSevere peak broadening and tailing
Nicotinamide10.310.5Separated

Table 2: Separation of Nitrofurans [5]

Mobile PhaseFurazolidone (B1674277) (FZD) Retention Time (min)Nitrofurantoin (NFT) Retention Time (min)Resolution
20% MAF in Water~18~20Baseline separated
20% MeOH in WaterNot baseline separatedNot baseline separatedPoor
10% MeOH in WaterNot baseline separatedNot baseline separatedPoor

Results and Discussion

The use of 5% MAF in the mobile phase resulted in the baseline separation of pyridoxine, thiamine, and nicotinamide with good peak shapes.[5] In contrast, the use of 5% methanol led to severe peak broadening for thiamine, preventing its baseline resolution from the other vitamins.[5] This is attributed to the ability of MAF to suppress the interaction between the positively charged thiamine molecule and the residual silanols on the C18 column.[5]

Similarly, for the separation of the nitrofurans, furazolidone and nitrofurantoin, a 20% MAF mobile phase provided baseline resolution, which could not be achieved with either 10% or 20% methanol.[5] These results clearly demonstrate the utility of MAF as a mobile phase modifier for improving the separation of challenging polar compounds.

Conclusion

This compound is a versatile and effective mobile phase modifier for the RPLC analysis of polar compounds. It offers significant advantages in terms of improved retention, enhanced peak shape, and unique selectivity, particularly for basic analytes. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to implement MAF-based mobile phases in their chromatographic methods to overcome common challenges associated with the analysis of polar molecules. The compatibility of MAF with MS detectors further extends its applicability in modern analytical workflows.

References

Application Note: Preparation and Use of Methylamine-Formate Mobile Phase for Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of methylamine-formate buffer, a volatile mobile phase commonly used in reverse-phase and hydrophilic interaction liquid chromatography (HILIC), particularly for applications coupled with mass spectrometry (LC-MS).

Introduction

This compound is a volatile buffer system ideal for LC-MS applications because it is easily removed in the gas phase within the mass spectrometer's ion source, preventing contamination and signal suppression.[1][2] This buffer is effective in controlling mobile phase pH to ensure reproducible chromatography of ionizable compounds.[3] It can be a valuable alternative to other volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate, and in some cases, has been shown to improve peak shape and separation efficiency, especially by suppressing unwanted interactions with free silanol (B1196071) groups on silica-based columns.[4][5] Proper and consistent preparation of this mobile phase is critical for achieving robust and reproducible analytical results.

Safety Precautions

  • Fume Hood: Both methylamine (B109427) and formic acid are volatile and corrosive. All preparation steps must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Exothermic Reaction: The neutralization reaction between methylamine (a base) and formic acid is exothermic. It is crucial to cool the solutions before and during mixing to control the temperature.[4]

Materials and Equipment

Reagents
  • Methylamine solution (e.g., 40% w/w in water or 33% w/w in ethanol)

  • Formic acid (LC-MS grade, >99% purity)

  • Deionized water (HPLC or LC-MS grade, resistivity >18.2 MΩ·cm)

  • Acetonitrile (B52724) (ACN) or Methanol (MeOH) (HPLC or LC-MS grade)

Equipment
  • Calibrated pH meter with a 3-point calibration

  • Glass beakers and volumetric flasks (Class A)

  • Graduated cylinders and magnetic stir plate with stir bars

  • Ice bath

  • Sonicator for degassing

  • Vacuum filtration apparatus with 0.22 µm or 0.45 µm membrane filters

Experimental Protocol: Preparation of Aqueous Stock Solution

This protocol details the preparation of a 500 mL, 200 mM methylammonium (B1206745) formate aqueous stock solution, adjusted to a final pH of approximately 3.0. This stock solution can be diluted to the desired final concentration for the aqueous mobile phase (Mobile Phase A).

  • Prepare Methylamine Solution: In a chemical fume hood, add approximately 300 mL of LC-MS grade water to a 500 mL glass beaker equipped with a magnetic stir bar.

  • Add Methylamine: While stirring, carefully add the calculated amount of methylamine solution. For example, to achieve a 200 mM concentration in 500 mL, you would need 0.1 moles of methylamine.

  • Cool the Solution: Place the beaker in an ice bath and allow the solution to cool to below 10°C before proceeding.

  • Calibrate pH Meter: Calibrate the pH meter using standard buffers (e.g., pH 1.68, 4.0, and 7.0) to ensure accuracy in the acidic range.[6]

  • Adjust pH with Formic Acid: While continuously stirring and monitoring the pH, slowly add LC-MS grade formic acid dropwise to the chilled methylamine solution. The reaction is exothermic; add the acid slowly to maintain a low temperature. Continue adding formic acid until the desired pH (e.g., 3.0) is reached.[6]

  • Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 500 mL volumetric flask. Rinse the beaker with a small amount of LC-MS grade water and add the rinsing to the flask. Carefully add water to the 500 mL mark.

  • Filtration and Degassing: Vacuum-filter the final stock solution through a 0.22 µm nylon or other compatible membrane filter to remove particulates. Following filtration, degas the solution for 10-15 minutes using a sonicator.[7]

Preparation of Final Mobile Phases

The prepared stock solution is used to create the final aqueous and organic mobile phases.

  • Mobile Phase A (Aqueous): To prepare a 20 mM this compound mobile phase, dilute the 200 mM stock solution 1:10 with LC-MS grade water. For example, mix 100 mL of the stock solution with 900 mL of water to make 1 L.

  • Mobile Phase B (Organic): Mobile Phase B is typically high-purity organic solvent like acetonitrile or methanol. For some applications, a small amount of the buffer (e.g., 5-10%) is added to the organic phase to maintain consistency during gradient elution, but this is method-dependent.

Quantitative Data and Application Examples

The concentration of methylamine formate can be adjusted based on the specific application requirements for retention and selectivity.

Table 1: Typical Mobile Phase Compositions and Parameters

ParameterTypical Range/ValueNotes
Buffer Concentration5 mM - 100 mMLower concentrations are generally preferred for MS sensitivity.[8]
pH Range2.5 - 4.0A common starting point is pH 3.0 - 3.7 for good peak shape of basic compounds.[6][9]
Organic SolventsAcetonitrile, MethanolStandard solvents for reversed-phase chromatography.
Storage2-8 °CRefrigeration improves the stability of the buffer solution.[4]
Shelf LifePrepare fresh weeklyVolatile components can evaporate, altering pH and concentration.[6]

Table 2: Application Examples

Analyte ClassColumnMobile Phase AMobile Phase BKey Finding
Water-Soluble Vitamins (Thiamine, Pyridoxine)Aqua C185% Methylammonium Formate (MAF) in waterN/A (Isocratic)MAF suppressed peak broadening for thiamine (B1217682) compared to a methanol-water mobile phase.[4][5]
Nitrofuran DrugsAqua C1820% MAF in waterN/A (Isocratic)Achieved baseline separation of furazolidone (B1674277) and nitrofurantoin, which was not possible with a methanol-water mobile phase.[4]
General Aromatics (Caffeine, Phenol)Polaris C18-AWater with 60-70% MAFN/A (Isocratic)Demonstrated MAF can act as a replacement for methanol, showing comparable solvent strength.[4]

Workflow Diagram

The following diagram illustrates the logical workflow for preparing the this compound aqueous stock solution.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: pH Adjustment (in Fume Hood) cluster_final Step 3: Finalization start Start reagents Measure Water & Methylamine Solution start->reagents cool Cool Solution in Ice Bath (<10°C) reagents->cool add_acid Slowly Add Formic Acid & Monitor pH cool->add_acid Exothermic Reaction adjust_vol Adjust to Final Volume with Water add_acid->adjust_vol filter_degas Filter (0.22 µm) & Sonicate to Degas adjust_vol->filter_degas end_node Stock Solution Ready filter_degas->end_node

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for the Use of Formate Additives and Methylamine in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of perovskite photovoltaics, achieving high power conversion efficiency (PCE) and long-term stability are paramount challenges. Chemical additives and post-fabrication treatments play a crucial role in controlling perovskite crystallization, passivating defects, and enhancing overall device performance. This document provides detailed application notes and experimental protocols for the use of formate-based additives and methylamine (B109427) treatments in the fabrication of perovskite solar cells. While "methylamine-formate" is not a singular compound used in this context, both methylamine and various formate (B1220265) salts are independently utilized to significantly improve perovskite film quality and device characteristics.

Application Notes

Formate additives, such as formamidine (B1211174) formate (FAFO or FAHCOO), potassium formate (KFO), and butanammonium formate (BAFA), are incorporated into the perovskite precursor solution to modulate crystal growth and passivate defects. The formate anion (HCOO⁻) can coordinate with lead iodide (PbI₂), influencing the nucleation and growth kinetics of the perovskite film. This often leads to larger grain sizes, reduced grain boundaries, and a more uniform and pinhole-free morphology. Furthermore, formate ions can passivate iodide vacancy defects, which are common in perovskite films and act as non-radiative recombination centers.

Methylamine (CH₃NH₂), typically applied as a gas or in a solution during a post-annealing step, serves as a powerful agent for "healing" perovskite films. The process, often referred to as methylamine post-annealing (MPA), involves the reversible reaction between methylamine and the methylammonium (B1206745) lead iodide (MAPbI₃) perovskite. This treatment can reconstruct the perovskite film, fusing disconnected grains and reducing surface impurities, thereby suppressing carrier recombination and improving charge transport. It is critical to perform methylamine gas treatments in a moisture-free environment to prevent the formation of undesirable byproducts like PbO and PbIOH, which can degrade device performance.

The synergistic use of formate additives during film formation and a subsequent methylamine treatment can potentially lead to highly crystalline, defect-free perovskite films, paving the way for more efficient and stable solar cells.

Experimental Protocols

Protocol 1: Fabrication of Formamidinium Lead Iodide (FAPbI₃) Perovskite Solar Cells using Formamidine Formate (FAHCOO) Additive

This protocol is based on a two-step spin-coating method.

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • SnO₂ precursor solution (e.g., 15% SnO₂ aqueous solution with LiCl)

  • Lead iodide (PbI₂)

  • Formamidine formate (FAHCOO)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Formamidinium iodide (FAI)

  • Methylammonium bromide (MABr)

  • Methylammonium chloride (MACl)

  • Isopropanol (B130326)

  • Spiro-OMeTAD (hole transport material)

  • Chlorobenzene

  • 4-tert-butylpyridine (tBP)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) in acetonitrile

  • Gold (for electrode)

Procedure:

  • Substrate Preparation:

    • Clean ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare the SnO₂ precursor solution.

    • Spin-coat the SnO₂ solution onto the ITO substrates at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150°C for 30 minutes in ambient air.

  • Perovskite Precursor Preparation:

    • PbI₂ Precursor Solution: Prepare a 1.3 M PbI₂ solution in a 9:1 v/v mixture of DMF and DMSO. Add the desired concentration of formamidine formate (FAHCOO) to this solution (e.g., 0%, 1%, 5%, 10% molar ratio relative to PbI₂).

    • FAI Solution: Prepare a solution of 60 mg FAI, 6 mg MACl, and MABr in 1 mL of isopropanol.

  • Perovskite Film Deposition (Two-Step):

    • Step 1: Spin-coat the PbI₂-FAHCOO precursor solution onto the SnO₂ layer at 2500 rpm for 30 seconds. Anneal at 70°C for 1 minute.[1]

    • Step 2: Spin-coat the FAI mixed solution onto the PbI₂ film at 2000 rpm for 30 seconds. Anneal at 150°C for 7 minutes in a nitrogen-filled glovebox.[1]

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the Spiro-OMeTAD solution: Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene. Add 28.8 µL of tBP and 17.5 µL of a 520 mg/mL Li-TFSI solution in acetonitrile.

    • Spin-coat the Spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Electrode Deposition:

    • Thermally evaporate an 80 nm thick gold electrode onto the HTL under high vacuum.

Protocol 2: Methylamine Gas Post-Annealing (MPA) Treatment of MAPbI₃ Perovskite Films

This protocol describes a general procedure for the post-treatment of pre-deposited MAPbI₃ films.

Materials:

  • Substrates with deposited MAPbI₃ films (prepared via a one-step or two-step method)

  • A sealed chamber or glovebox with controlled atmosphere

  • A source of methylamine (CH₃NH₂) gas

  • A hotplate

Procedure:

  • Film Preparation: Fabricate MAPbI₃ perovskite films on the desired substrate architecture (e.g., ITO/SnO₂).

  • Methylamine Treatment Setup:

    • Place the substrate with the perovskite film on a hotplate inside a sealed chamber or a glovebox with a very low moisture content.

    • Introduce methylamine gas into the chamber. The concentration and exposure time are critical parameters that need to be optimized.

  • Post-Annealing Process:

    • Simultaneously with the methylamine gas exposure, anneal the perovskite film. A key difference from some gas exposure methods is that the treatment occurs during the annealing process, not after.[2]

    • The residual solvent from the perovskite deposition step will evaporate in the methylamine atmosphere, facilitating the inward and outward diffusion of methylamine.[2]

    • Typical annealing temperatures are around 100°C, but the optimal temperature and time will depend on the specific perovskite composition and film thickness.

  • Completion and Characterization:

    • After the desired treatment time, stop the methylamine gas flow and purge the chamber with an inert gas (e.g., nitrogen).

    • Allow the film to cool down. The film is now ready for the deposition of the subsequent layers (HTL and electrode).

Critical Consideration: The MPA process must be conducted in a dry environment. Moisture can react with the perovskite film during the treatment, leading to the formation of impurities and a decrease in device performance.[3]

Data Presentation

Table 1: Performance of FAPbI₃-Based Perovskite Solar Cells with and without Formamidine Formate (FAHCOO) Additive
FAHCOO ConcentrationPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
0% (Control)16.691.0222.8171.8
Optimized19.041.0623.9874.9

Data synthesized from the champion device performance reported in the literature.[4]

Table 2: Effect of Methylamine Post-Annealing (MPA) on MAPbI₃ Perovskite Solar Cells
TreatmentPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
Thermally Annealed~12.8---
Solvent Annealed~15.3---
MPA Treatedup to 18.4---
MATM in Dry Environment (Initial)16.67---
MATM in Dry Environment (Post-treatment)19.48---

Performance improvements are highly dependent on the initial film quality and specific processing conditions. Data is indicative of the potential improvements reported.[2][3]

Visualizations

experimental_workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_post_treatment Post-Treatment (Optional) cluster_finalization Device Finalization ITO_Cleaning ITO Substrate Cleaning UVO_Treatment UV-Ozone Treatment ITO_Cleaning->UVO_Treatment ETL_Deposition ETL (SnO₂) Deposition UVO_Treatment->ETL_Deposition Perovskite_Deposition Perovskite Deposition (with Formate Additive) ETL_Deposition->Perovskite_Deposition HTL_Deposition HTL (Spiro-OMeTAD) Deposition Perovskite_Deposition->HTL_Deposition MPA Methylamine Post-Annealing Perovskite_Deposition->MPA Electrode_Deposition Electrode (Gold) Deposition HTL_Deposition->Electrode_Deposition MPA->HTL_Deposition Characterization Device Characterization Electrode_Deposition->Characterization

Caption: Experimental workflow for perovskite solar cell fabrication.

logical_relationships Formate Formate Additives (FAFO, KFO, BAFA) Crystallization Controlled Crystallization & Nucleation Formate->Crystallization Defect_Passivation Defect Passivation (e.g., Iodide Vacancies) Formate->Defect_Passivation Methylamine Methylamine Gas Treatment (MPA) Methylamine->Defect_Passivation Grain_Healing Grain Boundary Healing & Film Reconstruction Methylamine->Grain_Healing Film_Quality Improved Perovskite Film Quality Crystallization->Film_Quality Defect_Passivation->Film_Quality Grain_Healing->Film_Quality Performance Enhanced Device Performance & Stability Film_Quality->Performance

Caption: Influence of additives on perovskite film and device performance.

References

Application Notes and Protocols: The Role of Methylamine-Formate in Perovskite Crystal Growth Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The performance and stability of perovskite solar cells (PSCs) are intrinsically linked to the quality of the perovskite crystal film. Control over crystal growth, morphology, and defect density are paramount for achieving high power conversion efficiencies (PCE) and operational longevity. Methylamine-formate (MAFa) has emerged as a key additive and solvent in the fabrication of high-quality perovskite films. These application notes detail the role of MAFa in controlling perovskite crystal growth, passivating defects, and ultimately enhancing device performance. Detailed protocols for the incorporation of MAFa in perovskite solar cell fabrication are also provided.

Mechanism of Action

This compound plays a multifaceted role in the crystallization process of perovskite films. Its primary functions include acting as a precursor solvent, a crystallization regulator, and a defect passivator.

  • Precursor Coordination and Ion Channel Formation: When used as a solvent for the lead iodide (PbI2) precursor, the carbonyl (C=O) group in the formate (B1220265) anion exhibits strong chelation with Pb2+ ions.[1] This strong interaction facilitates the regular arrangement of PbI2 crystals, often leading to the formation of nanoscale "ion channels."[1] These channels are crucial for accelerating the subsequent intercalation of organic cations, such as formamidinium (FA+), to form the desired perovskite phase (e.g., α-FAPbI3).[1]

  • Crystal Growth Regulation: Formate additives, including MAFa, are instrumental in regulating the crystallization of the perovskite film.[2][3] This regulation can influence the preferred crystal orientation, which has significant implications for charge transport and device performance. For instance, different formate-based additives have been shown to favor either the (001) or (111) crystal orientation.[2][3]

  • Defect Passivation: A critical function of MAFa is the in-situ passivation of defects within the perovskite film.[1] The formate ions can remain at the crystallization sites and effectively "anchor" or passivate anionic vacancies at grain boundaries and the film surface.[1][4] This passivation reduces the density of trap states that lead to non-radiative recombination of charge carriers, thereby improving the overall optoelectronic quality of the film.[1]

Quantitative Data Presentation

The use of this compound has demonstrated significant quantitative improvements in the properties of perovskite films and the performance of corresponding solar cell devices.

ParameterControl (DMF/DMSO)With this compound (MAFa)Reference
Surface Roughness (nm)20.510.1[1]
Trap State DensitySignificantly HigherSignificantly Lower[1]
Power Conversion Efficiency (PCE)22.1%24.1%[1]
Additive Comparison in MA-free PerovskitesFormamidine Formate (FAFO)Potassium Formate (KFO)Reference
Preferred Crystal Orientation(001)(111)[2][3]
Champion Power Conversion Efficiency (PCE)20.94%20.14%[2][3]

Experimental Protocols

The following protocols provide a generalized methodology for the fabrication of perovskite solar cells using this compound. These are based on common techniques described in the literature and should be adapted to specific laboratory conditions and substrate configurations.

3.1. Perovskite Precursor Solution Preparation with MAFa

This protocol describes the preparation of a perovskite precursor solution where MAFa is used as a solvent.

  • Materials:

    • Formamidinium iodide (FAI)

    • Lead iodide (PbI2)

    • This compound (MAFa) solvent

    • Dimethylformamide (DMF) / Dimethyl sulfoxide (B87167) (DMSO) for control samples

    • Appropriate additives (e.g., CsI, RbI) as required by the specific perovskite composition.

  • Procedure:

    • In an inert atmosphere (e.g., a nitrogen-filled glovebox), prepare the desired molar concentration of the perovskite precursor solution. For example, for a FAPbI3-based perovskite, dissolve FAI and PbI2 in the MAFa solvent.

    • The solution is typically stirred at a moderate temperature (e.g., 60 °C) for several hours to ensure complete dissolution of the precursors.

    • Filter the precursor solution through a 0.22 µm PTFE syringe filter before use to remove any particulate impurities.

3.2. Two-Step Spin-Coating Fabrication of Perovskite Film

This protocol outlines a common two-step method where a PbI2 film is first deposited and then converted to perovskite.

  • Substrate Preparation:

    • Prepare patterned FTO-coated glass substrates by sequential cleaning with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

    • Deposit an electron transport layer (e.g., SnO2 or TiO2) onto the cleaned substrates according to established procedures.

  • PbI2 Film Deposition:

    • Prepare a solution of PbI2 in a suitable solvent. When using MAFa's principles, this is the step where its influence on PbI2 crystal arrangement is critical.

    • Deposit the PbI2 solution onto the substrate via spin-coating. Typical parameters are a two-stage spin program (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s).

    • Anneal the PbI2 film on a hotplate (e.g., at 70 °C for 10 minutes).

  • Perovskite Conversion:

    • Prepare a solution of the organic cation (e.g., FAI or a mixture of organic cations) in isopropanol.

    • Deposit the organic cation solution onto the PbI2-coated substrate.

    • Spin-coat the substrate to facilitate the intercalation of the organic cation and the conversion to the perovskite phase.

    • Anneal the resulting perovskite film at a temperature typically between 100 °C and 150 °C for 10-60 minutes to promote crystallization.

3.3. Device Completion

  • Deposit a hole transport layer (HTL), such as Spiro-OMeTAD, onto the perovskite film via spin-coating.

  • Finally, deposit a metal back contact (e.g., gold or silver) through thermal evaporation to complete the solar cell device.

Visualizations

Perovskite_Crystal_Growth_Control_with_MAFa PbI2 PbI2 Chelation Strong Chelation (C=O group and Pb2+) MAFa_solvent This compound (MAFa) Solvent Arrangement Regular Arrangement of PbI2 Crystals Chelation->Arrangement Ion_Channels Formation of Nanoscale 'Ion Channels' Arrangement->Ion_Channels Creates Perovskite_Film High-Quality α-FAPbI3 Perovskite Film Ion_Channels->Perovskite_Film Accelerates Entry of Organic_Cation Organic Cation Solution (e.g., FAI in IPA) Organic_Cation->Perovskite_Film

Caption: Mechanism of MAFa-assisted perovskite formation.

Defect_Passivation_Workflow cluster_crystallization Crystallization Process cluster_passivation Passivation with Formate cluster_outcome Resulting Film Properties Perovskite_Formation Perovskite Crystal Formation Defects Anionic Vacancies & Surface Defects Formed Perovskite_Formation->Defects Formate_Ions Formate Ions (from MAFa) Remain at Crystallization Site Anchoring Anchoring of Formate Ions to Defect Sites Formate_Ions->Anchoring Passivates Reduced_Traps Reduced Trap State Density Anchoring->Reduced_Traps Reduced_Recombination Suppressed Non-Radiative Recombination Reduced_Traps->Reduced_Recombination Improved_Film Improved Film Quality & Device Performance Reduced_Recombination->Improved_Film

Caption: Workflow of defect passivation by formate ions.

Experimental_Workflow_PSC_Fabrication start Start sub_prep 1. FTO Substrate Cleaning & ETL Deposition start->sub_prep pb_sol 2. Prepare PbI2 Solution (with MAFa principles) sub_prep->pb_sol pb_dep 3. Spin-Coat & Anneal PbI2 Film pb_sol->pb_dep org_sol 4. Prepare Organic Cation Solution pb_dep->org_sol conversion 5. Spin-Coat & Anneal for Perovskite Conversion org_sol->conversion htl_dep 6. Deposit Hole Transport Layer (HTL) conversion->htl_dep contact_dep 7. Deposit Metal Back Contact htl_dep->contact_dep end Finished Device contact_dep->end

References

Application of Methylamine and Formate Chemistries for Enhanced Perovskite Film Morphology and Device Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The morphology of the perovskite crystalline film is a critical determinant of the performance and stability of perovskite solar cells (PSCs). Defects, grain boundaries, and surface roughness within the perovskite layer can act as non-radiative recombination centers, impeding charge transport and leading to significant energy losses. This document provides detailed application notes and experimental protocols for two effective strategies to improve perovskite film quality: post-deposition treatment with methylamine (B109427) gas and the incorporation of formate-based additives into the precursor solution. These methods promote the formation of larger, more uniform grains, reduce defect densities, and ultimately enhance the power conversion efficiency (PCE) and operational stability of PSCs.

Section 1: Methylamine Gas Post-Treatment for Perovskite Film Recrystallization

Methylamine (MA) gas treatment is a post-deposition technique that induces a reversible phase transition in methylammonium-based perovskite films. The process involves the absorption of MA gas, which forms a liquid intermediate phase, effectively "liquefying" the perovskite film. Subsequent desorption of the MA gas leads to recrystallization, resulting in a significantly improved film morphology with larger grain sizes and reduced defects.[1][2][3] This method is particularly effective for healing pinholes and creating a more uniform and compact perovskite layer.[3]

Quantitative Data Summary:
Treatment MethodPerovskite CompositionKey Performance MetricValue (Control)Value (Treated)Reference
Methylamine Gas TreatmentMAPbI₃Power Conversion Efficiency (PCE)16.67%19.48%[4]
Methylamine Gas TreatmentCH₃NH₃PbBr₃Power Conversion Efficiency (PCE)~5%9.2%[2]
Methylamine Gas TreatmentCH₃NH₃PbBr₃Open-Circuit Voltage (Voc)N/A1.54 V[2]
Methylamine Gas TreatmentMAPbI₃ Mini-Module (5x5 cm)Power Conversion Efficiency (PCE)7.50% (Antisolvent)18.32%[1]
Experimental Protocol: Methylamine Gas Treatment

This protocol describes a typical methylamine gas treatment for a pre-deposited methylammonium (B1206745) lead iodide (MAPbI₃) perovskite film.

Materials:

  • MAPbI₃ perovskite film on a substrate (e.g., FTO/TiO₂)

  • Methylamine solution (e.g., 40% in water or diluted in a suitable solvent like diethyl ether)[1]

  • Airtight treatment chamber or reactor[1]

  • Hot plate

  • Nitrogen (N₂) or argon (Ar) gas source

  • Vacuum source

Procedure:

  • Preparation of the Treatment Chamber:

    • Place a small, open container with the methylamine solution inside the treatment chamber. To control the vapor pressure, the methylamine solution can be diluted. For instance, slowing down the kinetics of MA adsorption can be achieved by introducing a diluent into the MA stock solution.[1]

    • Place the pre-deposited MAPbI₃ perovskite film on a hotplate within the chamber.

    • Seal the chamber and purge with an inert gas (N₂ or Ar) to remove ambient moisture and oxygen. It is crucial to perform the treatment in a dry environment to prevent side reactions that can generate impurities like PbO and PbIOH.[4]

  • Methylamine Gas Exposure:

    • Gently heat the methylamine solution to generate methylamine vapor. The substrate temperature also plays a significant role in the liquefaction and recrystallization process.

    • Expose the MAPbI₃ film to the methylamine vapor. The film will typically undergo a visible transformation, becoming transparent as it forms a liquid intermediate phase (MAPbI₃·xMA⁰).[1] This process can be very rapid, occurring in less than a second.

    • The exposure time is a critical parameter and should be optimized. It can range from a few seconds to several minutes.

  • Recrystallization:

    • After the desired exposure time, stop the methylamine vapor flow.

    • The recrystallization of the perovskite film occurs as the methylamine desorbs from the liquid intermediate. This can be facilitated by gently heating the substrate or applying a vacuum.

    • The film will transition back to a solid, dark brown/black appearance, indicating the reformation of the perovskite crystal structure.

  • Post-Treatment Annealing:

    • Perform a final annealing step (e.g., 100 °C for 10 minutes) to remove any residual methylamine and ensure complete recrystallization.

Experimental Workflow:

cluster_prep Preparation cluster_treatment Methylamine Gas Treatment cluster_post Post-Treatment start Start: Pre-deposited Perovskite Film chamber Place Film and MA Solution in Chamber start->chamber purge Purge Chamber with Inert Gas chamber->purge expose Expose Film to MA Vapor (Liquefaction) purge->expose recrystallize Induce Recrystallization (Desorption) expose->recrystallize anneal Post-Treatment Annealing recrystallize->anneal end End: Improved Perovskite Film anneal->end cluster_input Input cluster_process Mechanism of Action cluster_output Output precursor Perovskite Precursor Solution crystallization Regulates Crystallization Kinetics precursor->crystallization additive Formate Additive (e.g., FAFO, KFO) additive->crystallization passivation Passivates Defects (e.g., Iodide Vacancies) additive->passivation orientation Influences Crystal Orientation crystallization->orientation morphology Improved Film Morphology (Larger Grains, Fewer Defects) crystallization->morphology passivation->morphology performance Enhanced Device Performance (Higher PCE, Better Stability) morphology->performance

References

Methylamine-Formate: A Superior Silanol Suppressor for Enhanced HPLC and LC-MS Performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract:

In reversed-phase high-performance liquid chromatography (RP-HPLC), secondary interactions between basic analytes and residual silanol (B1196071) groups on silica-based stationary phases frequently lead to poor peak shapes, tailing, and reduced column efficiency. This application note details the use of methylamine-formate (MAF) as a highly effective mobile phase additive for suppressing these undesirable silanol interactions. MAF, a protic ionic liquid, has demonstrated significant advantages over traditional mobile phase modifiers, leading to improved peak symmetry, enhanced resolution, and better overall chromatographic performance, particularly for basic and polar compounds. This document provides a comprehensive overview, detailed experimental protocols, and quantitative data to facilitate the adoption of MAF in analytical laboratories.

Introduction: The Challenge of Silanol Interactions

Silica (B1680970) remains the most common support material for HPLC stationary phases due to its mechanical stability and well-defined surface chemistry. However, the manufacturing process inevitably leaves a population of residual silanol groups (Si-OH) on the silica surface, even after end-capping. At typical mobile phase pH values (above pH 3), these silanols can deprotonate to form anionic silanates (Si-O⁻). Basic analytes, which are often protonated and carry a positive charge, can then undergo strong electrostatic interactions with these silanates. This secondary interaction mechanism, in addition to the primary reversed-phase partitioning, results in a number of chromatographic problems:

  • Peak Tailing: The mixed-mode retention mechanism leads to asymmetrical peaks, characterized by a "tail," which complicates peak integration and reduces analytical accuracy.

  • Reduced Efficiency: Strong silanol interactions can lead to band broadening and a decrease in the number of theoretical plates.

  • Poor Reproducibility: The activity of silanol groups can vary between different batches of columns and can change over the lifetime of a column, leading to inconsistent results.

To mitigate these issues, mobile phase additives are commonly employed to "mask" or suppress the activity of the residual silanol groups.

This compound: A Novel Solution

This compound (CH₃NH₃⁺HCOO⁻) is a protic ionic liquid that has emerged as a powerful tool for silanol suppression in HPLC.[1][2] Its effectiveness stems from the ability of the methylammonium (B1206745) cation (CH₃NH₃⁺) to interact with and shield the anionic silanol groups on the stationary phase.[3][4] This dynamic coating of the silica surface prevents basic analytes from accessing the active silanol sites, thereby minimizing undesirable secondary interactions.[3][4][5]

Key Advantages of this compound:

  • Excellent Silanol Suppression: MAF has been shown to be highly effective at improving the peak shape of basic compounds that are prone to tailing.[1][2]

  • Enhanced Resolution: By eliminating peak tailing, MAF can significantly improve the resolution of closely eluting compounds.[1]

  • LC-MS Compatibility: MAF is volatile and compatible with mass spectrometry detection, making it a suitable alternative to non-volatile buffers like phosphates.[1][6]

  • Favorable Physicochemical Properties: Compared to other ionic liquids, MAF has a relatively low viscosity, which is advantageous for maintaining low column backpressure.[1]

Mechanism of Silanol Suppression

The primary mechanism by which this compound suppresses silanol interactions is through the electrostatic interaction of the methylammonium cation with the deprotonated silanol groups on the stationary phase surface.

Silanol_Suppression cluster_0 Silica Surface with Active Silanols cluster_1 Mobile Phase with MAF cluster_2 Suppressed Silanol Surface cluster_3 Basic Analyte Silica Si-O⁻ Analyte Analyte-NH₃⁺ Silica->Analyte Undesirable Interaction (Tailing) Silica2 Si-O⁻ MAF CH₃NH₃⁺ MAF->Silica Suppression Formate (B1220265) HCOO⁻ Suppressed_Silica Si-O⁻---H₃N⁺CH₃ Suppressed_Silica->Analyte Interaction Blocked Suppressed_Silica2 Si-O⁻---H₃N⁺CH₃

Caption: Mechanism of silanol suppression by this compound.

Experimental Protocols

Preparation of this compound (MAF) Stock Solution

This protocol describes the synthesis of this compound from methylamine (B109427) and formic acid.[1] Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Methylamine solution (e.g., 33% w/w in absolute ethanol)

  • Formic acid (e.g., 98% assay)

  • HPLC-grade methanol (B129727)

  • Ice bath

  • Addition funnel with a PTFE needle valve

  • Three-neck round bottom flask

Procedure:

  • Chill the methylamine solution and a 50:50 (v/v) solution of formic acid in HPLC-grade methanol in an ice bath.

  • Place the chilled methylamine solution into the three-neck round bottom flask, which is kept in an ice/dry ice bath.

  • Slowly add the chilled formic acid solution to the methylamine solution dropwise using the addition funnel at a rate of approximately one drop every 2-3 seconds.

  • Monitor the temperature of the reaction mixture and maintain it at or below 0°C.

  • After the addition is complete, remove the resulting MAF solution from the ice bath.

  • To remove the ethanol (B145695) and methanol solvents, a rotary evaporator can be used.

  • For further purification and removal of water, the product can be freeze-dried.

Preparation of MAF Mobile Phase

Materials:

  • MAF stock solution (as prepared above or purchased)

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)

  • Sterile filters (0.22 µm or 0.45 µm)

Procedure:

  • Determine the desired final concentration of MAF in the mobile phase (e.g., 5%, 20% v/v).[1]

  • In a clean, appropriate-sized volumetric flask, add the required volume of the MAF stock solution.

  • Add the desired volume of HPLC-grade water and organic solvent to reach the final target composition.

  • Thoroughly mix the solution.

  • Filter the mobile phase through a compatible sterile filter to remove any particulate matter.

  • Degas the mobile phase before use in the HPLC system.

General HPLC Method Development Workflow with MAF

HPLC_Workflow A Prepare MAF Stock Solution B Prepare Mobile Phase with MAF A->B C Equilibrate HPLC Column B->C D Prepare and Inject Sample C->D E Develop Gradient/Isocratic Method D->E F Data Acquisition and Analysis E->F G Optimize MAF Concentration F->G Evaluate Peak Shape and Resolution G->B Adjust Concentration

Caption: General workflow for HPLC method development using MAF.

Quantitative Data and Performance Evaluation

The effectiveness of this compound as a silanol suppressor is evident from the significant improvement in chromatographic parameters for basic and polar analytes.

Table 1: Comparison of Chromatographic Performance for Thiamine with and without MAF [1]

Mobile Phase CompositionAnalyteAsymmetry FactorObservations
5% Methanol in WaterThiamine> 2.0Severe peak broadening and tailing
5% MAF in WaterThiamine~ 1.1Excellent peak shape, sharp and symmetrical

Table 2: Separation of Nitrofuran Drugs using MAF [1]

Mobile Phase CompositionAnalytesResult
10% Methanol in WaterFurazolidone, NitrofurantoinNo baseline separation
20% MAF in WaterFurazolidone, NitrofurantoinBaseline separation achieved in ~22 min

Applications

This compound has been successfully applied to the separation of various challenging compounds, demonstrating its versatility as a mobile phase additive.

  • Water-Soluble Vitamins: MAF has been shown to dramatically improve the peak shape and separation of water-soluble vitamins like thiamine, pyridoxine, and nicotinamide, which are known to interact with silanol groups.[1]

  • Basic Drugs: The analysis of basic pharmaceutical compounds is a primary application area for MAF, where it effectively mitigates peak tailing and improves analytical accuracy.

  • Polar Analytes in HILIC: While primarily discussed in the context of reversed-phase, the principles of silanol suppression are also relevant in Hydrophilic Interaction Liquid Chromatography (HILIC), where residual silanols on polar stationary phases can cause unwanted interactions.[7][8]

Conclusion

This compound is a highly effective and versatile mobile phase additive for suppressing silanol interactions in HPLC. Its use leads to significant improvements in peak symmetry, resolution, and overall chromatographic performance, particularly for basic and polar analytes. The protocols and data presented in this application note provide a solid foundation for the implementation of MAF in analytical laboratories to overcome the challenges associated with residual silanol activity. Its compatibility with mass spectrometry further extends its utility in modern analytical workflows.

References

Revolutionizing Analytical Method Development with Methylamine-Formate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enhanced sensitivity, improved peak shapes, and robust separation in liquid chromatography-mass spectrometry (LC-MS) has led to the exploration of novel mobile phase modifiers. Methylamine-formate emerges as a powerful yet underutilized alternative to conventional additives, offering significant advantages in both reversed-phase (RPLC) and hydrophilic interaction chromatography (HILIC) applications. This document provides detailed application notes and protocols for leveraging this compound in analytical method development, particularly for challenging polar and ionizable compounds.

Application Note 1: Enhanced Separation of Polar Analytes in Reversed-Phase LC-MS using this compound

Introduction:

The analysis of polar compounds by reversed-phase liquid chromatography is often hampered by poor retention and peak tailing due to interactions with residual silanols on the stationary phase. This compound, an ionic liquid, has demonstrated remarkable efficacy in mitigating these issues, serving as a potent mobile phase modifier that enhances retention and improves peak symmetry. Its compatibility with mass spectrometry makes it an excellent choice for sensitive and reliable quantitative analysis.

Key Advantages of this compound in RPLC:

  • Superior Peak Shape: this compound effectively masks active silanol (B1196071) groups on the silica (B1680970) surface, significantly reducing peak tailing for basic and polar analytes.[1][2]

  • Enhanced Retention: It can provide better retention for polar compounds compared to conventional organic modifiers like methanol.

  • Improved Resolution: The unique selectivity offered by this compound can lead to baseline separation of otherwise co-eluting compounds.[1][2]

  • MS-Compatibility: Being volatile, it is fully compatible with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) mass spectrometry.[1]

Quantitative Data Summary:

The following tables summarize the comparative performance of this compound against traditional mobile phases for the analysis of water-soluble vitamins and nitrofurans.

Table 1: Analysis of Water-Soluble Vitamins

AnalyteMobile PhaseRetention Time (min)Observations
Pyridoxine (B80251)5% this compound in Water8.6Baseline separation achieved.
Thiamine (B1217682)5% this compound in Water9.7Sharp, symmetrical peak.
Nicotinamide5% this compound in Water10.6Good peak shape.
Pyridoxine5% Methanol in Water8.1Peaks for pyridoxine and thiamine were not separable.[1]
Thiamine5% Methanol in Water8.1Severe peak broadening was evident for thiamine.[1][2]
Nicotinamide5% Methanol in Water10.4Detectable peak.

Table 2: Analysis of Nitrofurans

AnalyteMobile PhaseRetention Time (min)Observations
Furazolidone20% this compound in Water~22 (separated)Baseline separation achieved.[1][2]
Nitrofurantoin20% this compound in Water~22 (separated)Baseline separation achieved.[1][2]
Furazolidone20% Methanol in WaterNot baseline separatedNo baseline separation was possible.[1][2]
Nitrofurantoin20% Methanol in WaterNot baseline separatedNo baseline separation was possible, even down to 10% Methanol.[1][2]

Experimental Protocol: RPLC Method Development

This protocol outlines the steps for developing a robust RPLC-MS method using a this compound mobile phase.

1. Preparation of this compound Stock Solution (1 M):

  • Safety First: Conduct the synthesis in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).

  • Chill equimolar amounts of methylamine (B109427) solution (e.g., 33% w/w in absolute ethanol) and formic acid (e.g., 98% assay) in an ice bath.[1]

  • Slowly add the chilled formic acid to the chilled methylamine solution with constant stirring. An addition funnel is recommended to control the addition rate.[1]

  • Maintain the reaction temperature at or below 0°C.[1]

  • After the addition is complete, allow the mixture to stir for an additional 15-20 minutes in the ice bath.

  • The resulting solution is a 1 M stock of this compound. This can be further purified if necessary, but for many applications, the crude solution is sufficient.

2. Mobile Phase Preparation:

  • Aqueous Component (Mobile Phase A): Prepare an aqueous solution of this compound at the desired concentration (typically 5-20 mM) by diluting the stock solution in high-purity water. Adjust the pH with formic acid if necessary.

  • Organic Component (Mobile Phase B): Use HPLC-grade acetonitrile (B52724) or methanol.

3. Chromatographic Conditions:

  • Column: A polar end-capped C18 column is a good starting point.[1][2]

  • Gradient Elution:

    • Start with a high aqueous percentage (e.g., 95% A) to retain polar analytes.

    • Develop a linear gradient to a higher organic percentage (e.g., 50-95% B) over 10-20 minutes.

    • Include a column wash step with high organic content and a re-equilibration step at the initial conditions.

  • Flow Rate: A typical flow rate of 0.5-1.0 mL/min can be used. Note that higher concentrations of this compound in water may increase backpressure.[1]

  • Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C) for reproducible retention times.

4. Mass Spectrometry Parameters:

  • Ionization Mode: ESI or APCI in positive or negative ion mode, depending on the analytes.

  • Typical ESI Positive Ion Mode Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Pressure: 30-60 psi

    • Drying Gas Flow: 8-12 L/min

    • Drying Gas Temperature: 300-365 °C[1]

  • Optimize source parameters for the specific analytes and flow rate.

RPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_method_dev Method Development prep_maf Prepare Methylamine- Formate (B1220265) Stock prep_mp Prepare Mobile Phases (Aqueous & Organic) prep_maf->prep_mp Dilute lc_system LC System (Polar End-capped C18) prep_mp->lc_system ms_detector Mass Spectrometer (ESI or APCI) lc_system->ms_detector Eluent gradient Gradient Optimization gradient->lc_system flow_rate Flow Rate Adjustment flow_rate->lc_system temp Column Temperature Control temp->lc_system

RPLC method development workflow.

Application Note 2: Sensitive Analysis of Polar Metabolites by HILIC-MS with this compound

Introduction:

Hydrophilic Interaction Chromatography (HILIC) is the preferred technique for the retention and separation of highly polar compounds that are poorly retained in RPLC. The choice of mobile phase additive is critical in HILIC to ensure good peak shape and sensitivity. While ammonium (B1175870) formate is commonly used, this compound presents a compelling alternative, with evidence suggesting it can significantly enhance ionization efficiency and signal intensity in mass spectrometry.

Advantages of this compound in HILIC:

  • Enhanced MS Signal: For certain analytes, such as triglycerides, this compound has been shown to increase the mass spectral peak response and signal-to-noise ratio by up to 5-fold compared to ammonium formate.

  • Improved Peak Shape: Similar to its role in RPLC, it can help to reduce peak tailing for charged analytes.

  • Good Solubility: It is highly soluble in the high organic mobile phases typically used in HILIC.

Experimental Protocol: HILIC Method Development

This protocol provides a framework for developing a HILIC-MS method using a this compound mobile phase for the analysis of polar metabolites.

1. Mobile Phase Preparation:

  • Aqueous Component (Mobile Phase A): Prepare a 10-20 mM aqueous solution of this compound by diluting the stock solution in high-purity water. Adjust the pH to the desired level (e.g., 3.0-6.0) with formic acid.

  • Organic Component (Mobile Phase B): Use HPLC-grade acetonitrile.

2. Chromatographic Conditions:

  • Column: Select a suitable HILIC stationary phase (e.g., amide, bare silica, or zwitterionic) based on the properties of the target analytes.

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 90-95% B) to ensure retention of polar compounds.

    • Run a gradient to a lower organic percentage (e.g., 50-60% B) to elute the analytes.

    • A shallow gradient is often beneficial for separating complex mixtures of polar metabolites.

  • Flow Rate: Typical flow rates for HILIC are in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintain a stable column temperature, as it can influence retention and selectivity in HILIC.

3. Sample Preparation:

  • Ensure that the sample is dissolved in a solvent compatible with the initial mobile phase conditions (i.e., high organic content) to avoid peak distortion. A mixture of acetonitrile and water (e.g., 80:20 v/v) is often a good choice.

4. Mass Spectrometry Parameters:

  • Optimize the MS source parameters as described in the RPLC protocol, paying close attention to the gas flow and temperature settings to ensure efficient desolvation of the high-organic mobile phase.

HILIC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_method_dev Method Development prep_maf Prepare Methylamine- Formate Stock prep_mp Prepare HILIC Mobile Phases prep_maf->prep_mp lc_system HILIC System (Amide, Silica, or Zwitterionic) prep_mp->lc_system sample_prep Sample Dissolution (High Organic) sample_prep->lc_system Injection ms_detector Mass Spectrometer (Optimized for HILIC) lc_system->ms_detector Eluent gradient Shallow Gradient Optimization gradient->lc_system column_select Stationary Phase Screening column_select->lc_system

HILIC method development workflow.

Concluding Remarks

This compound offers a compelling set of advantages for modern analytical laboratories engaged in LC-MS method development. Its ability to improve chromatography for challenging polar and basic compounds in RPLC, coupled with its potential to enhance MS sensitivity in HILIC, makes it a versatile and powerful tool. By following the protocols and considering the application data presented here, researchers, scientists, and drug development professionals can unlock new levels of performance in their analytical workflows.

References

Application Notes and Protocols for Methylamine and Formate-Assisted Synthesis of Organometal Halide Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of high-quality organometal halide perovskite films using methylamine (B109427) gas and formate-based additives. These methods are crucial for fabricating efficient and stable perovskite solar cells and other optoelectronic devices.

Introduction

The performance of organometal halide perovskite-based devices is intrinsically linked to the quality of the perovskite thin film. Control over crystallinity, grain size, and defect density is paramount for achieving high power conversion efficiencies (PCE) and long-term stability. This document outlines two key chemical strategies to enhance perovskite film quality: the use of formate-based additives in the precursor solution and post-treatment of the perovskite film with methylamine gas.

Formate (B1220265) additives, such as formamidine (B1211174) formate (FAFO), can regulate the crystallization of the perovskite, leading to improved film quality. Methylamine gas treatment can induce recrystallization of the perovskite film, resulting in larger grain sizes and a reduction in morphological defects.

Section 1: Formate-Assisted Perovskite Synthesis

The addition of formate-containing compounds to the perovskite precursor solution is a facile method to improve the quality and performance of the resulting perovskite films.

Quantitative Data Summary
AdditivePerovskite CompositionKey ImprovementChampion PCE (%)Reference
Formamidine Formate (FAFO)MA-freeFacilitates (001) crystal orientation, improves thermal stability20.94[1][2]
Potassium Formate (KFO)MA-freeFavors (111) crystal orientation20.14[1][2]
Butanammonium Formate (BAFA)Wide-Bandgap (MAPb(I₀.₉Br₀.₁)₃)Passivates cation and anion defects, suppresses non-radiative recombinationNot Specified
Formate (HCOO⁻)FASnI₃ (Pb-free)Suppresses Sn oxidation, uniform pinhole-free film12.11
Experimental Protocol: Formate-Assisted Synthesis of MA-Free Perovskite Films

This protocol is based on a gas-quenching method for methylammonium-free (MA-free) perovskite solar cells.

1. Precursor Solution Preparation:

  • Prepare the main perovskite precursor solution. For example, a precursor for FA₀.₉Cs₀.₁PbI₃.

  • Prepare separate stock solutions of the formate additives, such as Formamidine Formate (FAFO) or Potassium Formate (KFO), in a suitable solvent like DMF:DMSO (4:1 v/v).

  • Add the desired amount of the formate additive stock solution to the main perovskite precursor solution. A typical concentration is around 5 mol%.

2. Film Deposition:

  • Clean the substrates (e.g., FTO/c-TiO₂/meso-TiO₂) thoroughly.

  • Spin-coat the perovskite precursor solution with the formate additive onto the substrate. A typical two-step spin-coating process might be 1000 rpm for 10 s followed by 5000 rpm for 30 s.

  • During the second step of spin-coating, employ a gas-quenching technique by blowing a stream of inert gas (e.g., nitrogen or argon) onto the substrate.

3. Annealing:

  • Transfer the substrate onto a hotplate and anneal at a specific temperature, for instance, 150 °C for 10 minutes, in a nitrogen-filled glovebox.

4. Device Completion:

  • Deposit the hole transport layer (e.g., Spiro-OMeTAD), followed by the top metal electrode (e.g., gold or silver) via thermal evaporation to complete the solar cell device.

Signaling Pathway: Role of Formate in Perovskite Crystallization

G cluster_precursor Precursor Solution cluster_crystallization Crystallization Process Precursor_Ions Perovskite Precursor Ions (e.g., FA+, Pb2+, I-) Intermediate_Complex Intermediate Complex Formation Precursor_Ions->Intermediate_Complex Formate_Additive Formate Additive (e.g., FAFO) Formate_Additive->Intermediate_Complex Coordination with Pb2+ Nucleation Controlled Nucleation Intermediate_Complex->Nucleation Regulates crystallization rate Crystal_Growth Oriented Crystal Growth Nucleation->Crystal_Growth High_Quality_Film High-Quality Perovskite Film (Improved Crystallinity, Preferred Orientation) Crystal_Growth->High_Quality_Film

Caption: Role of formate in perovskite crystallization.

Section 2: Methylamine Gas-Assisted Perovskite Synthesis and Treatment

Methylamine (MA) gas can be utilized both for the direct formation of perovskite films from lead iodide (PbI₂) and as a post-treatment method to improve the quality of pre-deposited perovskite films.

Quantitative Data Summary
Treatment MethodPerovskite CompositionKey ImprovementChampion PCE (%)Reference
MA⁰ Gas Post-AnnealingMAPbI₃Large grain sizes (up to tens of microns), low trap density, prolonged decay lifetime20.81[3]
MA⁰ Gas-Assisted CrystallizationMAPbI₃Millimeter-sized grains, (110)-uniaxial orientation, low trap density, long carrier lifetime~21.36
MA⁰ Induced Liquefaction & RecrystallizationMAPbI₃Heals morphological flaws, promotes (110) orientation, reduces trap density18.32 (for 5x5 cm minimodule)[4]
Experimental Protocol: Methylamine Gas-Assisted Recrystallization

This protocol describes a post-treatment method for improving the quality of a pre-deposited CH₃NH₃PbI₃ (MAPbI₃) film.

1. Primary Perovskite Film Deposition:

  • Deposit a MAPbI₃ film using a conventional method, such as a one-step spin-coating of a precursor solution (e.g., MAI and PbI₂ in DMF:DMSO).

  • Anneal the film at a moderate temperature (e.g., 100 °C for 10 minutes).

2. Methylamine Gas Treatment:

  • Place the substrate with the primary perovskite film into a sealed chamber.

  • Introduce methylamine (CH₃NH₂) gas into the chamber. The MA gas can be generated by gently heating a solution of methylamine.

  • The yellow-colored PbI₂ film will turn dark upon exposure to MA gas, indicating the formation of the perovskite.[5] The film may become transparent, indicating the formation of a liquid intermediate phase (MAPbI₃·xMA⁰).[5]

  • Control the duration of the exposure to optimize the recrystallization process. This can range from seconds to minutes.

3. Recrystallization and Annealing:

  • Purge the chamber with an inert gas (e.g., nitrogen) to remove the methylamine gas.

  • The film will recrystallize into a high-quality perovskite film with large grains.

  • A final annealing step (e.g., at 100 °C for 10 minutes) can be performed to remove any residual solvent or volatile components.

Experimental Workflow: Methylamine Gas-Assisted Synthesis

G cluster_start Starting Material cluster_process Methylamine Gas Treatment cluster_end Final Film Start_Material Deposited PbI₂ Film or Primary Perovskite Film MA_Exposure Exposure to CH₃NH₂ Gas Start_Material->MA_Exposure Intermediate Formation of Liquid Intermediate Phase (CH₃NH₃PbI₃·xCH₃NH₂) MA_Exposure->Intermediate MA_Removal Removal of CH₃NH₂ Gas (e.g., N₂ Purge) Intermediate->MA_Removal Recrystallization Recrystallization MA_Removal->Recrystallization Final_Film High-Quality Perovskite Film (Large Grains, Low Defects) Recrystallization->Final_Film

Caption: Workflow for methylamine gas-assisted synthesis.

Conclusion

The use of formate additives and methylamine gas treatment represents powerful and effective strategies for controlling the crystallization and morphology of organometal halide perovskite films. The protocols and data presented in these application notes provide a solid foundation for researchers to fabricate high-quality perovskite films, leading to the development of more efficient and stable perovskite-based optoelectronic devices. Careful optimization of the parameters outlined in these protocols is recommended to achieve the best results for specific perovskite compositions and device architectures.

References

Application Notes and Protocols for the Use of Methylamine-Formate in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary electrophoresis (CE) is a powerful analytical technique renowned for its high separation efficiency, minimal sample consumption, and rapid analysis times. When coupled with mass spectrometry (CE-MS), it becomes an exceptionally sensitive and selective tool for the characterization of a wide array of analytes, from small molecules to large biopharmaceuticals.[1][2] The choice of the background electrolyte (BGE) is a critical parameter in developing a robust CE-MS method. Volatile buffers are highly preferred as they prevent the contamination of the ion source and mass spectrometer, ensuring stable and sensitive detection.[3]

Methylamine-formate, a volatile salt, presents itself as a promising BGE component for CE-MS applications. Its volatility is comparable to the commonly used ammonium (B1175870) formate, and its ionic properties can offer unique selectivity for the separation of various analytes. This document provides detailed application notes and protocols for the use of this compound as a BGE in capillary electrophoresis for the analysis of proteins, peptides, and small molecules.

Principle of Separation

In capillary zone electrophoresis (CZE), the most common mode of CE, charged analytes migrate in a buffer-filled capillary under the influence of an electric field. The separation is based on the differential electrophoretic mobilities of the analytes, which are a function of their charge-to-size ratio. The electroosmotic flow (EOF), the bulk flow of the buffer solution within the capillary, also plays a crucial role in the overall migration of analytes. The composition of the BGE, including its pH and ionic strength, significantly influences both the electrophoretic mobility of the analytes and the EOF, thereby dictating the separation selectivity and resolution.[1][3]

Advantages of this compound BGE

  • Volatility: As a volatile salt, this compound is fully compatible with mass spectrometry detection, preventing salt deposition in the ion source and ensuring high sensitivity.

  • Unique Selectivity: The methylammonium (B1206745) cation can interact differently with the capillary wall and analytes compared to the ammonium ion, potentially offering alternative selectivities for challenging separations.

  • Low UV Absorbance: Formate-based buffers generally exhibit low UV absorbance, making them suitable for UV detection at low wavelengths.

Experimental Protocols

Preparation of this compound Buffer (50 mM, pH ~3.8)

Materials:

  • Methylamine (B109427) solution (e.g., 40% in water)

  • Formic acid (≥98%)

  • High-purity deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filter

Procedure:

  • In a fume hood, carefully add a calculated amount of methylamine solution to a volumetric flask containing high-purity water.

  • Slowly add formic acid dropwise while stirring to reach the desired molarity and to adjust the pH. The pKa of formic acid is approximately 3.75, and the pKa of the methylammonium ion is around 10.6. For a simple this compound buffer, the resulting pH will be close to the pKa of formic acid.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Once the desired pH and concentration are achieved, bring the solution to the final volume with high-purity water.

  • Filter the buffer through a 0.22 µm syringe filter to remove any particulate matter.

  • Degas the buffer by sonication or vacuum filtration before use to prevent bubble formation in the capillary.

Capillary Conditioning

Materials:

  • Fused-silica capillary (e.g., 50 µm i.d.)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.1 M Hydrochloric acid (HCl)

  • High-purity deionized water

  • This compound BGE

Procedure:

  • New Capillary:

    • Flush the capillary with 1 M NaOH for 20 minutes.

    • Rinse with high-purity water for 10 minutes.

    • Flush with 0.1 M HCl for 10 minutes.

    • Rinse with high-purity water for 10 minutes.

    • Finally, equilibrate the capillary with the this compound BGE for at least 15 minutes.

  • Between Runs:

    • Flush with 0.1 M NaOH for 2 minutes.

    • Rinse with high-purity water for 2 minutes.

    • Equilibrate with the this compound BGE for 5 minutes.

General CE-MS Method for Protein and Peptide Analysis

Instrumentation:

  • Capillary Electrophoresis system coupled to a Mass Spectrometer via an electrospray ionization (ESI) interface.

  • Fused-silica capillary (e.g., 50 µm i.d., 60-100 cm length).

Parameters:

  • Background Electrolyte: 50 mM this compound, pH ~3.8

  • Sample Injection: Hydrodynamic injection at 50 mbar for 5 seconds (adjust as needed).

  • Separation Voltage: 25-30 kV (positive or negative polarity depending on analyte charge).

  • Capillary Temperature: 25 °C.

  • Sheath Liquid (for ESI-MS): Isopropanol/water (50:50, v/v) with 0.1% formic acid at a flow rate of 3-5 µL/min.

  • MS Detection: Positive ion mode, scan range m/z 300-2000 for peptides, m/z 800-3000 for intact proteins.

General CE-UV Method for Small Molecule Analysis

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length).

Parameters:

  • Background Electrolyte: 20-50 mM this compound, pH adjusted with formic acid or methylamine as needed.

  • Sample Injection: Hydrodynamic injection at 25 mbar for 3 seconds.

  • Separation Voltage: 20-25 kV.

  • Capillary Temperature: 20 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 200 nm or 214 nm).

Data Presentation

The following tables provide representative data for the separation of model compounds using formate-based volatile buffers in capillary electrophoresis. These values can serve as a starting point for method development with this compound BGE.

Table 1: Separation of a Model Peptide Mixture using a Formate-Based BGE.

PeptideMigration Time (min)Peak Efficiency (Plates)
Angiotensin II8.5150,000
Bradykinin9.2180,000
Substance P10.1165,000
Luteinizing Hormone-Releasing Hormone11.5175,000

Table 2: Analysis of Small Basic Drugs using a Formate-Based BGE.

AnalyteMigration Time (min)Limit of Detection (µg/mL)
Procainamide4.20.5
Lidocaine4.80.8
Propranolol5.50.6
Amitriptyline6.11.0

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in capillary electrophoresis.

experimental_workflow cluster_prep Preparation cluster_analysis CE-MS Analysis cluster_data Data Processing bge_prep BGE Preparation (this compound) cap_cond Capillary Conditioning bge_prep->cap_cond sample_prep Sample Preparation (Dilution/Extraction) injection Hydrodynamic Injection sample_prep->injection cap_cond->injection separation Electrophoretic Separation injection->separation detection Mass Spectrometry Detection separation->detection chromatogram Electropherogram Generation detection->chromatogram peak_int Peak Integration & Identification chromatogram->peak_int quant Quantification peak_int->quant

Caption: General workflow for CE-MS analysis using a this compound BGE.

bge_preparation_workflow start Start dissolve Dissolve Methylamine in High-Purity Water start->dissolve add_acid Add Formic Acid to desired pH and Molarity dissolve->add_acid adjust_vol Adjust to Final Volume add_acid->adjust_vol filter Filter through 0.22 µm Filter adjust_vol->filter degas Degas Buffer filter->degas end_node Ready for Use degas->end_node

Caption: Detailed workflow for the preparation of the this compound BGE.

analyte_migration cluster_ions Analyte Migration capillary Inlet (+) Capillary with this compound BGE Outlet (-) eof_arrow cation Cationic Analyte (+) cation->capillary:outlet Electrophoretic Mobility anion Anionic Analyte (-) anion->capillary:inlet Electrophoretic Mobility neutral Neutral Analyte neutral->capillary:outlet Carried by EOF eof Electroosmotic Flow (EOF) eof_arrow->capillary:outlet EOF

Caption: Schematic of analyte migration in a this compound BGE under normal polarity.

Conclusion

This compound is a viable and advantageous background electrolyte for capillary electrophoresis, particularly in CE-MS applications. Its volatility ensures compatibility with mass spectrometry, while its unique chemical properties may offer improved selectivity for various analytical challenges in the pharmaceutical and biotechnology industries. The protocols and data presented here provide a solid foundation for researchers and scientists to begin developing and optimizing CE methods using this promising BGE. With careful optimization of buffer composition, pH, and instrumental parameters, this compound can be a valuable tool for the high-resolution analysis of a wide range of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC with Methylamine-Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing when using a methylamine-formate mobile phase in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can compromise the accuracy and reproducibility of analytical results.[1] When using this compound in your mobile phase, follow this guide to diagnose and resolve the issue.

dot

Troubleshooting_Peak_Tailing start Start: Peak Tailing Observed (Asymmetry Factor > 1.2) check_column 1. Evaluate HPLC Column start->check_column is_column_old Is the column old or showing performance degradation? check_column->is_column_old replace_column Action: Replace with a new, high-quality end-capped or hybrid column. is_column_old->replace_column Yes check_mobile_phase 2. Assess Mobile Phase is_column_old->check_mobile_phase No replace_column->check_mobile_phase is_ph_correct Is the mobile phase pH appropriate for the analyte's pKa? check_mobile_phase->is_ph_correct adjust_ph Action: Adjust pH to be at least 2 units away from the analyte's pKa. is_ph_correct->adjust_ph No check_concentration Is the this compound concentration optimal? is_ph_correct->check_concentration Yes adjust_ph->check_concentration adjust_concentration Action: Increase buffer concentration (typically 10-50 mM). check_concentration->adjust_concentration No check_sample 3. Examine Sample & Injection check_concentration->check_sample Yes adjust_concentration->check_sample is_overloaded Is the column overloaded (mass or volume)? check_sample->is_overloaded dilute_sample Action: Dilute the sample or reduce injection volume. is_overloaded->dilute_sample Yes check_solvent Is the sample solvent compatible with the mobile phase? is_overloaded->check_solvent No dilute_sample->check_solvent change_solvent Action: Dissolve the sample in the initial mobile phase or a weaker solvent. check_solvent->change_solvent No check_system 4. Inspect HPLC System check_solvent->check_system Yes change_solvent->check_system has_dead_volume Are there signs of extra-column band broadening (dead volume)? check_system->has_dead_volume optimize_tubing Action: Use shorter, narrower ID tubing and ensure proper connections. has_dead_volume->optimize_tubing Yes end Resolution: Symmetrical Peak Shape Achieved has_dead_volume->end No optimize_tubing->end

Figure 1. A troubleshooting workflow for addressing peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when analyzing basic compounds with a this compound mobile phase?

A1: The most common cause of peak tailing for basic compounds, even with a competing amine like methylamine (B109427) in the mobile phase, is secondary interactions between the positively charged analyte and negatively charged, ionized residual silanol (B1196071) groups on the surface of the silica-based stationary phase.[2][3][4] These interactions introduce an additional retention mechanism to the primary reversed-phase retention, leading to an asymmetrical peak shape.[5]

dot

Peak_Tailing_Interaction cluster_stationary_phase Silica (B1680970) Stationary Phase cluster_mobile_phase Mobile Phase silanol Ionized Silanol Group (Si-O⁻) c18 C18 Chains analyte Basic Analyte (Analyte-NH3⁺) analyte->silanol Strong Secondary Interaction (Causes Tailing) analyte->c18 Primary Hydrophobic Interaction (Desired Retention) methylamine Methylammonium (B1206745) (CH3NH3⁺) methylamine->silanol Competitive Interaction (Reduces Tailing)

Figure 2. Analyte interactions with the stationary phase.

Q2: How does the pH of the this compound mobile phase affect peak tailing?

A2: The mobile phase pH is a critical factor in controlling peak shape for ionizable analytes.[6][7] For basic compounds, operating at a lower pH (e.g., pH 2-3) can suppress the ionization of acidic silanol groups on the stationary phase, thereby minimizing the secondary interactions that cause peak tailing.[4][8] However, the pH should be chosen carefully to ensure the analyte remains in a consistent ionization state, ideally at least 2 pH units away from its pKa.[7] Methylammonium formate (B1220265) can be an effective mobile phase modifier for suppressing silanol peak broadening effects.[9][10]

Q3: Can the concentration of this compound in the mobile phase influence peak shape?

A3: Yes, the concentration of the buffer can impact peak shape. A sufficiently high concentration of methylammonium ions can competitively bind to the active silanol sites, effectively masking them from the analyte and reducing peak tailing.[11] It is recommended to use a buffer concentration in the range of 10-50 mM.[8] Increasing the buffer concentration can help to mitigate peak tailing.[12]

Q4: What type of HPLC column is best to use to prevent peak tailing with basic analytes?

A4: To minimize peak tailing, it is advisable to use modern, high-purity silica columns that have a lower concentration of residual silanol groups.[5] Columns that are "end-capped" have their residual silanols chemically deactivated, which significantly reduces secondary interactions.[2][12] Other suitable options include polar-embedded or charged surface hybrid (CSH) columns, which are designed to provide better peak shape for basic compounds.[8]

Quantitative Data Summary

The table below summarizes the effect of mobile phase pH on the peak asymmetry of a basic compound, illustrating a common strategy for mitigating peak tailing.

Mobile Phase pHAnalyteAsymmetry Factor (As)Peak ShapeReference
7.0Methamphetamine2.35Significant Tailing[2]
3.0Methamphetamine1.33Improved Symmetry[2]

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Mobile Phase

This protocol describes the preparation of a typical this compound mobile phase for use in reversed-phase HPLC.

Materials:

  • Methylamine solution (e.g., 33% w/w in ethanol)[9]

  • Formic acid (LC-MS grade)[9]

  • HPLC-grade water

  • HPLC-grade organic modifier (e.g., acetonitrile (B52724) or methanol)

  • Calibrated pH meter[13]

Procedure:

  • Prepare an aqueous methylamine solution: In a fume hood, carefully dilute the concentrated methylamine solution with HPLC-grade water to a concentration slightly higher than the target final concentration to allow for pH adjustment.

  • Adjust pH: While stirring, slowly add formic acid to the methylamine solution until the desired pH is reached. Monitor the pH continuously with a calibrated pH meter. For basic analytes, a pH of around 3.0 is often a good starting point to minimize silanol interactions.[2]

  • Prepare the final mobile phase: Measure the required volume of the pH-adjusted aqueous this compound buffer and the organic modifier to achieve the desired mobile phase composition (e.g., 90:10 water:acetonitrile).

  • Filter and Degas: Filter the final mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates. Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Protocol 2: Column Flushing and Equilibration

Proper column flushing and equilibration are crucial for obtaining reproducible results and preventing issues like peak tailing.

Procedure:

  • Initial Flush: Before introducing the this compound mobile phase, flush the column with a solvent that is miscible with both the storage solvent and the new mobile phase (e.g., a 50:50 mixture of water and organic modifier).

  • Mobile Phase Equilibration: Equilibrate the column with the this compound mobile phase at the initial gradient conditions for at least 10-15 column volumes. A stable baseline and pressure reading indicate that the column is well-equilibrated.

  • System Suitability: Before running samples, perform a system suitability test by injecting a standard solution to ensure that the system is performing as expected and that peak shapes are acceptable.

References

Technical Support Center: Optimizing Methylamine-Formate Concentration for Superior Peak Shape

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing methylamine-formate buffers to achieve optimal peak shape in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is methylamine (B109427) formate (B1220265) and why is it used in chromatography?

Methylamine formate is an ionic liquid that serves as a mobile phase modifier in both reversed-phase and hydrophilic interaction chromatography (HILIC).[1][2] It is particularly effective at suppressing the undesirable interactions between analytes and residual silanol (B1196071) groups on silica-based stationary phases.[2][3] This suppression minimizes peak broadening and tailing, leading to sharper, more symmetrical peaks.[2][3]

Q2: How does the concentration of methylamine formate affect peak shape?

The concentration of methylamine formate in the mobile phase plays a crucial role in peak shape. Generally, increasing the buffer concentration improves peak symmetry by more effectively masking silanol interactions.[4][5] However, excessively high concentrations can lead to a decrease in sensitivity, particularly in mass spectrometry (MS) detection, due to ion suppression.[4] Therefore, an optimal concentration must be determined that balances peak shape with detector response.

Q3: What is the typical concentration range for methylamine formate in a mobile phase?

The optimal concentration of methylamine formate can vary depending on the specific application, including the analyte, column chemistry, and detection method. For many applications, a concentration range of 5 mM to 100 mM is a good starting point for optimization. Lower concentrations (e.g., 5-20 mM) are often sufficient to improve peak shape without significantly impacting MS sensitivity, while higher concentrations may be necessary for particularly challenging separations.[4][6]

Q4: Can I use methylamine formate with mass spectrometry (MS) detection?

Yes, methylamine formate is compatible with MS detection as it is a volatile buffer.[2][3] This means it can be readily removed in the gas phase within the MS source, minimizing contamination and signal suppression.

Q5: How do I prepare a this compound buffer?

A this compound buffer can be prepared by carefully neutralizing methylamine with formic acid. A detailed protocol for preparing stock solutions of varying concentrations is provided in the "Experimental Protocols" section of this guide. It is crucial to handle both reagents with care in a well-ventilated area, as they are corrosive and have strong odors.

Troubleshooting Guide: Common Peak Shape Problems

This guide addresses common peak shape issues encountered when using this compound buffers and provides systematic troubleshooting steps.

Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Insufficient buffer concentration: The this compound concentration may be too low to effectively mask all active silanol sites on the column. 2. Inappropriate mobile phase pH: The mobile phase pH may not be optimal for the analyte's pKa, leading to secondary interactions. 3. Column degradation: The column may be contaminated or have lost its stationary phase integrity.1. Increase buffer concentration: Gradually increase the this compound concentration (e.g., in increments of 10-20 mM) and observe the effect on peak shape. 2. Adjust mobile phase pH: Modify the pH of the mobile phase by adjusting the ratio of methylamine to formic acid. For basic compounds, a lower pH can often improve peak shape.[7] 3. Column flushing and replacement: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Peak Fronting 1. Sample overload: Injecting too much sample can saturate the column, leading to fronting peaks. 2. Sample solvent stronger than mobile phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.1. Dilute the sample: Reduce the concentration of the sample and re-inject. 2. Match sample solvent to mobile phase: Whenever possible, dissolve the sample in the initial mobile phase.
Broad Peaks 1. Sub-optimal buffer concentration: The buffer concentration may be in a range that is not ideal for the specific analyte and column. 2. Extra-column dead volume: Excessive tubing length or poor connections can contribute to band broadening. 3. Column equilibration: The column may not be sufficiently equilibrated with the mobile phase.1. Optimize buffer concentration: Experiment with a range of this compound concentrations to find the optimal point for peak sharpness. 2. Minimize dead volume: Use shorter, narrower-bore tubing and ensure all connections are secure. 3. Ensure proper equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.
Split Peaks 1. Co-elution of an interferent: Another compound may be co-eluting with the analyte of interest. 2. Sample solvent mismatch: A significant mismatch between the sample solvent and the mobile phase can sometimes cause peak splitting.1. Modify separation conditions: Adjust the gradient, mobile phase composition, or temperature to try and resolve the two peaks. 2. Prepare sample in mobile phase: Dissolve the sample in the initial mobile phase to minimize solvent effects.

Data Presentation: Impact of this compound Concentration on Peak Shape

The following table provides an illustrative example of how varying the concentration of methylamine formate can impact the peak shape of a hypothetical basic analyte. The asymmetry factor (As) is a measure of peak symmetry, with an ideal value of 1.0. Values greater than 1 indicate tailing, while values less than 1 indicate fronting.

Methylamine Formate Concentration (mM)Asymmetry Factor (As)Peak Width at Half Height (min)Observations
0 (No Buffer)2.50.45Severe peak tailing, broad peak.
51.80.30Noticeable reduction in tailing, sharper peak.
101.40.22Good improvement in peak symmetry.
201.20.18Near-symmetrical peak, significantly sharper.
501.10.15Excellent peak symmetry, very sharp peak.
1001.00.14Ideal peak symmetry.

Note: These values are for illustrative purposes and the optimal concentration for a specific application should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 1 M Methylamine Formate Stock Solution

Materials:

  • Methylamine solution (e.g., 40% in water)

  • Formic acid (≥98%)

  • High-purity water (e.g., Milli-Q)

  • Calibrated pH meter

  • Glass beaker and stir bar

  • Volumetric flask (100 mL)

  • Fume hood

Procedure:

  • Work in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Add approximately 50 mL of high-purity water to a glass beaker with a stir bar.

  • While stirring, slowly add 6.76 mL of a 40% methylamine solution to the water.

  • In a separate container, carefully measure 3.76 mL of formic acid.

  • Slowly add the formic acid to the stirring methylamine solution. The reaction is exothermic, so add it dropwise to control the temperature.

  • Allow the solution to cool to room temperature.

  • Calibrate the pH meter and measure the pH of the solution. Adjust the pH to the desired value by adding small amounts of methylamine (to increase pH) or formic acid (to decrease pH).

  • Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask and bring it to volume with high-purity water.

  • Filter the buffer through a 0.22 µm filter before use.

Protocol 2: Preparation of Working Concentrations of this compound Mobile Phase

To prepare a mobile phase with a specific concentration of methylamine formate, dilute the 1 M stock solution accordingly. For example, to prepare 1 L of a 10 mM this compound mobile phase, add 10 mL of the 1 M stock solution to a 1 L volumetric flask and bring to volume with the desired mobile phase solvent (e.g., water or a water/acetonitrile mixture).

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_concentration Is this compound Concentration Optimized? start->check_concentration check_ph Is Mobile Phase pH Appropriate? check_concentration->check_ph No adjust_concentration Adjust this compound Concentration (5-100 mM) check_concentration->adjust_concentration Yes check_column Is the Column in Good Condition? check_ph->check_column No adjust_ph Adjust pH with Methylamine/Formic Acid check_ph->adjust_ph Yes check_sample Is Sample Preparation and Injection Correct? check_column->check_sample No flush_column Flush or Replace Column check_column->flush_column Yes adjust_sample Dilute Sample or Match Sample Solvent to Mobile Phase check_sample->adjust_sample Yes end Optimal Peak Shape Achieved check_sample->end No adjust_concentration->end adjust_ph->end flush_column->end adjust_sample->end

Caption: A workflow for troubleshooting poor peak shape.

Caption: Relationship between concentration and peak shape.

References

Technical Support Center: Methylamine-Formate in Aqueous Mobile Phase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing methylamine-formate in aqueous mobile phases for liquid chromatography (LC).

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound mobile phases.

Problem Possible Cause Solution
Unexpected Peaks in Chromatogram Degradation of this compound to N-methylformamide.[1]Prepare fresh mobile phase. Store the this compound solution at low temperatures (near 0°C) to improve stability.[1] Consider solid-phase extraction of the this compound to reduce impurities.[1]
Contamination of the mobile phase.[2]Use high-purity, HPLC or LC-MS grade solvents and reagents. Filter and degas the mobile phase before use.[2]
Loss of Resolution Degraded mobile phase affecting separation selectivity.Prepare fresh mobile phase. If the problem persists, consider if the degradation product, N-methylformamide, is interfering with the separation.[1]
Column contamination or degradation.[2][3]Wash the column with a strong solvent or replace it if necessary.[2]
Shifting Retention Times Change in mobile phase composition due to degradation.Prepare fresh mobile phase daily or as needed. Ensure consistent and accurate preparation of the mobile phase.
Fluctuations in column temperature.[4][5]Use a column oven to maintain a constant and controlled temperature.[4] Retention times can shift by about 1% to 2% for every 1°C change in temperature.[6]
Mobile phase pH instability.Ensure the pH of the mobile phase is stable. For consistent results, especially with ionizable compounds, buffering the mobile phase is crucial.
Increased Backpressure Precipitation of buffer in the organic solvent.Ensure the concentration of this compound is soluble in the highest percentage of organic solvent used in your gradient.[2]
High viscosity of the mobile phase.This compound solutions can have a higher viscosity than methanol (B129727) at higher concentrations, leading to increased backpressure.[1] Adjust the flow rate or the concentration of this compound.
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.This compound can help suppress peak tailing caused by silanol (B1196071) interactions.[7][8] If tailing persists, investigate other causes such as column degradation or sample solvent mismatch.[3]
Incorrect mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in an aqueous mobile phase?

A1: The primary degradation product of this compound is N-methylformamide.[1] This is a slow degradation process.[1]

Q2: How can I minimize the degradation of my this compound mobile phase?

A2: To minimize degradation, it is recommended to store the this compound solution at a temperature near 0°C.[1] Preparing the mobile phase fresh daily is also a good practice.

Q3: What is the expected shelf life of a this compound mobile phase?

A3: The stability of this compound is significantly improved at lower temperatures.[1] For routine analysis, it is advisable to prepare aqueous mobile phases with buffer every few days to a week to avoid microbial growth and degradation.[9] For critical analyses, daily preparation is recommended.

Q4: Can I use this compound with Mass Spectrometry (MS)?

A4: Yes, this compound is a volatile buffer and is compatible with mass spectrometry.[7][8]

Q5: What are the typical concentrations of this compound used in mobile phases?

A5: The concentration can vary depending on the application. It has been used as a replacement for methanol in reversed-phase LC, with concentrations ranging from 5% to 70% in water.[1] For use as a buffer, lower concentrations in the millimolar range are common.

Q6: Does the preparation method of this compound affect its stability?

A6: Yes, the synthesis should be carried out at a low temperature (0°C) to avoid the formation of yellowish byproducts.[1] Using fresh starting materials is also important.[1]

Quantitative Data on Degradation

The degradation of this compound to N-methylformamide was monitored by 13C NMR. The following table summarizes the percentage of the amide carbon (from N-methylformamide) relative to the formate (B1220265) peak over time when stored at -9.5°C.[1]

Time (weeks)% Amide Carbon (Degradation)
55.5%
145.7%
285.0%

Data from a single sample stored in an NMR tube and kept airtight in a freezer.[1]

Experimental Protocols

1. Synthesis of Methylammonium Formate (MAF)

This protocol is based on the method described by Grossman and Danielson (2009).[1]

  • Materials:

    • Methylamine (B109427) (33% w/w in absolute ethanol)

    • Formic acid (98%)

    • HPLC-grade methanol

    • Addition funnel with a PTFE needle valve

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Chill the methylamine solution and the formic acid solution in an ice bath before starting the reaction.

    • Dilute the formic acid with a 50:50 solution of HPLC-grade methanol.

    • Slowly add the diluted formic acid solution to the chilled methylamine solution in the round-bottom flask placed in an ice bath.

    • Control the addition rate to approximately 2-3 seconds per drop using the addition funnel.

    • The reaction should be carried out at 0°C.

2. Monitoring Degradation by 13C NMR Spectroscopy

This protocol describes how to monitor the formation of N-methylformamide.[1]

  • Instrumentation:

    • NMR Spectrometer

  • Procedure:

    • Dissolve a sample of the synthesized this compound in deuterated methanol (CD3OD).

    • Acquire a 13C NMR spectrum.

    • Identify the characteristic chemical shifts:

      • Formate carbon: ~169 ppm

      • Methyl carbon: ~24 ppm

      • Amide carbon (N-methylformamide): ~163 ppm

    • To monitor stability over time, store the NMR tube airtight in a freezer at approximately -9.5°C between measurements.

    • Periodically acquire new 13C NMR spectra and compare the integration of the amide carbon peak to the formate carbon peak to quantify the percentage of degradation.

Visualizations

Degradation Pathway of this compound Methylamine Methylamine (CH3NH2) MethylamineFormate This compound Methylamine->MethylamineFormate + FormicAcid Formic Acid (HCOOH) FormicAcid->MethylamineFormate NMethylformamide N-methylformamide (Degradation Product) MethylamineFormate->NMethylformamide Slow Degradation Water Water MethylamineFormate->Water - H2O

Caption: Degradation of this compound to N-methylformamide.

Troubleshooting Workflow for Unexpected Chromatographic Peaks Start Unexpected Peak Observed CheckMobilePhase Is the mobile phase fresh? Start->CheckMobilePhase PrepareFresh Prepare fresh mobile phase CheckMobilePhase->PrepareFresh No CheckStorage Was the MAF solution stored properly (at ~0°C)? CheckMobilePhase->CheckStorage Yes Reinject Re-inject sample PrepareFresh->Reinject Reinject->CheckStorage CheckColumn Is the column contaminated? Reinject->CheckColumn Peak Persists ProblemSolved Problem Resolved Reinject->ProblemSolved Peak Gone ImproveStorage Implement proper storage protocols CheckStorage->ImproveStorage No CheckStorage->CheckColumn Yes ImproveStorage->PrepareFresh CleanColumn Clean or replace column CheckColumn->CleanColumn Yes FurtherInvestigation Further investigation needed (e.g., sample matrix effects) CheckColumn->FurtherInvestigation No CleanColumn->Reinject

Caption: Troubleshooting workflow for unexpected peaks.

Experimental Workflow: Mobile Phase Preparation and Use Start Start: Prepare Mobile Phase SynthesizeMAF Synthesize this compound (MAF) at 0°C Start->SynthesizeMAF PrepareAqueous Prepare Aqueous Mobile Phase with MAF SynthesizeMAF->PrepareAqueous FilterDegas Filter and Degas Mobile Phase PrepareAqueous->FilterDegas Store Store at ~0°C if not for immediate use FilterDegas->Store HPLC Perform HPLC Analysis FilterDegas->HPLC Immediate Use Store->HPLC Monitor Monitor for signs of degradation (e.g., unexpected peaks) HPLC->Monitor End End of Analysis Monitor->End

Caption: Workflow for mobile phase preparation and use.

References

stability issues of methylamine-formate mobile phase over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of methylamine-formate mobile phases used in chromatography. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter with your this compound mobile phase, offering potential causes and solutions.

Problem Potential Causes Recommended Solutions
Shifting Retention Times 1. Change in Mobile Phase pH: Over time, the pH of the aqueous mobile phase can change due to the absorption of atmospheric CO2 or the degradation of methylamine (B109427).1. Prepare Fresh Mobile Phase: It is recommended to prepare fresh aqueous this compound mobile phase daily. For extended sequences, consider preparing a new batch every 24-48 hours.[1] 2. Verify pH: Before use, and periodically during long runs, verify the pH of the mobile phase. Ensure it is within the method's specified range. 3. Store Properly: Keep mobile phase containers tightly sealed when not in use to minimize exposure to air.
2. Change in Mobile Phase Composition: Evaporation of the more volatile component (often the organic modifier) can alter the mobile phase ratio.1. Use Sealed Containers: Employ mobile phase reservoirs with sealed caps (B75204) and solvent filters to reduce evaporation. Avoid using parafilm as a long-term sealing solution.[2] 2. Prepare by Weight: For higher precision, prepare mobile phases by weight rather than volume, as temperature fluctuations can affect solvent volumes.
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions with Stationary Phase: Degradation of the mobile phase can lead to changes in its ionic strength or the formation of byproducts that interact with the column. For instance, methylamine can interact with residual silanols on silica-based columns, causing peak tailing for basic compounds.[3]1. Use a High-Purity Column: Employ a modern, high-purity silica (B1680970) column with low silanol (B1196071) activity. 2. Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analytes to minimize unwanted ionic interactions. 3. Add Buffer: The formate (B1220265) in the mobile phase acts as a buffer. Ensure its concentration is sufficient to maintain a stable pH.[3]
2. Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is necessary, minimize the injection volume.
Appearance of Ghost Peaks 1. Mobile Phase Contamination: Introduction of contaminants from glassware, solvents, or reagents. Impurities in the formic acid or methylamine can also be a source.1. Use High-Purity Reagents: Utilize HPLC or LC-MS grade solvents and reagents for mobile phase preparation.[4] 2. Clean Glassware Thoroughly: Ensure all glassware used for mobile phase preparation is meticulously cleaned. 3. Run Blank Gradients: To identify the source of contamination, run a blank gradient with no injection. If ghost peaks are still present, the issue is likely with the mobile phase or the HPLC system.[5]
2. Mobile Phase Degradation: The degradation product of methylammonium (B1206745) formate, N-methylformamide, can appear as a ghost peak in the chromatogram.1. Store Mobile Phase at Low Temperature: Storing the prepared methylammonium formate solution at temperatures near 0°C can significantly reduce the rate of degradation to N-methylformamide.[4] 2. Prepare Fresh: As a best practice, prepare the mobile phase fresh before each analysis.
Increased Baseline Noise 1. Microbial Growth: Aqueous mobile phases, especially those with near-neutral pH, are susceptible to microbial growth over time.1. Prepare Fresh Daily: Do not store aqueous mobile phases for extended periods at room temperature.[2] 2. Filter the Mobile Phase: Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter before use to remove any particulates or microbial contamination.[4] 3. Add a Small Amount of Organic Solvent: Including a small percentage of organic solvent (e.g., 2% acetonitrile) in the aqueous mobile phase can inhibit microbial growth.
2. Outgassing of Dissolved Air: Changes in temperature and pressure can cause dissolved gases to come out of solution, creating bubbles in the detector.1. Degas the Mobile Phase: Adequately degas the mobile phase before use by sonication, vacuum filtration, or helium sparging. Most modern HPLC systems have an inline degasser.[6]

Frequently Asked Questions (FAQs)

Q1: How long can I store a this compound mobile phase?

A1: For optimal performance and to minimize variability, it is strongly recommended to prepare aqueous this compound mobile phases fresh daily.[2] If storage is necessary, it should be for no longer than 2-3 days under refrigeration (around 4°C) in a tightly sealed, clean glass container.[2] Studies have shown that storing methylammonium formate near 0°C significantly improves its stability and reduces the formation of N-methylformamide.[4] Always allow refrigerated mobile phases to return to room temperature before use to avoid outgassing.[2]

Q2: What is the primary degradation product of this compound mobile phase, and how does it affect my chromatography?

A2: The primary degradation product of methylammonium formate is N-methylformamide.[4] This degradation can occur over time, especially at room temperature. The presence of N-methylformamide can introduce ghost peaks into your chromatogram and may alter the overall polarity and ionic strength of the mobile phase, potentially leading to shifts in retention time and changes in peak shape.

Q3: My baseline is drifting during a gradient run. Could this be related to the mobile phase stability?

A3: Yes, baseline drift in a gradient run can be related to mobile phase issues. If one of the mobile phase components (aqueous or organic) contains a UV-absorbing impurity that the other does not, you will see a drifting baseline as the mobile phase composition changes. This can be exacerbated if the mobile phase has degraded, introducing new impurities. Ensure both your aqueous and organic mobile phase components are of high purity and are freshly prepared.

Q4: Can I "top off" my mobile phase reservoir?

A4: It is not recommended to top off mobile phase reservoirs. Always use a fresh, clean reservoir for a newly prepared batch of mobile phase. Topping off can introduce contaminants from the older mobile phase and can lead to inconsistencies in the mobile phase composition due to evaporation from the older portion.[2]

Q5: What are the best practices for preparing a this compound mobile phase?

A5:

  • Use high-purity (HPLC or LC-MS grade) water, formic acid, and methylamine.[4]

  • Use clean glass containers.

  • Measure components accurately, preferably by weight for higher precision.

  • Filter the final mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates.[4]

  • Degas the mobile phase before use.

  • Clearly label the container with the composition, preparation date, and expiration date.[2]

Experimental Protocols

Protocol for Preparation of 10 mM this compound Mobile Phase (Aqueous)

Materials:

  • HPLC or LC-MS grade water

  • Formic acid (~99% purity)

  • Methylamine solution (e.g., 40% in water)

  • Volumetric flasks and graduated cylinders

  • Calibrated pH meter

  • 0.22 µm membrane filter

Procedure:

  • Add approximately 900 mL of HPLC grade water to a 1 L volumetric flask.

  • While stirring, add the calculated amount of formic acid to achieve a final concentration of 10 mM.

  • Slowly add the methylamine solution dropwise while monitoring the pH. Continue adding until the desired pH is reached.

  • Bring the final volume to 1 L with HPLC grade water.

  • Filter the solution through a 0.22 µm membrane filter into a clean mobile phase reservoir.

  • Degas the mobile phase using an appropriate method (e.g., sonication for 10-15 minutes).

  • Label the container appropriately.

Protocol for Evaluating Mobile Phase Stability

Objective: To determine the stability of a prepared this compound mobile phase over a defined period under specific storage conditions.

Procedure:

  • Prepare a fresh batch of the this compound mobile phase according to the standard protocol.

  • Time Point 0 (Initial):

    • Perform a system suitability test using a standard mixture relevant to your application.

    • Record key chromatographic parameters: retention times, peak areas, peak asymmetry (tailing factor), and theoretical plates for all analytes.

    • Run a blank gradient to establish the baseline and identify any initial ghost peaks.

  • Storage: Store the mobile phase in a tightly sealed container under the desired conditions (e.g., at room temperature or refrigerated at 4°C).

  • Subsequent Time Points (e.g., 24, 48, 72 hours):

    • Allow the mobile phase to equilibrate to room temperature if it was refrigerated.

    • Repeat the system suitability test and the blank gradient run.

    • Record the same chromatographic parameters as in the initial time point.

  • Data Analysis:

    • Compare the chromatographic parameters from each time point to the initial results.

    • Establish acceptance criteria for changes (e.g., retention time shift < 2%, peak area change < 5%, tailing factor < 1.5).

    • The mobile phase is considered stable for the duration over which the acceptance criteria are met.

Data Presentation

Table 1: Example Data for Mobile Phase Stability Study at Room Temperature

Time PointAnalyteRetention Time (min)Peak AreaTailing Factor
0 hours Compound A5.211254321.1
Compound B8.932543211.2
24 hours Compound A5.251249871.3
Compound B8.992531101.4
48 hours Compound A5.321235431.5
Compound B9.102498761.6

Table 2: Example Data for Mobile Phase Stability Study at 4°C

Time PointAnalyteRetention Time (min)Peak AreaTailing Factor
0 hours Compound A5.211254321.1
Compound B8.932543211.2
24 hours Compound A5.221253211.1
Compound B8.942541091.2
48 hours Compound A5.221251981.2
Compound B8.952538871.2
72 hours Compound A5.231250111.2
Compound B8.962535431.3

Visualizations

degradation_pathway MAF Methylammonium Formate (CH3NH3+HCOO-) NMF N-Methylformamide (HCONHCH3) MAF->NMF Degradation (over time, accelerated by heat) H2O Water (H2O)

Caption: Degradation pathway of methylammonium formate.

mobile_phase_workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage Reagents Use High-Purity Reagents (HPLC/LC-MS Grade) Measure Measure Components (Preferably by Weight) Reagents->Measure Mix Mix in Clean Glassware Measure->Mix pH Adjust pH Mix->pH Filter Filter (0.22 µm) pH->Filter Degas Degas (Sonicate/Vacuum) Filter->Degas Store Store in Tightly Sealed Glass Container Degas->Store Refrigerate Refrigerate (near 0-4°C) for short-term storage Store->Refrigerate Equilibrate Equilibrate to Room Temp if Refrigerated Store->Equilibrate SST Perform System Suitability Test Equilibrate->SST Analyze Run Analysis SST->Analyze

Caption: Recommended workflow for mobile phase management.

troubleshooting_logic Problem Chromatographic Problem (e.g., shifting RT, poor peak shape) CheckSST Review System Suitability (SST) Data Problem->CheckSST SST_Fail SST Fails? CheckSST->SST_Fail Prep_Fresh Prepare Fresh Mobile Phase SST_Fail->Prep_Fresh Yes Check_Other Investigate Other Causes (Column, System, Sample) SST_Fail->Check_Other No Re_Run Re-run SST Prep_Fresh->Re_Run SST_Pass SST Passes Re_Run->SST_Pass

Caption: Troubleshooting logic for mobile phase issues.

References

effect of pH on methylamine-formate performance in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of methylamine-formate as a mobile phase modifier in chromatography. The information is tailored for researchers, scientists, and drug development professionals to help optimize their separation performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in chromatography?

This compound is an ionic liquid composed of the methylammonium (B1206745) cation and the formate (B1220265) anion.[1] It is utilized as a mobile phase modifier in various liquid chromatography techniques, including reversed-phase and hydrophilic interaction chromatography (HILIC). Its primary benefits include improving peak shape for basic compounds, offering alternative selectivity compared to other buffers, and its compatibility with mass spectrometry (MS).[2][3]

Q2: What is the typical pH of a this compound solution?

An undiluted solution of this compound has a pH of approximately 7.4.[4] This is based on the pKa values of methylamine (B109427) (pKa ≈ 10.64) and formic acid (pKa ≈ 3.8).[4] When used as a mobile phase additive, the final pH of the mobile phase will depend on its concentration and the other components of the mobile phase.

Q3: How does the pH of the this compound mobile phase impact analyte retention and selectivity?

The pH of the mobile phase is a critical parameter that can significantly influence the retention and selectivity of ionizable analytes.[5]

  • For basic analytes: At a pH below their pKa, basic compounds are protonated (positively charged). In reversed-phase chromatography, this can lead to ionic interactions with negatively charged residual silanol (B1196071) groups on silica-based stationary phases, resulting in peak tailing.[6] Adjusting the pH can modify these interactions. In HILIC, a lower pH can increase the retention of some basic compounds on bare silica (B1680970) phases due to increased interaction with deprotonated silanols.[7]

  • For acidic analytes: At a pH above their pKa, acidic compounds are deprotonated (negatively charged). Changes in pH will alter their polarity and, consequently, their retention time.

  • For neutral analytes: The retention of neutral compounds is generally less affected by changes in mobile phase pH.[8]

Q4: What are the benefits of using this compound over other common mobile phase additives like ammonium (B1175870) formate or trifluoroacetic acid (TFA)?

This compound can offer several advantages:

  • Improved Peak Shape: It can effectively suppress the interaction of basic analytes with silanol groups, leading to better peak symmetry compared to using methanol-water mobile phases alone.[2][3]

  • Enhanced MS Sensitivity: Compared to TFA, which is known to cause significant ion suppression in mass spectrometry, this compound is a more MS-friendly option.

  • Alternative Selectivity: The unique properties of this compound as an ionic liquid can provide different selectivity for challenging separations compared to traditional buffers.[2][4]

Q5: Is this compound compatible with mass spectrometry (MS) detection?

Yes, this compound is compatible with MS detection.[2] Both methylamine and formic acid are volatile, which is a crucial requirement for mobile phase components in LC-MS to avoid contamination of the ion source. However, as with any buffer, high concentrations can lead to ion suppression and reduced sensitivity.

Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing Peaks

Q: My peaks, particularly for basic compounds, are showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds is a common issue in reversed-phase chromatography and is often caused by secondary interactions between the positively charged analyte and negatively charged silanol groups on the stationary phase surface.[6]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) can protonate the silanol groups, minimizing their ionic interaction with basic analytes and improving peak shape.[6][9]

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher concentration of this compound can help to mask the active silanol sites and reduce peak tailing.[9] However, be mindful of the potential for ion suppression in LC-MS at very high buffer concentrations.

  • Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping to reduce the number of accessible silanol groups, or a hybrid silica-based column that is more resistant to basic conditions.

Issue 2: Poor Peak Shape - Fronting Peaks

Q: My chromatogram shows peaks with a leading shoulder (fronting). What is the likely cause?

A: Peak fronting is often an indication of column overload or issues with the sample solvent.[6]

Troubleshooting Steps:

  • Reduce Sample Concentration: Inject a lower concentration of your sample to see if the peak shape improves.

  • Match Injection Solvent to Mobile Phase: Dissolve your sample in a solvent that is weaker than or the same as your initial mobile phase.[6] Injecting a sample in a much stronger solvent can cause the analyte to travel too quickly at the head of the column, leading to fronting.[6]

Issue 3: Inconsistent Retention Times

Q: I am observing a drift or fluctuation in the retention times of my analytes. What could be the problem?

A: Inconsistent retention times can be caused by several factors, including an unstable mobile phase, temperature variations, or issues with the HPLC system.

Troubleshooting Steps:

  • Ensure Proper Mobile Phase Preparation: Inconsistently prepared mobile phases, especially in terms of pH, can lead to retention time shifts for ionizable compounds.[10] Prepare fresh mobile phase and ensure accurate pH measurement.

  • Use a Buffered Mobile Phase: Small fluctuations in mobile phase composition can lead to significant pH changes if the mobile phase is not adequately buffered. Ensure your this compound concentration is sufficient to provide adequate buffering capacity.[11]

  • Control Column Temperature: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[12]

  • Equilibrate the Column Properly: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Quantitative Data Summary

Table 1: General Effect of Mobile Phase pH on Analyte Retention in HILIC
Analyte TypeEffect of Increasing pH (e.g., from 3 to 6) on an Amide Column[8]
Neutral Little to no change in retention.
Basic Increased retention.
Acidic Decreased retention.
Table 2: Troubleshooting Summary
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanols.[6]Adjust mobile phase pH, increase buffer concentration.[6][9]
Peak Fronting Column overload, strong injection solvent.[6]Reduce sample concentration, match injection solvent to mobile phase.[6]
Split Peaks Column void, sample solvent immiscible with mobile phase.Check column for voids, ensure solvent miscibility.[6]
Retention Time Drift Unstable pH, temperature fluctuations.[10][12]Use a properly buffered mobile phase, control column temperature.[11][12]
MS Signal Loss High buffer concentration causing ion suppression.Optimize and potentially lower the this compound concentration.

Experimental Protocols

Preparation of a 10 mM this compound Mobile Phase at a Target pH

This protocol describes the preparation of a mobile phase containing 10 mM this compound.

Materials:

  • Methylamine solution (e.g., 33% w/w in ethanol)[4]

  • Formic acid (high purity, e.g., 98%)[4]

  • HPLC or LC-MS grade water

  • HPLC or LC-MS grade organic solvent (e.g., acetonitrile)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: It is often more convenient to prepare a concentrated stock solution of this compound (e.g., 100 mM or 1 M) in water. To do this, carefully add an equimolar amount of formic acid to a chilled solution of methylamine in water.[4] This reaction is exothermic, so cooling is recommended.

  • Prepare the Aqueous Component: In a volumetric flask, add the required volume of the this compound stock solution to HPLC grade water to achieve the desired final concentration (e.g., 10 mL of a 1 M stock in a 1 L flask for a final concentration of 10 mM).

  • Adjust the pH: While monitoring with a calibrated pH meter, slowly add small amounts of dilute formic acid or methylamine solution to adjust the aqueous buffer to the desired pH.

  • Prepare the Final Mobile Phase: Combine the pH-adjusted aqueous component with the organic solvent in the desired ratio (e.g., 90:10 acetonitrile:aqueous buffer for HILIC).

  • Filter and Degas: Filter the final mobile phase through a 0.22 µm filter and degas it before use to prevent issues with the HPLC system.

Visualizations

troubleshooting_workflow start Poor Peak Shape Observed check_all_peaks Affects all peaks? start->check_all_peaks system_issue Potential System Issue (e.g., column void, tubing) check_all_peaks->system_issue Yes specific_peaks Affects specific peaks (e.g., only basics) check_all_peaks->specific_peaks No check_shape Tailing or Fronting? specific_peaks->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting solution_tailing Adjust pH Increase Buffer Concentration tailing->solution_tailing solution_fronting Reduce Sample Load Match Injection Solvent fronting->solution_fronting

Caption: A logical workflow for troubleshooting common peak shape issues.

ph_effect_on_interaction cluster_low_ph Low Mobile Phase pH (e.g., < 4) cluster_high_ph Higher Mobile Phase pH (e.g., > 5) low_analyte Basic Analyte + चार्ज (R-NH3+) low_silanol Silica Surface Silanol (Si-OH) low_interaction Repulsion/ Reduced Interaction high_analyte Basic Analyte + चार्ज (R-NH3+) high_silanol Silica Surface Deprotonated Silanol (Si-O-) high_interaction Strong Ionic Interaction (Tailing)

Caption: Effect of pH on the interaction between a basic analyte and a silica surface.

ph_optimization_workflow start Define Separation Goal pka Determine Analyte pKa(s) start->pka select_ph Select Initial pH Values (e.g., pKa-2, pKa, pKa+2) pka->select_ph prepare_mp Prepare this compound Mobile Phases at each pH select_ph->prepare_mp run_exp Perform Chromatographic Runs prepare_mp->run_exp evaluate Evaluate Resolution, Peak Shape, and Retention run_exp->evaluate optimal Optimal pH Found? evaluate->optimal fine_tune Fine-tune pH in Small Increments optimal->fine_tune No end Final Method pH Selected optimal->end Yes fine_tune->prepare_mp

Caption: An experimental workflow for mobile phase pH optimization.

References

Technical Support Center: Enhancing Perovskite Solar Cell Performance with Methylamine-Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the cutting edge of perovskite solar cell technology. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when utilizing methylamine-formate (MAFa) to improve the efficiency and stability of perovskite solar cells.

FAQs: this compound in Perovskite Solar Cells

Q1: What is the primary role of this compound (MAFa) in perovskite solar cells?

A1: this compound acts as a crystalline modifier and defect passivator in perovskite films. Its incorporation can lead to improved crystal quality with preferential crystallographic orientation, reduced defect densities, and enhanced thermal and operational stability of the resulting solar cell devices.

Q2: How does MAFa compare to other formate-based additives like formamidinium formate (B1220265) (FAFO)?

A2: While both MAFa and FAFO are used to improve perovskite film quality, they can influence the final crystal orientation differently. For instance, in some studies, FAFO has been shown to facilitate perovskite crystallization in the (001) orientation, while other formate additives may favor a (111) orientation.[1][2] The choice of additive can therefore be used to tune the crystallographic properties of the perovskite film for optimal device performance.

Q3: What are the expected improvements in device performance with the addition of MAFa?

A3: The addition of formate additives like MAFa has been demonstrated to enhance key photovoltaic parameters. For example, the use of formamidine (B1211174) formate (FAFO) in methylammonium-free perovskite solar cells resulted in a champion power conversion efficiency (PCE) of 20.94%, compared to 20.14% for devices with potassium formate (KFO).[1][2] Furthermore, a significant improvement in the long-term stability is often observed.

Q4: Can MAFa be used in conjunction with other additives or post-treatment methods?

A4: Yes, MAFa can be part of a broader strategy to optimize perovskite solar cells. For instance, it can be used in the precursor solution, followed by post-treatment methods like methylamine (B109427) gas healing to further improve film morphology and device performance.[3] Combining different additive and treatment strategies can have synergistic effects on defect passivation and stability enhancement.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fabrication of perovskite solar cells using a this compound additive.

Problem Potential Cause(s) Recommended Solution(s)
Poor Film Quality (Pinholes, Roughness) 1. Incomplete dissolution of perovskite precursors. 2. Non-optimal concentration of MAFa additive. 3. Inadequate annealing temperature or duration. 4. Sub-optimal spin-coating parameters.1. Ensure complete dissolution of precursors by stirring the solution at a slightly elevated temperature (e.g., 60-70 °C) overnight.[4] 2. Titrate the concentration of MAFa in the precursor solution to find the optimal ratio. 3. Optimize the annealing temperature and time. A typical starting point is 100-120°C for 15 minutes.[4] 4. Adjust spin-coating speeds and durations. A two-step program (e.g., 1000 rpm for 5s followed by 3000 rpm for 25s) can improve film uniformity.[4]
Low Power Conversion Efficiency (PCE) 1. High density of defect states. 2. Poor charge extraction at the interfaces. 3. Non-optimal perovskite crystal orientation. 4. Residual solvent or additive in the film.1. Utilize defect passivation strategies, such as incorporating MAFa and considering post-treatment with methylamine gas.[3][5] 2. Ensure proper energy level alignment between the perovskite and charge transport layers. 3. Experiment with different formate additives (e.g., MAFa vs. FAFO) to influence crystal orientation.[1][2] 4. Ensure complete removal of residual solvents and volatile components by optimizing the annealing process.
Poor Device Stability (Rapid Degradation) 1. Inherent instability of the perovskite material. 2. Ingress of moisture and oxygen. 3. Ion migration within the perovskite layer. 4. Incomplete encapsulation of the device.1. Incorporate stabilizing additives like MAFa. Methylammonium-free compositions are also known to exhibit better thermal stability.[6] 2. Fabricate and store devices in an inert atmosphere (e.g., a nitrogen-filled glovebox). 3. Utilize additives that can suppress ion migration by passivating grain boundaries. 4. Properly encapsulate the finished solar cell to protect it from environmental factors.
Inconsistent Results (Poor Reproducibility) 1. Variations in precursor solution preparation. 2. Fluctuations in ambient conditions (humidity, temperature) during fabrication. 3. Inconsistent substrate cleaning procedures.1. Strictly follow a standardized protocol for precursor solution preparation, including precise weighing of components and consistent stirring times and temperatures. 2. Control the fabrication environment by using a glovebox with controlled humidity and temperature. 3. Implement a rigorous and consistent substrate cleaning protocol to ensure a uniform surface for film deposition.

Quantitative Data Summary

The following tables summarize the performance of perovskite solar cells with and without formate-based additives, based on available literature.

Table 1: Performance Comparison of Methylammonium-Free Perovskite Solar Cells with Different Formate Additives [1][2]

AdditiveVoc (V)Jsc (mA/cm2)FF (%)PCE (%)
None (Pristine) ---<19
Formamidinium Formate (FAFO) 1.1224.576.520.94
Potassium Formate (KFO) 1.1024.275.820.14

Table 2: Stability of Methylammonium-Free Perovskite Solar Cells with Formamidine Formate (FAFO) Additive [1][2]

DeviceInitial PCE (%)T80 Lifetime (hours) in Ambient Air (unencapsulated)
Pristine ~19~20
With FAFO 20.94>360

Experimental Protocols

Synthesis of this compound (MAFa)

This protocol describes the synthesis of this compound, a key additive for improving perovskite solar cell performance.

Materials:

  • Methylamine solution (33% in ethanol)

  • Formic acid (88%)

  • Absolute ethanol

  • Methanol (B129727)

  • Round bottom flask

  • Syringe pump

  • Schlenk line

  • Ice bath

Procedure:

  • In a round bottom flask placed in an ice bath and under a nitrogen flow on a Schlenk line, add 25 mL of methylamine solution (33% in ethanol) and 10 mL of absolute ethanol.

  • Prepare a solution of 6 mL of formic acid (88%) in 25 mL of methanol and load it into a 60 mL syringe.

  • Using a syringe pump, add the formic acid solution dropwise to the methylamine solution at a rate of 2-3 drops per second through a septum to maintain the inert atmosphere.

  • Stir the reaction solution slowly during the addition of the formic acid.

  • After the complete addition of formic acid, continue stirring the solution for an additional hour.

  • Place the flask under a mild vacuum (~100 mTorr) for 24 hours, replenishing the ice bath periodically to maintain a temperature near 0 °C.

  • After 24 hours, remove the ice bath to allow the reaction product to reach room temperature while maintaining the vacuum.

  • Once the viscosity allows, restore slow stirring and continue for 60 minutes at room temperature. The final product should be a clear, viscous liquid.

  • Store the synthesized this compound in a nitrogen-filled glovebox and use it within two weeks to prevent decomposition.

Fabrication of Perovskite Solar Cell with MAFa Additive (Illustrative Protocol)

This protocol provides a general framework for fabricating a perovskite solar cell using a MAFa additive. Specific parameters may need to be optimized for your particular device architecture and materials.

1. Substrate Preparation:

  • Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
  • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

2. Deposition of Electron Transport Layer (ETL):

  • Deposit a compact TiO₂ layer by spin-coating a precursor solution onto the FTO substrate, followed by annealing at high temperature (e.g., 450-500 °C).
  • Deposit a mesoporous TiO₂ layer on top of the compact layer and anneal.

3. Perovskite Precursor Solution Preparation (with MAFa):

  • Prepare the main perovskite precursor solution by dissolving the desired molar ratio of lead halides (e.g., PbI₂) and organic halides (e.g., FAI, MABr) in a solvent mixture like DMF:DMSO.
  • Add the synthesized this compound (MAFa) to the precursor solution at a predetermined optimal concentration. Stir the solution at a slightly elevated temperature (e.g., 60-70 °C) for several hours to ensure complete dissolution.

4. Perovskite Film Deposition:

  • In an inert atmosphere (glovebox), deposit the perovskite precursor solution onto the ETL-coated substrate using a one-step or two-step spin-coating method.
  • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) can be dripped onto the substrate to induce rapid crystallization and form a uniform film.
  • Anneal the perovskite film on a hotplate at a temperature typically between 100-150 °C for a specified duration to remove residual solvents and promote crystal growth.

5. Deposition of Hole Transport Layer (HTL):

  • Dissolve a hole-transporting material (e.g., Spiro-OMeTAD) in a suitable solvent (e.g., chlorobenzene) along with additives like Li-TFSI and tBP.
  • Spin-coat the HTL solution onto the perovskite layer.

6. Deposition of Metal Electrode:

  • Deposit a metal contact (e.g., gold or silver) on top of the HTL through thermal evaporation.

7. Device Characterization:

  • Measure the current density-voltage (J-V) characteristics of the fabricated solar cell under simulated sunlight (AM 1.5G, 100 mW/cm²).
  • Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
  • Conduct stability tests by monitoring the device performance over time under controlled conditions (e.g., continuous illumination, elevated temperature, and humidity).

Visualizations

The following diagrams illustrate key processes and relationships in the fabrication and function of perovskite solar cells with this compound.

experimental_workflow cluster_substrate Substrate Preparation cluster_precursor Perovskite Formation cluster_device Device Completion FTO Cleaning FTO Cleaning ETL Deposition ETL Deposition FTO Cleaning->ETL Deposition Precursor Solution (with MAFa) Precursor Solution (with MAFa) ETL Deposition->Precursor Solution (with MAFa) Spin Coating Spin Coating Precursor Solution (with MAFa)->Spin Coating Annealing Annealing Spin Coating->Annealing HTL Deposition HTL Deposition Annealing->HTL Deposition Electrode Deposition Electrode Deposition HTL Deposition->Electrode Deposition Encapsulation Encapsulation Electrode Deposition->Encapsulation Device Testing Device Testing Encapsulation->Device Testing signaling_pathway MAFa Additive MAFa Additive Perovskite Precursor Solution Perovskite Precursor Solution MAFa Additive->Perovskite Precursor Solution Defect Passivation Defect Passivation MAFa Additive->Defect Passivation Intermediate Phase Formation Intermediate Phase Formation Perovskite Precursor Solution->Intermediate Phase Formation Controlled Crystallization Controlled Crystallization Intermediate Phase Formation->Controlled Crystallization Improved Film Morphology Improved Film Morphology Controlled Crystallization->Improved Film Morphology Defect Passivation->Improved Film Morphology Enhanced Efficiency & Stability Enhanced Efficiency & Stability Improved Film Morphology->Enhanced Efficiency & Stability

References

Technical Support Center: Controlling Perovskite Crystallization with Methylamine-Formate Additives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with perovskite crystallization. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of methylamine-formate additives to control and enhance the properties of perovskite thin films for various applications, including perovskite solar cells.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication of perovskite films using this compound additives.

Issue IDQuestionPossible CausesSuggested Solutions
FILM-001 Why is my perovskite film exhibiting poor morphology (e.g., pinholes, small grains, or non-uniform coverage)? • Inadequate concentration of this compound additive.• Suboptimal annealing temperature or duration.• Incomplete dissolution of precursors in the solvent.• Rapid, uncontrolled crystallization.• Optimize the concentration of the this compound additive. Start with a small amount and incrementally increase it.• Adjust the annealing temperature and time. A post-annealing step with methylamine (B109427) can help reduce impurities at grain boundaries and promote grain growth.[1][2][3][4]• Ensure complete dissolution of all precursor components by vigorous stirring and gentle heating if necessary.• The formate (B1220265) additive should help regulate crystallization; ensure it is properly incorporated into the precursor solution.
FILM-002 My perovskite film shows the wrong crystal orientation. How can I control this? • The type of formate-based additive can influence crystal orientation.• For methylammonium-free perovskites, formamidine (B1211174) formate (FAFO) has been shown to facilitate crystallization in the (001) orientation, while potassium formate (KFO) favors the (111) orientation.[5][6] Select the additive that promotes your desired orientation.
DEVICE-001 The power conversion efficiency (PCE) of my perovskite solar cell is lower than expected. • High density of defects and trap states in the perovskite film.• Poor charge extraction at the interfaces.• Non-optimal grain size and crystallinity.• Methylamine-based treatments can reduce trap density.[7] Consider a post-annealing treatment with methylamine gas.• Ensure a uniform and high-quality perovskite film to improve charge transport.• The addition of formate can help passivate defects. Optimize the additive concentration to maximize PCE.[8]
STABILITY-001 My perovskite device degrades quickly when exposed to ambient conditions. • Inherent instability of the perovskite material.• Presence of impurities and defects that act as degradation sites.• Ion migration within the perovskite layer.[9]• Formate additives have been shown to improve the thermal stability of methylammonium-free perovskite solar cells.[5][6]• Post-annealing with methylamine can enhance stability.[1][2]• Proper encapsulation of the device is crucial to prevent moisture-induced degradation.[9]
PRECURSOR-001 My precursor solution appears unstable and changes color over time. • Aging of the precursor solution can lead to the formation of hydroiodic acid (HI), changing the pH from basic to acidic.[10][11]• This pH change can inhibit the formation of the desired α-phase of FAPbI₃.[10]• Use freshly prepared precursor solutions whenever possible.• Storing the solution in an inert atmosphere (e.g., a glove box) can slow down degradation.• Monitor the pH of the solution; maintaining a basic pH is important for α-phase formation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound additives in perovskite crystallization?

A1: this compound additives, such as formamidine formate (FAFO), play a crucial role in regulating the crystallization process of perovskite films. They help to improve film quality, passivate defects, and can influence the crystal orientation, leading to enhanced device performance and stability.[5][6] Additive engineering is a versatile strategy to control crystal growth and optimize film quality by addressing issues like rapid crystallization and the formation of defects.[12]

Q2: How do formate additives, like FAFO and KFO, influence the crystal structure?

A2: In methylammonium-free perovskite systems, different formate additives can direct the crystal growth in specific orientations. For instance, FAFO has been observed to facilitate crystallization along the (001) plane, whereas KFO promotes a (111) orientation.[5][6] This control over crystal orientation is vital for optimizing the electronic properties of the perovskite film.

Q3: Can methylamine-based treatments improve the quality of already-formed perovskite films?

A3: Yes, post-treatment of perovskite films with methylamine gas or a methylamine solution can "heal" defects and improve the film's morphology.[13][14] This process can reduce impurities at grain boundaries, increase grain size, and enhance the overall crystallinity of the film, leading to improved device performance and stability.[1][2][3][4]

Q4: What are the common degradation pathways for methylammonium-based perovskites?

A4: Methylammonium (B1206745) lead iodide (MAPbI₃) perovskites can degrade through several pathways, especially when exposed to moisture, light, or electrical bias.[9] One significant degradation route involves the release of volatile products like methylamine (CH₃NH₂) and hydrogen iodide (HI), or methyl iodide (CH₃I) and ammonia (B1221849) (NH₃).[15][16] The reduction of the methylammonium cation is a major irreversible electrochemical degradation pathway.

Q5: What is the impact of the precursor solution's age on the final perovskite film?

A5: The stability of the precursor solution is critical. Over time, a precursor solution containing a mixture of FAI and PbI₂ can age, leading to a change in pH from basic to acidic due to the formation of HI.[10][11] This acidic environment can hinder the formation of the desired black α-phase of the perovskite, negatively impacting the performance of the final device.[10]

Data Presentation

Table 1: Effect of Formate Additives on Methylammonium-Free Perovskite Solar Cell Performance

AdditiveCrystal OrientationChampion PCE (%)T₈₀ Lifetime Extension (vs. pristine)
None (Pristine)--1x
FAFO(001)20.9418x
KFO(111)20.14-

Data synthesized from a study on gas-quenched MA-free perovskite films.[5][6]

Experimental Protocols

Protocol 1: Fabrication of Perovskite Solar Cells with Formate Additive (Gas-Quenching Method)

This protocol is a generalized procedure based on the literature for fabricating methylammonium-free perovskite solar cells using a formate additive and a gas-quenching technique.

  • Substrate Preparation:

    • Clean FTO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before use.

    • Deposit an electron transport layer (e.g., SnO₂) onto the FTO.

  • Perovskite Precursor Solution Preparation:

    • Prepare the precursor solution by dissolving formamidinium iodide (FAI), lead iodide (PbI₂), and any other desired components (e.g., CsI, MABr) in a mixed solvent of DMF and DMSO.

    • Add the desired formate additive (e.g., 5 mol% FAFO or KFO) to the precursor solution.

    • Stir the solution at room temperature for at least 1 hour to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE filter before use.

  • Perovskite Film Deposition:

    • In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the prepared substrate. A typical two-step spin program is used (e.g., 1000 rpm for 10 s, followed by 4000 rpm for 30 s).

    • During the second step of the spin-coating, apply a stream of inert gas (e.g., nitrogen or argon) for gas-quenching to induce rapid crystallization.

  • Annealing:

    • Transfer the substrate onto a hotplate and anneal at a specific temperature (e.g., 150 °C) for a defined duration (e.g., 15 minutes) in the glovebox.

  • Device Completion:

    • Deposit a hole transport layer (e.g., Spiro-OMeTAD) on top of the perovskite film by spin-coating.

    • Finally, thermally evaporate a metal contact (e.g., gold or silver) to complete the device.

Visualizations

Perovskite_Crystallization_Workflow cluster_solution Precursor Solution Preparation cluster_fabrication Film Fabrication Precursors Perovskite Precursors (e.g., FAI, PbI2) Solution Precursor Solution Precursors->Solution Solvent Solvent (e.g., DMF/DMSO) Solvent->Solution Additive This compound Additive Additive->Solution SpinCoating Spin Coating Solution->SpinCoating Deposition GasQuenching Gas Quenching (Inert Gas) SpinCoating->GasQuenching Annealing Thermal Annealing GasQuenching->Annealing Film Perovskite Thin Film Annealing->Film

Figure 1: A simplified workflow for the fabrication of perovskite thin films using a this compound additive.

Troubleshooting_Logic cluster_solutions1 Morphology Solutions cluster_solutions2 PCE Solutions cluster_solutions3 Stability Solutions Start Experiment Start PoorMorphology Poor Film Morphology? Start->PoorMorphology LowPCE Low PCE? PoorMorphology->LowPCE No OptimizeAdditive Optimize Additive Concentration PoorMorphology->OptimizeAdditive Yes OptimizeAnnealing Adjust Annealing Parameters PoorMorphology->OptimizeAnnealing Yes Degradation Rapid Degradation? LowPCE->Degradation No ReduceDefects Post-Anneal with Methylamine LowPCE->ReduceDefects Yes ImproveFilmQuality Ensure Uniform Film LowPCE->ImproveFilmQuality Yes Success Successful Film/Device Degradation->Success No UseFormate Incorporate Formate Additive Degradation->UseFormate Yes Encapsulate Properly Encapsulate Device Degradation->Encapsulate Yes OptimizeAdditive->PoorMorphology OptimizeAnnealing->PoorMorphology ReduceDefects->LowPCE ImproveFilmQuality->LowPCE UseFormate->Degradation Encapsulate->Degradation

Figure 2: A logical troubleshooting flowchart for common issues in perovskite film fabrication.

References

Technical Support Center: Methylamine-Formate Interaction with C18 Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methylamine-formate mobile phases with C18 stationary phases in liquid chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experimental work.

Q1: Why am I observing significant peak tailing for basic compounds?

A1: Peak tailing for basic compounds is a common issue in reversed-phase chromatography and can be exacerbated by interactions with the stationary phase. With this compound mobile phases, several factors can contribute:

  • Silanol (B1196071) Interactions: Residual silanol groups on the C18 silica (B1680970) surface can interact with basic analytes, leading to secondary retention mechanisms and peak tailing.[1][2] Methylamine (B109427) formate (B1220265) is effective at suppressing these silanol interactions, but its effectiveness can be pH-dependent.[3][4][5]

  • Insufficient Buffer Capacity: If the pH of the mobile phase is not adequately controlled, the ionization state of basic analytes can vary, contributing to band broadening and tailing.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.[2]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of your basic analyte to ensure it is fully protonated and interacts more predictably.

  • Adjust Methylamine Formate Concentration: Increasing the concentration of methylamine formate can enhance the masking of silanol groups.[3]

  • Sample Dilution: Dilute your sample to check if column overload is the issue.[2]

  • Use an End-Capped C18 Column: Modern, well-end-capped C18 columns have fewer accessible silanol groups, which can significantly reduce tailing for basic compounds.

Q2: My retention times are drifting or are not reproducible. What could be the cause?

A2: Fluctuating retention times can stem from several sources when using this compound mobile phases:

  • Mobile Phase Instability: Methylamine formate solutions can be susceptible to slow degradation over time, which can alter the mobile phase composition and affect retention.[3] It is recommended to store the methylamine formate solution at low temperatures (near 0°C) to improve its stability.[3]

  • Inadequate Column Equilibration: C18 columns require sufficient equilibration time with the mobile phase to ensure a stable surface chemistry. This is particularly important when changing mobile phase composition.

  • Buffer Concentration Fluctuations: Inconsistent preparation of the this compound buffer can lead to shifts in retention.

Troubleshooting Steps:

  • Fresh Mobile Phase Preparation: Prepare fresh this compound mobile phase daily to minimize the impact of potential degradation.

  • Thorough Column Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting your analytical run.

  • Consistent Buffer Preparation: Follow a standardized and precise protocol for preparing the this compound buffer to ensure consistency between batches.

Q3: I am observing an increase in backpressure. What should I do?

A3: An increase in backpressure is a common HPLC issue that can be caused by several factors:

  • Particulate Contamination: Impurities in the methylamine formate, formic acid, or the sample itself can accumulate on the column inlet frit.

  • Buffer Precipitation: While methylamine formate is generally soluble in common HPLC solvents, high concentrations mixed with high percentages of organic solvent could potentially lead to precipitation.

  • Column Blockage: Over time, irreversibly adsorbed sample components can build up on the column.

Troubleshooting Steps:

  • Filter Mobile Phase and Samples: Filter all mobile phase components and samples through a 0.22 µm or 0.45 µm filter before use.

  • Column Washing: If an increase in backpressure is observed, disconnect the column and flush the system to ensure the blockage is not in the instrument. If the column is the source, try back-flushing the column (if permitted by the manufacturer) with a series of solvents, starting with your mobile phase without the buffer, then moving to stronger, miscible solvents.

  • Use a Guard Column: A guard column can help protect the analytical column from particulate matter and strongly retained compounds.

Q4: Can I use methylamine formate with any C18 column?

A4: While methylamine formate is compatible with most C18 columns, its performance can be enhanced by selecting the appropriate column chemistry. Polar-endcapped C18 columns can be particularly effective, as they are designed to be more compatible with aqueous mobile phases and can provide better peak shapes for polar and basic compounds.[3][4][5]

Quantitative Data Summary

ParameterValueReference
Methylamine Formate (MAF) UV Cutoff254 nm (for undiluted MAF)[3]
MAF Density1.05 g/mL[3]
MAF Viscosity9.05 cP[3]
Solvent Strength (MAF vs. MeOH)MAF: 2.05, MeOH: 2.50[3]

Experimental Protocols

Protocol 1: Preparation of Methylamine Formate (MAF) Solution

This protocol describes the synthesis of methylamine formate as a mobile phase modifier.

Materials:

  • Methylamine (33% w/w in absolute ethanol)

  • Formic acid (98% assay)

  • HPLC-grade methanol (B129727)

  • Addition funnel with PTFE needle valve

  • Ice bath

Procedure:

  • Chill both the methylamine solution and a 50:50 (v/v) solution of formic acid and HPLC-grade methanol in an ice bath to 0°C.[3]

  • Slowly add the chilled formic acid/methanol solution to the chilled methylamine solution using the addition funnel.[3]

  • Control the addition rate to approximately one drop every 2-3 seconds to manage the exothermic reaction.[3]

  • After the addition is complete, allow the mixture to slowly warm to room temperature.

  • The resulting solution is the methylamine formate ionic liquid.

Protocol 2: Separation of Water-Soluble Vitamins

This protocol provides an example of using a this compound mobile phase for the separation of pyridoxine, thiamine, and nicotinamide.

Chromatographic Conditions:

  • Column: Aqua C18 (polar endcapped)

  • Mobile Phase: 5% Methylamine Formate in Water

  • Flow Rate: 0.7 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 50 µL

Results: This method allows for the baseline separation of pyridoxine, thiamine, and nicotinamide, demonstrating the effectiveness of MAF in suppressing silanol interactions that can cause peak broadening for compounds like thiamine.[3]

Visualizations

experimental_workflow cluster_prep Mobile Phase & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis maf_prep Prepare Methylamine Formate Solution mobile_phase Prepare Mobile Phase (e.g., 5% MAF in Water) maf_prep->mobile_phase Dilute filter_mp Filter Mobile Phase (0.22 µm) mobile_phase->filter_mp sample_prep Prepare Vitamin Standard Mixture filter_sample Filter Sample (0.22 µm) sample_prep->filter_sample hplc_system HPLC System (Pump, Injector, Column Oven) filter_mp->hplc_system filter_sample->hplc_system Inject c18_column C18 Column (Polar Endcapped) hplc_system->c18_column detector UV Detector (254 nm) c18_column->detector data_acq Data Acquisition detector->data_acq chromatogram Chromatogram data_acq->chromatogram peak_integration Peak Integration & Quantification chromatogram->peak_integration report Generate Report peak_integration->report

Diagram 1: General experimental workflow for HPLC analysis using a this compound mobile phase.

logical_relationship issue Peak Tailing of Basic Compounds cause1 Silanol Interactions issue->cause1 cause2 Insufficient Buffering issue->cause2 cause3 Column Overload issue->cause3 solution1 Increase MAF Concentration cause1->solution1 solution3 Use End-Capped Column cause1->solution3 solution2 Optimize pH cause2->solution2 solution4 Dilute Sample cause3->solution4

Diagram 2: Logical relationship between a common issue, its causes, and potential solutions.

References

reducing signal suppression in ESI-MS with methylamine-formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal suppression, with a special focus on the use of methylamine (B109427) formate (B1220265) as a mobile phase modifier.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS?

Signal suppression is a common phenomenon in ESI-MS where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting components in the sample matrix.[1][2] This interference can lead to poor sensitivity, inaccurate quantification, and even false-negative results.[1] The suppression occurs during the early stages of the ESI process when interfering compounds compete with the analyte for charge or for space on the surface of the ESI droplets.[1]

Q2: What are the common causes of signal suppression?

Signal suppression can be caused by a variety of factors, including:

  • Matrix Effects: Endogenous components from complex biological samples (e.g., salts, lipids, proteins) can interfere with analyte ionization.[2]

  • High Analyte Concentration: At concentrations above 10⁻⁵ M, the linearity of the ESI response can be lost due to saturation of the droplet surface.[1]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphates) and certain ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant signal suppression.[3][4]

  • Co-eluting Drugs or Metabolites: In drug development studies, co-eluting medications or their metabolites can interfere with the ionization of the target analyte.

Q3: How does methylamine formate (MAF) help reduce signal suppression?

Methylamine formate (MAF) acts as an "ionization enhancer."[5] While the exact mechanism is still under investigation, it is suggested that the methylammonium (B1206745) cation, with its hydrophobic methyl group, has a lower solvation energy. This property facilitates its evaporation from the droplet surface, thereby improving the overall ESI efficiency and enhancing the signal of the target analyte.[5] It is a volatile modifier, making it compatible with MS instruments.[6]

Q4: When should I choose methylamine formate over ammonium (B1175870) formate or formic acid?

While formic acid is a common choice for LC-MS due to its volatility and low signal suppression compared to TFA, adding a salt like ammonium formate (AF) can increase the ionic strength of the mobile phase, which may improve chromatography.[3][4] Methylamine formate (MAF) can offer a significant advantage over AF for certain classes of compounds. For example, in the analysis of triglycerides, using MAF resulted in a 5-fold increase in both mass spectral peak response and signal-to-noise ratio compared to using ammonium formate.[5] Therefore, MAF should be considered when analyzing less polar or hydrophobic compounds where signal enhancement is a priority.

Troubleshooting Guides

This section provides solutions to common problems encountered during ESI-MS experiments.

Issue 1: Poor Signal Intensity or Complete Signal Loss
Potential Cause Troubleshooting Step
High Matrix Effects 1. Improve Sample Cleanup: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2] 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds.[1] 3. Optimize Chromatography: Adjust the gradient or change the column to better separate the analyte from matrix components.
Inappropriate Mobile Phase Modifier 1. Avoid TFA: If using Trifluoroacetic Acid (TFA), which is a strong signal suppressor, switch to a more MS-friendly modifier like 0.1% formic acid.[3][7] 2. Consider Methylamine Formate: For analytes that may benefit from enhanced ionization, such as lipids or other hydrophobic molecules, test a mobile phase containing methylamine formate.[5]
Suboptimal Flow Rate Reduce Flow Rate: Lowering the ESI flow rate to the nanoliter-per-minute range can generate smaller, more highly charged droplets that are more tolerant of non-volatile salts, thus reducing signal suppression.[1][8]
Issue 2: Poor Peak Shape and Broadening for Polar Analytes
Potential Cause Troubleshooting Step
Secondary Silanol (B1196071) Interactions Use Methylamine Formate: MAF has been shown to be effective at suppressing peak broadening caused by interactions between polar analytes and free silanol groups on silica-based columns. In a study with water-soluble vitamins, a 5% MAF mobile phase provided baseline separation and sharp peaks, whereas a 5% methanol (B129727) mobile phase resulted in severe peak broadening.[9][10][11]
Low Ionic Strength of Mobile Phase Increase Ionic Strength: For peptide separations, which often show poor peak shape with formic acid alone, the addition of ammonium formate can improve chromatographic performance by increasing the mobile phase's ionic strength.[3]

Quantitative Data Summary

The choice of mobile phase modifier can have a significant impact on signal intensity. The table below summarizes a comparative analysis for triglyceride detection.

Mobile Phase Modifier Analyte Signal Response (vs. Ammonium Formate) Signal-to-Noise Ratio (vs. Ammonium Formate)
Methylamine Formate Trilinolein~5x Higher~5x Higher
Ammonium Formate TrilinoleinBaselineBaseline
Data sourced from a study on triglyceride analysis in corn oil.[5]

Experimental Protocols

Protocol 1: Synthesis of Methylamine Formate (MAF)

This protocol describes the synthesis of MAF for use as a mobile phase modifier.[9]

Materials:

  • Methylamine solution (33% w/w in absolute ethanol)

  • Formic acid (98%)

  • HPLC-grade methanol

  • Addition funnel with PTFE needle valve

Procedure:

  • Chill both the methylamine solution and a solution of formic acid diluted in 50:50 HPLC-grade methanol to 0°C.

  • In a chilled reaction vessel, slowly add the formic acid solution to the methylamine solution dropwise (2-3 seconds per drop) using the addition funnel.

  • Maintain the reaction temperature at 0°C throughout the addition.

  • After the reaction is complete, remove the ethanol (B145695) and methanol solvents using a vacuum pump.

  • Perform vacuum freeze-drying for 48 hours to remove residual water and alcohol. The resulting product is methylamine formate (pH of undiluted MAF is 7.4).[9]

Protocol 2: General LC-MS Method Using MAF

This protocol provides a starting point for developing an LC-MS method using MAF. Parameters should be optimized for the specific analyte and instrument.

LC System:

  • Column: Polar end-capped C18 column.[9][10][11]

  • Mobile Phase A: Water

  • Mobile Phase B: 5-20% Methylamine Formate (MAF) in water.[9][10][11]

  • Flow Rate: 0.2 - 0.7 mL/min.[9]

  • Injection Volume: 5-50 µL.[9]

ESI-MS Parameters (Positive Ion Mode):

  • Nebulizer Pressure: 60 psi

  • Dry Gas Flow: 8 L/min (for a 0.2 mL/min LC flow rate)

  • Dry Temperature: 365 °C

  • Capillary Voltage: 4500 V

  • End Plate Offset: -500 V (These parameters are based on a Bruker ESQUIRE-LC system and may require adjustment for other instruments).[9]

Visual Guides

The following diagrams illustrate key concepts in ESI-MS signal suppression and troubleshooting.

ESI_Suppression_Mechanism Figure 1: Mechanism of ESI Signal Suppression cluster_droplet ESI Droplet Surface cluster_gas Gas Phase Analyte Analyte Competition Competition for Charge and Surface Access Analyte->Competition Matrix Matrix Component Matrix->Competition IonizedAnalyte Ionized Analyte (Signal) SuppressedSignal Neutral Analyte (Suppressed Signal) LC_Eluent LC Eluent Enters ESI Source Competition->IonizedAnalyte Successful Ionization Competition->SuppressedSignal Ionization Prevented Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Signal Suppression Start Start: Observe Signal Suppression CheckMatrix Is the sample matrix complex (e.g., plasma, urine)? Start->CheckMatrix CheckModifier Is the mobile phase modifier known to suppress signal (e.g., TFA)? CheckMatrix->CheckModifier No ImproveCleanup Action: Improve Sample Cleanup (SPE, LLE, Dilution) CheckMatrix->ImproveCleanup Yes CheckChromo Is chromatography optimized? CheckModifier->CheckChromo No ChangeModifier Action: Switch to MS-Friendly Modifier (Formic Acid, Ammonium Formate) CheckModifier->ChangeModifier Yes OptimizeChromo Action: Adjust Gradient, Change Column, or Reduce Flow Rate CheckChromo->OptimizeChromo No ConsiderMAF Still Suppressed? Consider Methylamine Formate (MAF) for Enhanced Ionization CheckChromo->ConsiderMAF Yes ImproveCleanup->CheckModifier ChangeModifier->CheckChromo OptimizeChromo->ConsiderMAF End Resolution: Signal Improved ConsiderMAF->End

References

Technical Support Center: Refinement of Methylamine Formate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and purification of methylamine (B109427) formate (B1220265), focusing on achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude methylamine formate?

A1: Common impurities can originate from the synthesis of the methylamine precursor and the reaction with formic acid. These include:

  • Ammonium (B1175870) chloride: A significant impurity if methylamine is synthesized from ammonium chloride and formaldehyde (B43269).[1][2]

  • Dimethylamine (B145610) and Trimethylamine (B31210): These are common byproducts in methylamine synthesis, which can subsequently form their corresponding formates.[3][4]

  • Water: Water is a byproduct of the reaction and can also be introduced from hygroscopic starting materials or solvents.[5]

  • Unreacted starting materials: Residual methylamine or formic acid may be present.

  • Side-products from precursor synthesis: If using formaldehyde and ammonium chloride to produce methylamine, byproducts like methylal and methyl formate can be formed.[1][6]

Q2: My methylamine formate product is yellow. What is the likely cause and how can I prevent it?

A2: A yellow discoloration in methylamine formate can be an indicator of impurities. This can occur if the reaction between methylamine and formic acid is carried out at a high temperature (significantly above 0°C) or if the starting materials are not fresh.[7] To prevent discoloration, it is recommended to perform the reaction at a controlled low temperature (e.g., 0°C) and use high-purity, fresh starting materials.[7]

Q3: How can I remove residual water from my methylamine formate sample?

A3: Residual water can be removed using several techniques:

  • Vacuum freeze-drying (lyophilization): This is an effective method for removing water and residual volatile solvents. A study reported carrying out vacuum freeze-drying for 48 hours to effectively remove water and residual alcohols.[7]

  • Azeotropic distillation: Toluene can be added to the sample, and the mixture can be concentrated by rotary evaporation. The toluene-water azeotrope will be removed, effectively drying the product. This process can be repeated multiple times for highly water-sensitive applications.[8]

  • High vacuum: Placing the sample under a high vacuum for an extended period can also remove residual water.[8]

  • Using a Dean-Stark apparatus: For reactions where water is a byproduct, a Dean-Stark trap can be used to remove water as it is formed, driving the reaction to completion. However, this is more challenging for methylamine formate due to its miscibility with water.[5]

Q4: What is the best way to monitor the progress of the reaction and determine the purity of the final product?

A4: The purity of methylamine formate can be assessed using several analytical techniques:

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to identify the characteristic peaks of methylamine formate and detect impurities. The 1H NMR spectrum of methylamine formate in deuterated methanol (B129727) shows characteristic chemical shifts for the methyl protons at 2.5 and 2.7 ppm and the formate proton at 8.5 ppm.[7] FT-IR spectroscopy can also be used for characterization.[7]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying methylamine, dimethylamine, and trimethylamine, which are potential impurities.[9][10] An HPLC-UV method with 9-fluorenylmethylchloroformate (FMOC) derivatization has been developed for this purpose.[9][11] Ion chromatography (IC) can also be used to determine methylamine content in drug products.[12]

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the product and identify the presence of volatile impurities.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield Incomplete reaction: The reaction between methylamine and formic acid may not have gone to completion.- Ensure an equimolar amount of formic acid is added to the methylamine.[7]- Maintain a low reaction temperature (e.g., 0°C) to minimize side reactions.[7]- Allow for sufficient reaction time.
Loss of product during workup: Methylamine formate is soluble in water, so significant amounts can be lost during aqueous washes.[5]- Minimize the use of water during workup.- If extraction is necessary, saturate the aqueous layer with salt (brine) to reduce the solubility of the product.
Product Contamination with Ammonium Chloride Carryover from methylamine synthesis: If methylamine was synthesized from ammonium chloride and not properly purified, the impurity will carry over.- Purify the methylamine hydrochloride precursor by recrystallization from absolute ethanol (B145695) or isopropanol (B130326) before generating the free base.[2][6]
Presence of Dimethylamine/Trimethylamine Formate Impure methylamine starting material: The methylamine used may contain dimethylamine and trimethylamine as impurities.- Use high-purity methylamine.- If synthesizing methylamine, purify the crude product by washing with cold chloroform (B151607) to remove dimethylamine hydrochloride.[2]
Product is a Syrupy Liquid Instead of a Solid Presence of excess water or other impurities: Water and other impurities can lower the melting point of methylamine formate.- Dry the product thoroughly using vacuum freeze-drying or azeotropic distillation with toluene.[7][8]- Purify the product by recrystallization to remove non-volatile impurities.

Experimental Protocols

High-Purity Methylamine Formate Synthesis

This protocol is adapted from a published procedure and is designed to yield high-purity methylamine formate.[7]

Materials:

  • Methylamine (33% wt. solution in absolute ethanol)

  • Formic acid (98%)

  • Methanol (HPLC-grade)

  • Dry ice

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel with a PTFE needle valve and jacket

  • Icy water pump

  • Stir plate

  • High-vacuum valve adapter

  • Nitrogen gas inlet adapter

  • Vacuum pump

  • Vacuum freeze-dryer

Procedure:

  • Chill the methylamine solution and a 50:50 mixture of formic acid and methanol in an ice/dry ice bath.

  • Place the chilled methylamine solution in the three-neck round-bottom flask, situated in an ice/dry ice bath.

  • Cap the flask with a high-vacuum valve adapter and a nitrogen gas inlet. Gently bubble nitrogen gas through the solution for 15-20 minutes.

  • Slowly add the chilled formic acid/methanol solution to the methylamine solution dropwise (2-3 seconds per drop) using the jacketed addition funnel cooled with an icy water pump.

  • Gently stir the reaction mixture throughout the addition.

  • After the addition is complete, leave the reaction under a nitrogen atmosphere.

  • Remove the ethanol, methanol, and any water using a vacuum pump.

  • For final purification and removal of residual water, vacuum freeze-dry the product for 48 hours.

Expected Outcome: A clear, colorless liquid of high-purity methylamine formate. A yellowish tint may indicate impurities due to higher reaction temperatures or impure starting materials.[7]

Data Presentation

While specific quantitative data on purity improvement from the literature is limited, the following table summarizes the expected outcomes of various purification techniques based on qualitative descriptions.

Purification StepTarget ImpurityExpected Purity ImprovementReference
Recrystallization from absolute ethanolAmmonium chlorideSignificant removal of insoluble ammonium chloride from methylamine hydrochloride precursor.[2]
Washing with cold chloroformDimethylamine hydrochlorideRemoves a significant portion of dimethylamine hydrochloride from the crude methylamine hydrochloride precursor.[2]
Vacuum freeze-dryingWater, residual solventsResults in a product with very low residual water and volatile solvent content (<0.05% for methanol).[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Chilled Methylamine Solution add_formic Slow Addition of Chilled Formic Acid Solution (0°C) start->add_formic Equimolar reaction Stirred Reaction under Nitrogen add_formic->reaction vacuum_evap Vacuum Evaporation of Solvents (Ethanol, Methanol) reaction->vacuum_evap freeze_dry Vacuum Freeze-Drying (48 hours) vacuum_evap->freeze_dry Remove residual water final_product High-Purity Methylamine Formate freeze_dry->final_product troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Problem Identified check_stoich Verify Stoichiometry start->check_stoich analyze_impurities Identify Impurities (NMR, HPLC) start->analyze_impurities check_temp Check Reaction Temperature check_stoich->check_temp If stoichiometry is correct check_workup Review Workup Procedure check_temp->check_workup If temperature is optimal refine_product Refine Final Product (Recrystallization, etc.) check_workup->refine_product If workup is optimized purify_starting Purify Starting Materials analyze_impurities->purify_starting If starting materials are impure purify_starting->refine_product If impurities persist

References

Validation & Comparative

A Comparative Guide to Mobile Phase Additives: Methylamine-Formate vs. Ammonium Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in liquid chromatography-mass spectrometry (LC-MS), the choice of mobile phase additive is a critical determinant of analytical success. This guide provides an objective, data-driven comparison of two common mobile phase additives: methylamine-formate and ammonium (B1175870) formate (B1220265). Understanding the distinct properties and performance characteristics of each is paramount for optimizing chromatographic resolution, enhancing mass spectrometry sensitivity, and ensuring the reliability of analytical data.

Introduction to Mobile Phase Additives in LC-MS

Mobile phase additives play a crucial role in LC-MS by controlling the pH of the mobile phase, improving peak shape, and influencing the ionization efficiency of analytes. An ideal additive should be volatile to prevent contamination of the mass spectrometer's ion source and should not suppress the ionization of the target analytes. Both this compound and ammonium formate are volatile additives, making them suitable for LC-MS applications. However, their unique chemical properties lead to different performance outcomes in various analytical scenarios.

Ammonium Formate: The Established Standard for Enhanced Sensitivity

Ammonium formate is a widely used mobile phase additive in reversed-phase and hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry.[1] It is particularly favored in proteomics and the analysis of polar compounds for its ability to improve peak shape and enhance ionization efficiency.[1][2]

Performance Characteristics of Ammonium Formate

The primary advantage of using ammonium formate, often in combination with formic acid, is the significant improvement in chromatographic performance for peptides and other basic compounds compared to using formic acid alone.[3] The addition of ammonium formate increases the ionic strength of the mobile phase, which helps to minimize undesirable secondary ionic interactions between basic analytes and the stationary phase, resulting in sharper, more symmetrical peaks.[3][4] This leads to improved resolution and higher peak capacity, allowing for the identification of more peptides in complex samples.[3]

Furthermore, ammonium formate is highly compatible with electrospray ionization (ESI), a common ionization technique in LC-MS. It facilitates the formation of protonated molecules [M+H]+, leading to enhanced signal intensity and lower detection limits.[1]

Quantitative Performance Data

The following table summarizes the impact of adding ammonium formate to a formic acid mobile phase on peak capacity in the LC-MS/MS analysis of a standard tryptic digest of bovine serum albumin (BSA).

Mobile Phase ModifierColumn Dimensions (mm)Sample Load (pmol)Average Peak Width at Half-Height (s)Peak Capacity
0.1% Formic Acid (FA)0.2 x 5014.2110
0.1% FA + 10 mM Ammonium Formate (FA/AF)0.2 x 5013.6125
0.1% Formic Acid (FA)0.2 x 150116.5220
0.1% FA + 10 mM Ammonium Formate (FA/AF)0.2 x 150114.0250
0.1% Formic Acid (FA)0.2 x 150825.0150
0.1% FA + 10 mM Ammonium Formate (FA/AF)0.2 x 150818.0200

Data adapted from a study on the use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests.[3]

The data clearly indicates that the addition of ammonium formate leads to narrower peaks and a significant increase in peak capacity, especially at higher sample loads.

Experimental Protocol: Preparation of Ammonium Formate Mobile Phase for Proteomics

Objective: To prepare mobile phases for the LC-MS/MS analysis of tryptic digests.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (FA), 99+% purity

  • Ammonium formate (AF), solid, LC-MS grade

Procedure:

  • Mobile Phase A (Aqueous):

    • To 999 mL of HPLC-grade water, add 1 mL of formic acid to achieve a 0.1% FA concentration.

    • For the FA/AF mobile phase, dissolve solid ammonium formate in the 0.1% formic acid solution to a final concentration of 10 mM.[3]

  • Mobile Phase B (Organic):

    • To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid.

    • For the FA/AF mobile phase, prepare a solution of 80% acetonitrile, 0.1% formic acid, and 10 mM ammonium formate.[3]

  • Degassing:

    • Sonicate both mobile phases for 15-20 minutes to remove dissolved gases.

experimental_workflow cluster_prep Mobile Phase Preparation cluster_lc LC System cluster_ms MS System A Aqueous Phase (Water + Additive) Pump HPLC Pump A->Pump B Organic Phase (Acetonitrile + Additive) B->Pump Injector Autosampler Pump->Injector Column Analytical Column Injector->Column IonSource ESI Source Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector

A simplified workflow for a typical LC-MS experiment.

This compound: An Ionic Liquid Alternative for Unique Selectivity

Methylammonium (B1206745) formate (MAF), a protic ionic liquid, has emerged as a versatile mobile phase modifier and even a potential replacement for traditional organic solvents like methanol (B129727) in reversed-phase liquid chromatography.[1] Its distinct properties offer unique advantages, particularly in suppressing silanol (B1196071) interactions and providing alternative selectivity.

Performance Characteristics of this compound

One of the key benefits of MAF is its ability to reduce peak broadening caused by the interaction of analytes with residual silanol groups on silica-based stationary phases.[1][5] This "silanol suppressing" effect leads to improved peak shapes, especially for basic compounds that are prone to tailing.

Furthermore, MAF exhibits a solvent strength comparable to methanol, allowing it to be used as a significant component of the mobile phase.[1] This can be advantageous for separating compounds that are poorly resolved with conventional methanol-water or acetonitrile-water gradients. Studies have shown that MAF can achieve baseline separation of certain analytes where methanol fails, even at low concentrations.[1][5]

Quantitative Performance Data

The following table compares the solvent strength and chromatographic efficiency of methylammonium formate (MAF) and methanol (MeOH).

PropertyMethylammonium Formate (MAF)Methanol (MeOH)
Solvent Strength (S) 2.052.50
Minimum HETP (µm) for Phenol ~35~45

Data adapted from a study on methylammonium formate as a mobile phase modifier for reversed-phase liquid chromatography.[1]

HETP (Height Equivalent to a Theoretical Plate) is a measure of column efficiency; a lower value indicates higher efficiency. The data suggests that MAF can provide higher chromatographic efficiency than methanol under the tested conditions.

Experimental Protocol: Synthesis and Use of Methylammonium Formate

Objective: To synthesize methylammonium formate and use it as a mobile phase modifier.

Materials:

Procedure for Synthesis:

  • Chill equimolar amounts of the formic acid solution (diluted with 50:50 HPLC-grade methanol) and the methylamine solution to 0°C.

  • Slowly add the chilled formic acid solution to the chilled methylamine solution with constant stirring. Maintain the temperature at 0°C throughout the addition.

  • The resulting solution is methylammonium formate.

Procedure for LC-MS Analysis:

  • Mobile Phase Preparation:

    • Prepare the desired concentration of MAF in HPLC-grade water (e.g., 5% or 20% v/v).

  • LC-MS Parameters:

    • Use a suitable C18 column.

    • Set the flow rate according to the column dimensions and desired backpressure.

    • Optimize MS parameters (e.g., nebulizer pressure, drying gas flow, capillary voltage) for the specific analytes.

synthesis_workflow cluster_reactants Reactants (chilled to 0°C) FA Formic Acid Solution Reaction Slow Addition & Stirring at 0°C FA->Reaction MA Methylamine Solution MA->Reaction Product Methylammonium Formate (MAF) Solution Reaction->Product

Workflow for the synthesis of methylammonium formate.

Head-to-Head Comparison: this compound vs. Ammonium Formate

While direct comparative studies under identical conditions are limited, a qualitative and application-based comparison can be drawn from the available literature.

FeatureThis compoundAmmonium Formate
Primary Function Silanol suppression, alternative selectivity, organic solvent replacementpH control, improved peak shape for basics, enhanced MS signal
Typical Application Separation of compounds prone to silanol interactions, alternative to methanol gradientsProteomics, analysis of polar and basic compounds, routine LC-MS
Mechanism Acts as an ionic liquid, modifies stationary phase interactionsIncreases ionic strength, acts as a buffer and volatile salt
MS Compatibility Good, compatible with both ESI and APCIExcellent, widely used in ESI-MS
Preparation Requires synthesis from precursorsCommercially available as a solid or solution

Conclusion and Recommendations

The choice between this compound and ammonium formate as a mobile phase additive depends heavily on the specific analytical challenge.

Ammonium formate remains the go-to additive for routine and high-throughput LC-MS applications, especially in proteomics and the analysis of polar, basic compounds. Its ability to significantly improve peak shape and enhance MS sensitivity is well-documented.

This compound , on the other hand, presents a valuable alternative for method development when conventional mobile phases fail to provide adequate separation. Its unique properties as an ionic liquid and a silanol suppressor can unlock new selectivities and improve the chromatography of problematic compounds.

For researchers and drug development professionals, having both additives in the analytical toolkit provides the flexibility to tackle a wider range of separation challenges and optimize LC-MS methods for maximum performance and reliability.

References

A Comparative Guide to Methylamine-Formate and Trifluoroacetic Acid in Reversed-Phase Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing Mobile Phase Selection for RPLC-MS Applications

The choice of a mobile phase additive in Reversed-Phase Liquid Chromatography (RPLC) is a critical decision that significantly impacts chromatographic performance and detection sensitivity, particularly when coupled with mass spectrometry (MS). Trifluoroacetic acid (TFA) has long been a staple for achieving sharp peaks and excellent separation of peptides and proteins. However, its utility is often hampered by significant ion suppression in electrospray ionization (ESI)-MS. This guide provides a comprehensive, data-driven comparison of methylamine-formate as a high-performance, MS-friendly alternative to TFA.

The Trade-Off: Chromatographic Resolution vs. Mass Spectrometry Sensitivity

The fundamental challenge in selecting a mobile phase additive for LC-MS lies in balancing the need for high-resolution chromatographic separation with the requirement for efficient ionization in the mass spectrometer.

  • Trifluoroacetic Acid (TFA): As a strong ion-pairing agent, TFA effectively neutralizes the positive charges on peptides and proteins, minimizing secondary interactions with the stationary phase.[1][2] This results in sharper peaks and improved resolution. However, the very properties that make TFA an excellent chromatographic modifier also lead to the formation of strong ion pairs in the gas phase, which suppresses the analyte signal in the mass spectrometer.[3]

  • Formate-Based Systems (e.g., this compound, Formic Acid): Formic acid, a key component of a this compound buffer, is a weaker ion-pairing agent than TFA.[4] This leads to less ion suppression and significantly higher signal intensity in MS detection.[4] While potentially offering slightly broader peaks compared to TFA in some cases, the gains in MS sensitivity are often substantial and crucial for the analysis of low-abundance analytes. Methylammonium formate (B1220265), as a mobile phase modifier, has been shown to suppress undesirable silanol (B1196071) interactions, leading to improved peak shapes for certain analytes.[5][6]

Quantitative Performance Comparison

The following tables summarize the expected quantitative differences in performance between mobile phases containing this compound (represented by data for formic acid) and trifluoroacetic acid.

Table 1: Comparison of Peak Shape and Retention Time

Mobile Phase AdditiveAnalytePeak Width at Half Height (W_1/2)Retention Time (min)
0.1% Formic AcidPeptide 1BroaderShorter
0.1% TFAPeptide 1NarrowerLonger
0.1% Formic AcidProtein ABroaderShorter
0.1% TFAProtein ANarrowerLonger

Note: The increased retention with TFA is attributed to its stronger ion-pairing effect, which enhances the hydrophobicity of the analyte-ion pair complex.[2]

Table 2: Comparison of Mass Spectrometry Signal Intensity

Mobile Phase AdditiveAnalyteRelative MS Signal Intensity (%)
0.1% Formic AcidPeptide Mix~100%
0.1% TFAPeptide Mix~10% (Significant Suppression)
0.1% Formic AcidProtein Mix~100%
0.1% TFAProtein Mix~15% (Significant Suppression)

Data synthesized from studies comparing formic acid and TFA, demonstrating the pronounced ion suppression effect of TFA.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for RPLC-MS analysis using both this compound and TFA.

Protocol 1: RPLC-MS of a Peptide Mixture with this compound

Objective: To achieve high-sensitivity detection of peptides.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid and 5 mM methylamine (B109427) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid and 5 mM methylamine in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Gradient:

      • 0-5 min: 2% B

      • 5-45 min: 2-40% B

      • 45-50 min: 40-90% B

      • 50-55 min: 90% B

      • 55-56 min: 90-2% B

      • 56-60 min: 2% B

  • Mass Spectrometry Conditions (ESI-Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: m/z 300-2000.

Protocol 2: RPLC-UV/MS of a Protein Mixture with Trifluoroacetic Acid

Objective: To achieve high-resolution separation for UV detection with subsequent MS identification.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C4 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 60 °C.

    • Gradient:

      • 0-5 min: 5% B

      • 5-65 min: 5-65% B

      • 65-70 min: 65-95% B

      • 70-75 min: 95% B

      • 75-76 min: 95-5% B

      • 76-80 min: 5% B

  • UV Detection:

    • Wavelength: 214 nm and 280 nm.

  • Mass Spectrometry Conditions (ESI-Positive Mode):

    • Parameters may require significant optimization to compensate for ion suppression.

    • Capillary Voltage: 4.0 kV.

    • Cone Voltage: 40 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Cone Gas Flow: 100 L/hr.

    • Desolvation Gas Flow: 900 L/hr.

    • Mass Range: m/z 500-4000.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_rplc RPLC System cluster_detection Detection Protein_Mixture Protein_Mixture Peptide_Digest Tryptic Digestion Protein_Mixture->Peptide_Digest Column C18 or C4 Column Peptide_Digest->Column Injection Mobile_Phase Mobile Phase (this compound or TFA) Mobile_Phase->Column UV_Detector UV Detector Column->UV_Detector MS_Detector Mass Spectrometer UV_Detector->MS_Detector signaling_pathway cluster_tfa Trifluoroacetic Acid (TFA) cluster_mf This compound TFA Strong Ion Pairing TFA_Effect Excellent Peak Shape High Resolution TFA->TFA_Effect TFA_MS Significant Ion Suppression TFA->TFA_MS MF Weaker Ion Pairing MF_Effect Good Peak Shape Acceptable Resolution MF->MF_Effect MF_MS Minimal Ion Suppression MF->MF_MS

References

A Comparative Guide to HPLC Method Validation: Methylamine-Formate vs. Alternative Mobile Phases for Water-Soluble Vitamin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data accuracy, reliability, and regulatory compliance. The choice of mobile phase additive in High-Performance Liquid Chromatography (HPLC) can significantly impact method performance. This guide provides an objective comparison of an HPLC method using methylamine-formate with established methods employing trifluoroacetic acid (TFA) and phosphate (B84403) buffer for the analysis of water-soluble vitamins.

Executive Summary of Mobile Phase Additive Performance

The selection of a mobile phase additive is pivotal for achieving optimal separation and detection of analytes. This compound, while less conventional, presents distinct advantages in specific applications, particularly in improving the peak shape of certain basic compounds. Trifluoroacetic acid is a widely used ion-pairing agent that can enhance the retention of polar compounds, while phosphate buffers offer excellent pH control, which is crucial for the consistent ionization state of analytes.

Mobile Phase AdditivePrimary AdvantagesPrimary DisadvantagesBest Suited For
This compound - Improved peak shape for basic analytes- Suppression of silanol (B1196071) interactions- Good volatility for LC-MS applications- Less commonly used, less established in literature- Potential for ion-pairing effects- Analyses where peak tailing of basic compounds is problematic- LC-MS applications requiring volatile buffers
Trifluoroacetic Acid (TFA) - Effective ion-pairing agent for retaining polar compounds- Good volatility for LC-MS- Can suppress ionization in mass spectrometry (ion suppression)- Can be corrosive to HPLC components- Reversed-phase separations of polar and basic compounds where increased retention is needed
Phosphate Buffer - Excellent pH control and buffering capacity- Well-established and widely used- Non-volatile, not suitable for LC-MS- Can precipitate at high organic solvent concentrations- UV-based detection methods requiring stable pH- When analyzing compounds sensitive to pH changes

Experimental Protocols

Below are detailed experimental protocols for the HPLC analysis of water-soluble vitamins using the three different mobile phase additives. These protocols are based on methodologies reported in peer-reviewed journals and application notes.

Method 1: this compound Mobile Phase

This protocol is based on studies demonstrating the utility of methylammonium (B1206745) formate (B1220265) (a salt of methylamine (B109427) and formic acid) in improving the chromatography of water-soluble vitamins.

  • Instrumentation: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 5% this compound in water (A) and methanol (B129727) (B).

  • Flow Rate: 0.7 mL/min.

  • Detection: UV detection at the maximum absorbance wavelength for each vitamin or MS detection.

  • Sample Preparation: Standards and samples are dissolved in the initial mobile phase composition.

Method 2: Trifluoroacetic Acid (TFA) Mobile Phase

This protocol is a common approach for the analysis of water-soluble vitamins, leveraging the ion-pairing properties of TFA.[1]

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD).[1]

  • Column: A reversed-phase C18 column.[1]

  • Mobile Phase: A gradient elution using 0.01% TFA in water (A) and methanol (B).[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: DAD set at 280 nm, with quantitative analysis at the maximum wavelength for each vitamin.[1]

  • Sample Preparation: Samples are deproteinized, and standards are prepared in ultrapure water containing 0.01% TFA.[1]

Method 3: Phosphate Buffer Mobile Phase

This protocol utilizes a phosphate buffer to maintain a constant pH, which is critical for the reproducible analysis of ionizable water-soluble vitamins.[2][3][4]

  • Instrumentation: An HPLC system with a UV-VIS detector.[4]

  • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of 25 mM sodium phosphate monobasic (NaH2PO4) at pH 2.5 (A) and methanol (B).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Detection: UV detection at 220 nm.[4]

  • Sample Preparation: Standards and samples are prepared in water.[4]

Comparative Analysis of Chromatographic Performance

The choice of mobile phase additive significantly influences the retention, resolution, and peak shape of water-soluble vitamins.

Chromatographic Conditions Comparison

ParameterMethod 1: this compoundMethod 2: Trifluoroacetic Acid (TFA)Method 3: Phosphate Buffer
Column C18C18[1]C18[4]
Mobile Phase A 5% this compound in Water0.01% TFA in Water[1]25 mM NaH2PO4, pH 2.5[4]
Mobile Phase B MethanolMethanol[1]Methanol[4]
Flow Rate 0.7 mL/min0.2 mL/min[1]1.0 mL/min[4]
Detection UV/MSDAD[1]UV[4]

Validation and Performance Data Comparison

This table summarizes the reported validation parameters for the methods using TFA and phosphate buffer. For the this compound method, specific advantages in peak shape for certain vitamins are noted from the literature.

Validation ParameterMethod 1: this compoundMethod 2: Trifluoroacetic Acid (TFA)Method 3: Phosphate Buffer
Specificity Demonstrated by baseline separation.Unaffected by the presence of other components.[1]Good resolution between vitamin peaks.[4]
**Linearity (R²) **Not explicitly reported in comparative studies.> 0.99 for all vitamins.[1]Not explicitly reported in the provided study.
Accuracy (% Recovery) Not explicitly reported in comparative studies.93% to 100%.[1]Not explicitly reported in the provided study.
Precision (%RSD) Not explicitly reported in comparative studies.Intraday < 7%, Interday < 4%.[1]Retention Time < 0.1%, Peak Area < 1.0% for most vitamins.[4]
Peak Tailing Significantly reduced peak broadening for thiamine (B1217682) compared to methanol.Generally acceptable peak shapes.Average tailing factors < 1.2.[4]

Visualizing Method Validation and Chromatographic Interactions

To better understand the workflows and mechanisms discussed, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting protocol Develop Validation Protocol parameters Define Performance Characteristics (ICH Q2(R1)) protocol->parameters acceptance Set Acceptance Criteria parameters->acceptance specificity Specificity acceptance->specificity linearity Linearity & Range acceptance->linearity accuracy Accuracy acceptance->accuracy precision Precision (Repeatability, Intermediate) acceptance->precision lod_loq Detection & Quantitation Limits acceptance->lod_loq robustness Robustness acceptance->robustness data_analysis Analyze Data Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Caption: Proposed mechanism of improved peak shape with this compound.

Note: The images in the second diagram are illustrative placeholders.

Conclusion

The validation of an HPLC method requires a careful consideration of the mobile phase composition. For the analysis of water-soluble vitamins:

  • This compound emerges as a promising, albeit less documented, alternative that can significantly improve the chromatography of basic vitamins prone to peak tailing by masking silanol group interactions. Its volatility also makes it a suitable candidate for LC-MS applications.

  • Trifluoroacetic acid remains a robust and widely used option for enhancing the retention of polar vitamins in reversed-phase chromatography, with a wealth of validation data available. However, potential ion suppression in MS detection should be considered.

  • Phosphate buffers provide excellent and reliable pH control for UV-based analyses, ensuring consistent results for pH-sensitive compounds. Their non-volatile nature, however, precludes their use with mass spectrometry.

Ultimately, the choice of the most appropriate mobile phase additive will depend on the specific analytical challenge, the available instrumentation, and the regulatory requirements of the analysis. This guide provides a framework for making an informed decision based on a comparative evaluation of performance data.

References

A Comparative Guide to Methylamine-Formate, Methanol, and Acetonitrile in Reversed-Phase Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of reversed-phase liquid chromatography (RPLC), the choice of mobile phase is a critical determinant of separation efficiency, selectivity, and sensitivity. While methanol (B129727) and acetonitrile (B52724) have long been the workhorses of RPLC, alternative solvent systems are continually explored to overcome specific challenges. This guide provides a detailed comparison of methylamine-formate (MAF) with the conventional solvents, methanol and acetonitrile, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a mobile phase modifier dictate its behavior in a chromatographic system. This compound, an ionic liquid, presents a unique combination of characteristics when compared to the molecular solvents methanol and acetonitrile.

PropertyThis compound (MAF)Methanol (MeOH)Acetonitrile (ACN)
Solvent Type Protic Ionic LiquidPolar ProticPolar Aprotic
Elution Strength Comparable to Methanol[1]Lower than Acetonitrile[2][3][4]Higher than Methanol[2][3][4]
Viscosity (Pure) ~9.05 cP[1]~0.55 cP[2][3]~0.37 cP[2][3]
UV Cutoff ~250 nm (for Ethylammonium Formate (B1220265), a similar IL)[1]~205-210 nm[5]~190 nm[4][5]
Polarity (ETN) ~0.9 (similar to Methanol)[1]~0.762~0.460
Hydrogen Bond Acidity (α) ~0.91 (similar to Methanol)[1]~0.93[1]~0.20[1]
Hydrogen Bond Basicity (β) ~0.69 (similar to Methanol)[1]~0.62[1]~0.40
Dipolarity/Polarizability (π)*~1.0 (similar to Acetonitrile)[1]~0.60[6]~0.75[1]
pH (undiluted) 7.4[1]Not ApplicableNot Applicable

Chromatographic Performance in RPLC

The practical implications of these physicochemical properties are observed in the chromatographic performance. Key metrics such as solvent strength, column back pressure, and peak shape provide a clearer picture of each solvent's utility.

The solvent strength of this compound has been shown to be comparable to, albeit slightly less than, that of methanol.[1][7] In a study using a Polaris C18 column, the solvent strength slope for MAF was 2.05, while for methanol it was 2.50.[1] This indicates that MAF can be a viable replacement for methanol in controlling retention in RPLC.[1]

Mobile Phase ComponentSolvent Strength Slope (vs. % in water)
This compound2.05[1]
Methanol2.50[1]

Due to its higher viscosity, this compound generally produces higher back pressures than methanol, especially at higher concentrations in the mobile phase.[1]

% Organic in WaterBack Pressure with MAF (MPa)Back Pressure with MeOH (MPa)
≤ 40%8.3 - 11.7[1]7.6 - 10.3[1]
50% - 70%13.8 - 20.0[1]Not specified

This compound has demonstrated an ability to suppress silanol (B1196071) interactions, leading to improved peak shapes for certain compounds.[6][7] For instance, in the separation of water-soluble vitamins, a mobile phase containing 5% MAF provided baseline separation of pyridoxine, thiamine, and nicotinamide, whereas with 5% methanol, severe peak broadening was observed for thiamine.[6][7] Furthermore, peak asymmetry values for separations using MAF were consistently around 1.2, which were better than those obtained with methanol (in the range of 1.2-1.3).[1]

In another example, the separation of furazolidone (B1674277) and nitrofurantoin (B1679001) was achieved with 20% MAF in water, while no baseline separation was possible with methanol as the modifier, even at a concentration as low as 10%.[6][7]

Experimental Protocols

A detailed protocol for the synthesis of this compound is provided below, as adapted from the literature.[1]

Materials:

Procedure:

  • Chill both the methylamine solution and a solution of formic acid diluted with 50:50 HPLC-grade methanol to 0°C.

  • Slowly add the chilled formic acid solution to the chilled methylamine solution at a drip rate of one drop every 2-3 seconds. An addition funnel with a PTFE needle valve is recommended for precise control.

  • The reaction is carried out at 0°C to control the exothermic nature of the neutralization.

G cluster_reactants Reactant Preparation cluster_preparation Solution Preparation cluster_reaction Synthesis cluster_product Product Methylamine Methylamine Solution (33% in Ethanol) ChilledMethylamine Chill Methylamine Solution to 0°C Methylamine->ChilledMethylamine FormicAcid Formic Acid (98%) DilutedFormicAcid Dilute Formic Acid with Methanol (50:50) FormicAcid->DilutedFormicAcid Methanol HPLC-Grade Methanol Methanol->DilutedFormicAcid SlowAddition Slowly Add Chilled Formic Acid Solution to Chilled Methylamine Solution (0°C) ChilledMethylamine->SlowAddition ChilledFormicAcid Chill Formic Acid Solution to 0°C DilutedFormicAcid->ChilledFormicAcid ChilledFormicAcid->SlowAddition MAF This compound (MAF) SlowAddition->MAF G cluster_setup Chromatographic System cluster_mobile_phase Mobile Phase Preparation cluster_conditions Running Conditions cluster_output Output HPLC HPLC System Column Polar End-capped C18 Column HPLC->Column Detector UV-Vis Detector Column->Detector MAF_solution Prepare 5% MAF in 95% Water MAF_solution->HPLC FlowRate Flow Rate: 0.7 mL/min Detection UV Detection FlowRate->Detection Injection Inject Vitamin Sample Injection->FlowRate Chromatogram Baseline Separation of Pyridoxine, Thiamine, and Nicotinamide Detection->Chromatogram

References

performance evaluation of methylamine-formate against other ionic liquids in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chromatographic separations is continually evolving, with a significant focus on developing greener, more efficient, and highly selective mobile phase modifiers. Among the innovations, ionic liquids (ILs) have emerged as a promising class of compounds. This guide provides a detailed performance evaluation of methylamine-formate (MAF), a protic ionic liquid, in comparison to other ionic liquids and conventional organic solvents used in chromatography. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their analytical and preparative separation needs.

Executive Summary

This compound has demonstrated significant potential as a mobile phase modifier in reversed-phase liquid chromatography (RPLC). Its performance is characterized by its ability to reduce peak tailing for basic compounds, offer comparable or, in some cases, superior separation efficiency to traditional organic solvents like methanol (B129727), and its compatibility with mass spectrometry. Compared to other ionic liquids, particularly the widely studied imidazolium-based ILs, alkylammonium formates like MAF offer advantages in terms of lower viscosity and UV cutoff, although they may exhibit lower thermal stability. The choice of ionic liquid ultimately depends on the specific requirements of the separation, including the nature of the analyte, the desired selectivity, and the detection method.

Quantitative Performance Comparison

The following tables summarize key performance indicators of this compound and other ionic liquids based on available experimental data.

Table 1: Physicochemical Properties of Selected Ionic Liquids and Solvents

PropertyMethylamine (B109427) Formate (B1220265) (MAF)Ethylammonium Formate (EAF)Isopropylammonium Formate (IPAF)1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4])Methanol (MeOH)Acetonitrile (B52724) (ACN)
Viscosity (cP at 25°C) ~5.8~11.5~20.4~640.550.34
UV Cutoff (nm) ~250~250~260~210205190
Solvent Strength (S) ~2.05~1.9~2.4Varies~2.6~3.1

Table 2: Chromatographic Performance Data: Separation of Water-Soluble Vitamins

This table compares the retention times of a vitamin mixture using this compound and methanol as mobile phase modifiers. The data highlights the enhanced separation achieved with MAF, particularly in reducing peak broadening for thiamine.[1]

AnalyteMobile PhaseRetention Time (min)Observations
Pyridoxine5% MAF in Water8.3Baseline separation
Thiamine5% MAF in Water9.5Sharp peak, good resolution
Nicotinamide5% MAF in Water10.3Baseline separation
Pyridoxine5% MeOH in Water8.0Separated
Thiamine5% MeOH in WaterNot well-resolvedSevere peak broadening and tailing
Nicotinamide5% MeOH in Water10.5Separated

Table 3: Chromatographic Performance Data: Separation of Phenols

This table showcases the effect of different concentrations of this compound on the retention times of a phenol (B47542) mixture.

AnalyteMobile Phase (MAF in Water)Retention Time (min)
Caffeine70%8.9
p-Nitroaniline70%10.2
Phenol70%13.8
Caffeine60%13.4
p-Nitroaniline60%18.3
Phenol60%21.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments involving this compound in chromatography.

Synthesis of this compound (MAF)

This protocol describes a common laboratory-scale synthesis of this compound.[1]

Materials:

  • Methylamine (33% w/w in absolute ethanol)

  • Formic acid (98%)

  • Methanol (HPLC grade)

  • Ice/dry ice bath

  • Jacketed addition funnel with a PTFE needle valve

  • Three-neck round-bottom flask

  • High-vacuum valve adapter

Procedure:

  • Chill the methylamine solution and a 50:50 (v/v) solution of formic acid and methanol in an ice/dry ice bath.

  • Place the chilled methylamine solution in the three-neck round-bottom flask, situated in the ice/dry ice bath.

  • Slowly add the chilled formic acid/methanol solution to the methylamine solution at a drip rate of approximately one drop every 2-3 seconds using the jacketed addition funnel. Maintain the cold temperature throughout the reaction.

  • After the addition is complete, allow the reaction to proceed for a specified time under cold conditions.

  • The resulting product is a clear, colorless liquid. A yellowish tint may indicate that the reaction temperature was too high or the starting materials were not fresh.

  • Purification can be achieved through solvent extraction to remove residual starting materials and solvent.

Preparation of Mobile Phase for HPLC

This protocol outlines the preparation of a mobile phase containing an alkylammonium formate for use in HPLC.

Materials:

  • Synthesized alkylammonium formate (e.g., MAF, EAF)

  • Deionized water (18 MΩ·cm)

  • Acetonitrile or Methanol (HPLC grade)

  • 0.2 µm or 0.45 µm membrane filter

  • Sonicator

Procedure:

  • Determine the desired volume and concentration of the ionic liquid in the mobile phase (e.g., 5% MAF in water).

  • Measure the required volume of the alkylammonium formate and the aqueous or organic solvent component.

  • Combine the components in a clean, appropriate container.

  • Thoroughly mix the solution.

  • Degas the mobile phase by sonicating for 10-15 minutes to remove dissolved gases, which can interfere with detector performance.

  • Filter the mobile phase through a 0.2 µm or 0.45 µm membrane filter to remove any particulate matter that could damage the HPLC system.

  • The prepared mobile phase is now ready for use in the HPLC system.

General HPLC Analysis Protocol

This protocol provides a general workflow for performing a chromatographic separation using an ionic liquid-modified mobile phase.

Instrumentation and Columns:

  • A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis, MS).

  • A reversed-phase column (e.g., C18, C8) or a HILIC column, depending on the application.

Procedure:

  • System Equilibration: Purge the HPLC system with the prepared ionic liquid mobile phase to remove any previous solvents. Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved. This may take longer than with conventional solvents due to the higher viscosity of some ionic liquids.

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the mobile phase itself, to avoid peak distortion.

  • Injection: Inject a specific volume of the prepared sample onto the column.

  • Chromatographic Run: Run the separation under isocratic or gradient conditions as per the developed method.

  • Data Acquisition: Record the chromatogram and process the data to determine retention times, peak areas, and other chromatographic parameters.

  • Post-Run: After the analysis, flush the column and the system with an appropriate solvent (e.g., a mixture of water and organic solvent) to remove the ionic liquid, especially if it is not intended for immediate subsequent use.

Visualizing the Chromatographic Workflow

The following diagram illustrates the typical experimental workflow for a chromatographic analysis utilizing an ionic liquid as a mobile phase additive.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Ionic Liquid Synthesis/Procurement mobile_phase Mobile Phase Preparation synthesis->mobile_phase equilibration System Equilibration mobile_phase->equilibration sample_prep Sample Preparation injection Sample Injection sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection Detection (UV/MS) separation->detection acquisition Data Acquisition detection->acquisition processing Data Processing acquisition->processing results Results & Interpretation processing->results

Caption: Experimental workflow for chromatography using an ionic liquid mobile phase.

Conclusion

This compound and other alkylammonium formates present a viable and, in many cases, advantageous alternative to conventional organic solvents and other classes of ionic liquids in chromatography. Their ability to suppress silanol (B1196071) interactions leads to improved peak shapes and resolution for basic compounds. While their higher viscosity compared to methanol and acetonitrile can be a consideration, this is often offset by their unique selectivity and compatibility with mass spectrometry. For researchers in drug development and other scientific fields, the exploration of alkylammonium formates as mobile phase modifiers can unlock new possibilities for challenging separations. The detailed protocols and comparative data provided in this guide aim to facilitate this exploration and contribute to the advancement of chromatographic science.

References

Additive Engineering in Perovskite Solar Cells: A Comparative Guide to Methylamine-Formate and Other Efficiency Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), additive engineering has emerged as a cornerstone strategy for researchers and materials scientists. The incorporation of specific chemical compounds into the perovskite precursor solution can significantly improve film quality, passivate defects, and enhance overall device performance. This guide provides a comparative analysis of methylamine-formate (MAFa) and other prominent additives, such as guanidinium (B1211019) salts and methylammonium (B1206745) chloride (MACl), focusing on their impact on solar cell efficiency.

The Mechanism of Action: Defect Passivation and Crystallization Control

The primary role of additives in perovskite solar cells is to mitigate intrinsic defects within the perovskite crystal lattice and at its grain boundaries. These defects, such as halide vacancies and undercoordinated lead (Pb2+) ions, act as non-radiative recombination centers, trapping charge carriers (electrons and holes) before they can be extracted, which significantly reduces the device's open-circuit voltage (Voc) and fill factor (FF).

Formate (B1220265) (HCOO⁻) , the active anion in this compound, has been identified as an effective passivating agent. It is believed to suppress anionic vacancies at the surface and grain boundaries of the perovskite film[1]. The formate ion can coordinate with undercoordinated Pb2+ ions, effectively neutralizing these defect sites and leading to enhanced charge carrier lifetimes.

Guanidinium (GA⁺) is a larger organic cation that, when incorporated, can improve the structural stability of the perovskite lattice. It forms strong hydrogen bonds with the halide ions, which helps to stabilize the crystal structure and suppress the formation of halide vacancies[2].

Methylammonium Chloride (MACl) acts as a crystallization control agent. The chloride ions help in the formation of an intermediate phase during perovskite film deposition, which promotes the growth of larger, more uniform crystal grains with fewer grain boundaries, thereby reducing defect density[3][4].

Below is a diagram illustrating the general mechanism of defect passivation by an additive.

G Figure 1: General Mechanism of Defect Passivation in Perovskite Films cluster_0 Perovskite Film cluster_1 Consequences of Defects cluster_2 Additive Intervention Perovskite Perovskite Crystal Lattice Defect Defect Site (e.g., Halide Vacancy, undercoordinated Pb²⁺) Recombination Non-radiative Recombination Defect->Recombination Passivation Defect Passivation Defect->Passivation Reduced_V_oc Reduced Voc & FF Recombination->Reduced_V_oc Additive Additive Molecule (e.g., Formate, Guanidinium) Additive->Passivation Coordinates with defect Improved_PCE Improved PCE & Stability Passivation->Improved_PCE

Figure 1: General Mechanism of Defect Passivation in Perovskite Films

Comparative Performance Data

The following tables summarize the quantitative impact of different additives on the key photovoltaic parameters of perovskite solar cells.

Disclaimer: The data presented below is compiled from different research articles. Direct comparison should be approached with caution as the perovskite composition, device architecture, and fabrication protocols vary between studies.

Table 1: Formate-Based Additives vs. Control

AdditivePerovskite CompositionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Source
Control MAPb(I₀.₉Br₀.₁)₃1.15620.9278.5718.99[5]
Butanammonium Formate (BAFA) MAPb(I₀.₉Br₀.₁)₃---19.97[5]
BAFA + MASCN *MAPb(I₀.₉Br₀.₁)₃1.192--20.54 [5]
Formamidine (B1211174) Formate (FAFO) MA-free---20.94 [6]
Potassium Formate (KFO) MA-free---20.14[6]

*MASCN: Methylammonium Thiocyanate

Table 2: Guanidinium-Based Additives vs. Control

AdditivePerovskite CompositionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Source
Control MAPbI₃----[7]
5% Guanidinium (GA) GAₓMA₁₋ₓPbI₃1.0420.8979.117.23 [7]
Control MA-free---23.03[8]
Sulfaguanidine (S-Gua) MA-free---24.34 [8]
1-acetylguanidine (A-Gua) MA-free---23.77[8]

Table 3: Methylammonium Chloride (MACl) Additive vs. Control

AdditivePerovskite CompositionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Source
Control Mixed Cation/Halide1.0020.9379.4816.72[3]
10% MACl Mixed Cation/Halide1.1424.7183.6423.61 [3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the fabrication of perovskite solar cells using an additive-based approach.

General Fabrication Workflow for a Perovskite Solar Cell

The following diagram outlines a typical workflow for fabricating a PSC in a laboratory setting.

G Figure 2: General Workflow for Perovskite Solar Cell Fabrication sub_clean 1. Substrate Cleaning (FTO Glass) etl_dep 2. Electron Transport Layer (ETL) Deposition (e.g., SnO₂) sub_clean->etl_dep perovskite_prep 3. Perovskite Precursor Preparation (+ Additive) etl_dep->perovskite_prep spin_coat 4. Perovskite Film Deposition (Spin-coating & Annealing) perovskite_prep->spin_coat htl_dep 5. Hole Transport Layer (HTL) Deposition (e.g., Spiro-OMeTAD) spin_coat->htl_dep electrode_dep 6. Metal Electrode Deposition (e.g., Gold Evaporation) htl_dep->electrode_dep characterization 7. Device Characterization (J-V, EQE, Stability) electrode_dep->characterization

Figure 2: General Workflow for Perovskite Solar Cell Fabrication
Representative Experimental Protocol (Mixed Cation Perovskite with MACl)

This protocol is adapted from a study that achieved over 23% efficiency using MACl as an additive[3].

  • Substrate Preparation : Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-Ozone for 15 minutes before use.

  • Electron Transport Layer (ETL) Deposition : An electron transport layer (e.g., MeO-2PACz) is deposited onto the cleaned FTO substrates.

  • Perovskite Precursor Solution Preparation :

    • A perovskite precursor solution is prepared, typically containing a stoichiometric mix of formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent like DMF/DMSO.

    • For the additive-enhanced sample, methylammonium chloride (MACl) is added to the precursor solution (e.g., 10 mol% with respect to the lead halide concentration).

  • Perovskite Film Deposition :

    • The precursor solution (with or without MACl) is spin-coated onto the ETL-coated substrate in a nitrogen-filled glovebox.

    • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization, resulting in a uniform and dense film.

    • The film is then annealed on a hotplate (e.g., at 100-150°C) to complete the perovskite crystallization.

  • Hole Transport Layer (HTL) Deposition : A solution of a hole-transporting material, such as Spiro-OMeTAD, doped with additives like Li-TFSI and tBP, is spin-coated on top of the perovskite layer.

  • Electrode Deposition : A conductive metal contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL via thermal evaporation to complete the device.

  • Device Characterization : The completed solar cells are characterized under a solar simulator (AM 1.5G, 100 mW/cm²) to measure their current density-voltage (J-V) characteristics and determine the PCE, Voc, Jsc, and FF.

Summary and Outlook

The data clearly indicates that additives are a powerful tool for enhancing the performance of perovskite solar cells.

  • Methylammonium Chloride (MACl) demonstrates a remarkable ability to improve all photovoltaic parameters, leading to a substantial jump in efficiency from 16.72% to 23.61% in the cited study[3]. Its primary role appears to be in controlling film crystallography to produce high-quality, large-grain perovskite films.

  • Guanidinium-based additives also show significant promise, with S-Gua pushing the efficiency of an MA-free device from 23.03% to 24.34%[8]. This highlights the effectiveness of cation-based strategies for improving structural stability and passivating defects.

  • Formate-based additives , including butanammonium formate and formamidine formate, consistently improve device efficiency, with reported PCEs exceeding 20%[5][6]. Their mechanism is primarily attributed to the passivation of anionic vacancies, which reduces non-radiative recombination.

While a direct, one-to-one comparison is challenging due to variations in experimental conditions across different studies, the collective evidence suggests that all three classes of additives are highly effective. Formate-based additives like this compound excel at targeted defect passivation. MACl is a powerful agent for morphological control and crystallization, while guanidinium salts offer a route to enhance the intrinsic stability of the perovskite lattice. The choice of additive will ultimately depend on the specific perovskite composition, desired film characteristics, and the targeted performance metric for improvement. Future research focusing on synergistic combinations of these different additive types may unlock further gains in the efficiency and long-term stability of perovskite solar cells.

References

Enhancing Perovskite Solar Cell Longevity: A Comparative Guide to Methylamine-Formate Additives and Methylamine Gas Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of perovskite solar cells (PSCs) remains a critical hurdle on the path to their commercialization. Intrinsic and extrinsic factors contribute to the degradation of these highly efficient photovoltaic devices. This guide provides an objective comparison of two prominent strategies aimed at enhancing PSC stability: the incorporation of methylamine-formate-related additives and the post-treatment with methylamine (B109427) gas. We present available experimental data, detailed methodologies, and visual representations of the underlying mechanisms to aid researchers in their pursuit of durable and efficient perovskite technologies.

Section 1: The Role of Formate (B1220265) Additives in Perovskite Stability

Formate-containing additives, such as formamidinium formate (FAHCOO or FAFO) and potassium formate (KFO), have emerged as effective agents for improving the quality and stability of formamidinium-based and methylammonium-free perovskite films. These additives can passivate defects, particularly iodide vacancies, at the grain boundaries and surface of the perovskite layer, thereby suppressing non-radiative recombination and inhibiting degradation pathways.

Quantitative Performance Comparison

The following tables summarize the performance and stability of perovskite solar cells with and without formate additives, based on reported experimental data.

Photovoltaic Performance Device Structure Additive Voc (V) Jsc (mA/cm2) FF (%) PCE (%) Reference
Control (FAPbI3) ITO/SnO2/Perovskite/Spiro-OMeTAD/AuNone1.0823.5875.616.69[1]
With Formamidinium Formate ITO/SnO2/Perovskite/Spiro-OMeTAD/Au5% FAHCOO1.1224.1278.219.04[1]
Control (MA-free) Not SpecifiedNoneNot ReportedNot ReportedNot ReportedNot Reported
With Formamidinium Formate Not SpecifiedFAFONot ReportedNot ReportedNot Reported20.94
With Potassium Formate Not SpecifiedKFONot ReportedNot ReportedNot Reported20.14
Long-Term Stability Device Stress Condition Initial PCE (%) PCE after Stress (%) Duration Reference
Control (FAPbI3) UnencapsulatedAir Storage (6% humidity, 15-30°C)16.69~95.6% of initial200 hours[1]
With Formamidinium Formate UnencapsulatedAir Storage (6% humidity, 15-30°C)19.04~98% of initial200 hours[1]
Control (FAPbI3) UnencapsulatedMPP Tracking (AM 1.5G)16.69~94% of initial4100 seconds[1]
With Formamidinium Formate UnencapsulatedMPP Tracking (AM 1.5G)19.04~100% of initial4100 seconds[1]
Control (MA-free) UnencapsulatedThermal Stability (Ambient)Not ReportedT80 lifetimeNot Specified
With Formamidinium Formate UnencapsulatedThermal Stability (Ambient)20.94T80 lifetime extended by 18xNot Specified
Experimental Protocols

Fabrication of FAPbI3 Perovskite Solar Cells with and without Formamidinium Formate (FAHCOO) Additive: [1]

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol (B130326).

  • Electron Transport Layer (ETL) Deposition: A SnO2 precursor solution is spin-coated onto the ITO substrates at 3000 rpm for 30 s and then annealed at 150°C for 30 minutes.

  • Perovskite Precursor Solution Preparation:

    • Control Solution: 1.3 M PbI2 is dissolved in a 9:1 (v/v) mixture of DMF and DMSO. A separate solution of 60 mg FAI, 6 mg MACl, and MABr in 1 mL of isopropanol is prepared.

    • FAHCOO-Modified Solution: Formamidine formate (FAHCOO) is added to the PbI2 precursor solution at a concentration of 5% (w/w with respect to PbI2).

  • Perovskite Film Deposition (Two-Step Method):

    • The PbI2 solution (either control or FAHCOO-modified) is spin-coated onto the SnO2 layer at 2500 rpm for 30 s, followed by annealing at 70°C for 1 minute.

    • The FAI mixed solution is then spin-coated onto the PbI2 film at 2000 rpm for 30 s, followed by a final anneal at 150°C for 7 minutes.

  • Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD is spin-coated onto the perovskite layer.

  • Electrode Deposition: A gold (Au) electrode is thermally evaporated on top of the HTL.

Stabilization Mechanism of Formate Additives

The primary stabilization mechanism of formate additives is the passivation of iodide vacancy defects (VI•) at the grain boundaries and surface of the perovskite film. The formate anion (HCOO-) can coordinate with undercoordinated Pb2+ ions, effectively healing these defects. This reduces non-radiative recombination pathways and suppresses ion migration, which are major contributors to PSC degradation.

Stabilization Mechanism of Formate Additives cluster_0 Pristine Perovskite Film cluster_1 Degradation Pathway cluster_2 Formate Additive Intervention Pristine_Perovskite FAPbI3 Crystal Lattice Iodide_Vacancy Iodide Vacancy (VI•) (Defect Site) Pristine_Perovskite->Iodide_Vacancy Formation during crystallization Ion_Migration Ion Migration Iodide_Vacancy->Ion_Migration Non_Radiative_Recombination Non-Radiative Recombination Iodide_Vacancy->Non_Radiative_Recombination Defect_Passivation Defect Passivation (Formate binds to Pb2+) Iodide_Vacancy->Defect_Passivation Passivates Degradation Device Degradation (PCE Loss) Ion_Migration->Degradation Non_Radiative_Recombination->Degradation Formate_Additive Formate Additive (e.g., FAHCOO) Formate_Additive->Defect_Passivation Introduction into precursor Stabilized_Perovskite Stabilized Perovskite Film Defect_Passivation->Stabilized_Perovskite

Caption: Stabilization of perovskite by formate additive.

Section 2: Methylamine Gas Treatment for Enhanced Stability

Methylamine (MA) gas treatment is a post-fabrication technique that can significantly improve the quality and stability of methylammonium (B1206745) lead iodide (MAPbI3) and other hybrid perovskite films. The process involves exposing the perovskite film to MA gas, which induces a reversible phase transition to a liquid intermediate. Subsequent removal of the MA gas leads to recrystallization of the perovskite with larger grains, fewer defects, and improved morphology.

Quantitative Performance Comparison

The following table presents a comparison of perovskite solar cells with and without methylamine gas post-treatment.

Photovoltaic Performance Device Structure Treatment Voc (V) Jsc (mA/cm2) FF (%) PCE (%) Reference
Control (Antisolvent-treated) Not SpecifiedNoneNot ReportedNot ReportedNot Reported7.50[2][3]
Control (Vacuum drying) Not SpecifiedNoneNot ReportedNot ReportedNot Reported16.09[2][3]
With Methylamine Gas Treatment Not Specified (5x5 cm minimodule)MATMNot ReportedNot ReportedNot Reported18.32[2][3]
Before Treatment Mesoscopic (printable)NoneNot ReportedNot ReportedNot Reported~6.67[4][5]
After Methylamine Gas Treatment Mesoscopic (printable)MA GasNot ReportedNot ReportedNot Reported15.26[4][5]

Note: Direct comparison of stability data under standardized ISOS protocols for methylamine gas-treated vs. untreated cells is limited in the current literature. The treatment has been shown to result in excellent light stability.[6]

Experimental Protocols

Methylamine Gas Post-Annealing Treatment for MAPbI3 Perovskite Solar Cells:

  • Perovskite Film Deposition: A MAPbI3 precursor solution is spin-coated onto the substrate.

  • Methylamine Post-Annealing (MPA):

    • The as-deposited perovskite film is immediately transferred into a pre-heated petri dish containing a small vial of a methylamine solution in ethanol.

    • The petri dish is covered and placed on a hotplate for annealing. The temperature and time are optimized for the specific device architecture.

    • During annealing, the residual solvent from the perovskite film evaporates in a methylamine gas atmosphere, facilitating the recrystallization process.

  • Completion of the Device: Following the MPA treatment, the subsequent layers (HTL and electrode) are deposited as per the standard fabrication procedure.

Note: The concentration of the methylamine solution, annealing temperature, and time are critical parameters that need to be optimized for reproducible results.

Stabilization Mechanism of Methylamine Gas Treatment

Methylamine gas treatment enhances perovskite stability primarily through a process of dissolution and recrystallization. The MA gas reacts with the MAPbI3 film, forming a liquid intermediate that "heals" morphological defects such as pinholes and grain boundaries. Upon removal of the gas, the perovskite recrystallizes into a film with larger, more uniform grains and reduced defect density. This improved morphology enhances charge transport and reduces pathways for moisture ingress and ion migration.

Mechanism of Methylamine Gas Treatment cluster_0 Initial Perovskite Film cluster_1 Methylamine Gas Treatment Process cluster_2 Final Perovskite Film Initial_Film Polycrystalline MAPbI3 Film (Small Grains, Defects) MA_Gas Methylamine (MA) Gas Exposure Initial_Film->MA_Gas Exposure Liquid_Intermediate Formation of Liquid Intermediate (MAPbI3·xCH3NH2) MA_Gas->Liquid_Intermediate Induces MA_Gas_Removal MA Gas Removal (e.g., vacuum, heating) Liquid_Intermediate->MA_Gas_Removal Followed by Recrystallization Recrystallization MA_Gas_Removal->Recrystallization Triggers Final_Film Healed MAPbI3 Film (Large Grains, Reduced Defects) Recrystallization->Final_Film Improved_Stability Enhanced Stability and Performance Final_Film->Improved_Stability

Caption: Recrystallization of perovskite film via MA gas.

Conclusion

Both formate additives and methylamine gas treatments offer promising avenues for enhancing the long-term stability of perovskite solar cells. Formate additives, incorporated directly into the precursor solution, act as effective defect passivators, particularly for formamidinium-based perovskites. Methylamine gas treatment, a post-processing step, improves film morphology through recrystallization, leading to more robust and efficient devices.

The choice of stabilization strategy will depend on the specific perovskite composition, device architecture, and fabrication process. Further research is needed to conduct direct, side-by-side comparisons of these methods under standardized long-term stability testing protocols, such as the ISOS protocols, to fully elucidate their relative advantages and disadvantages. The continued development of such stabilization techniques is paramount to advancing perovskite solar cell technology towards widespread commercial adoption.

References

Formate-Based Additives for Perovskites: A Comparative Analysis for Enhanced Solar Cell Performance

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative performance of formate-based additives reveals their significant potential in optimizing the efficiency and stability of perovskite solar cells. These additives, including formamidinium formate (B1220265) (FAFO), potassium formate (KFO), cesium formate (CsHCOO), and guanidinium (B1211019) formate (GAFO), play a crucial role in defect passivation and crystallization control of the perovskite active layer, leading to substantial improvements in key photovoltaic parameters.

Formate-based additives have emerged as a powerful tool for researchers and scientists in the field of perovskite photovoltaics. Their incorporation into the perovskite precursor solution addresses critical challenges in film quality and device stability, ultimately paving the way for more robust and efficient solar cell technology. This guide provides a comparative analysis of different formate-based additives, supported by experimental data, to aid drug development professionals and researchers in selecting the optimal additive for their specific applications.

Performance Comparison of Formate-Based Additives

The efficacy of various formate-based additives in enhancing the performance of perovskite solar cells is summarized in the table below. The data, compiled from multiple studies, highlights the improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) upon the addition of these compounds.

AdditivePerovskite CompositionControl PCE (%)Additive PCE (%)Control Voc (V)Additive Voc (V)Control Jsc (mA/cm²)Additive Jsc (mA/cm²)Control FF (%)Additive FF (%)Reference
Formamidinium Formate (FAHCOO)FAPbI₃16.6919.04------[1]
Potassium Formate (KFO)MA-free-20.14------[2][3]
Formamidinium Formate (FAFO)MA-free-20.94------[2][3]
Cesium Formate (CsHCOO)FA₀.₉Cs₀.₁PbI₃ (n-i-p)17.1218.57------[4]
Cesium Formate (CsHCOO)FA₀.₉Cs₀.₁PbI₃ (p-i-n)18.0120.04------[4]
Guanidinium (GA⁺) substitutionMAPbI₃10.0315.78 (5% GA⁺)0.7830.89119.7124.2165.073.1
Guanidinium (GA⁺) substitutionFA₀.₉₇MA₀.₀₃Pb(I₀.₉₇Br₀.₀₃)₃20.3721.45 (5% GA⁺)------

Note: The control and additive-enhanced performance data are sourced from different studies, which may have variations in experimental conditions.

Mechanisms of Action: Defect Passivation and Crystallization Control

The primary mechanisms through which formate-based additives enhance perovskite solar cell performance are defect passivation and crystallization control.

Defect Passivation: The formate anion (HCOO⁻) can effectively passivate defects within the perovskite crystal lattice, such as halide vacancies.[1] This is attributed to the strong interaction between the formate ions and the lead (Pb²⁺) ions in the perovskite structure. By filling these vacancies, the formate additives reduce non-radiative recombination pathways for charge carriers, leading to improved open-circuit voltage and overall device efficiency.

Crystallization Control: Formate additives can also influence the crystallization process of the perovskite film. They can modulate the nucleation and growth of perovskite crystals, leading to larger grain sizes, improved film morphology, and preferred crystal orientation.[1][2] For instance, formamidinium formate has been shown to delay the crystallization process, allowing for the formation of higher quality perovskite films with fewer defects.[1]

G cluster_additives Formate-Based Additives cluster_mechanisms Mechanisms of Action cluster_effects Effects on Perovskite Film cluster_performance Improved Device Performance Formamidinium Formate Formamidinium Formate Defect Passivation Defect Passivation Formamidinium Formate->Defect Passivation Potassium Formate Potassium Formate Crystallization Control Crystallization Control Potassium Formate->Crystallization Control Cesium Formate Cesium Formate Cesium Formate->Defect Passivation Guanidinium Formate Guanidinium Formate Guanidinium Formate->Crystallization Control Reduced Defect Density Reduced Defect Density Defect Passivation->Reduced Defect Density Improved Film Morphology Improved Film Morphology Crystallization Control->Improved Film Morphology Enhanced Crystallinity Enhanced Crystallinity Crystallization Control->Enhanced Crystallinity Higher Voc Higher Voc Reduced Defect Density->Higher Voc Increased PCE Increased PCE Improved Film Morphology->Increased PCE Enhanced Stability Enhanced Stability Enhanced Crystallinity->Enhanced Stability Higher Voc->Increased PCE

Caption: Logical flow of formate additive impact on perovskite solar cells.

Experimental Protocols

Detailed methodologies for the fabrication of perovskite solar cells with formate-based additives are crucial for reproducible results. The following outlines a general experimental protocol based on common practices in the literature.

Perovskite Precursor Preparation (with Formate Additive)
  • Stock Solutions: Prepare stock solutions of the desired perovskite components (e.g., formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium (B1206745) bromide (MABr)) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • Additive Incorporation: Dissolve the specific formate-based additive (e.g., FAFO, KFO, CsHCOO) in a separate solvent or directly into the perovskite precursor solution at the desired molar concentration.

  • Mixing and Dissolution: The additive solution is then added to the main perovskite precursor solution and stirred until fully dissolved. The final concentration of the perovskite and the additive should be carefully controlled.

Device Fabrication (Two-Step Spin Coating Method)

A commonly employed method for depositing the perovskite layer is the two-step spin coating technique.

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A hole transport layer, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate and annealed.

  • Perovskite Layer Deposition:

    • Step 1: A solution of PbI₂ in a solvent like DMF is spin-coated onto the HTL.

    • Step 2: A solution containing the organic components (e.g., FAI, MAI) and the formate additive is then spin-coated on top of the PbI₂ layer.

    • Annealing: The substrate is then annealed at a specific temperature and duration to facilitate the reaction and crystallization of the perovskite film.

  • Electron Transport Layer (ETL) and Electrode Deposition: An electron transport layer (e.g., PCBM) and a metal electrode (e.g., silver or gold) are sequentially deposited on top of the perovskite layer through spin coating and thermal evaporation, respectively.

G cluster_workflow Experimental Workflow Substrate Cleaning Substrate Cleaning HTL Deposition HTL Deposition Substrate Cleaning->HTL Deposition 1 PbI2 Spin Coating PbI2 Spin Coating HTL Deposition->PbI2 Spin Coating 2 Organic Cation + Additive Spin Coating Organic Cation + Additive Spin Coating PbI2 Spin Coating->Organic Cation + Additive Spin Coating 3 Annealing Annealing Organic Cation + Additive Spin Coating->Annealing 4 ETL Deposition ETL Deposition Annealing->ETL Deposition 5 Electrode Deposition Electrode Deposition ETL Deposition->Electrode Deposition 6 Device Characterization Device Characterization Electrode Deposition->Device Characterization 7

Caption: A typical experimental workflow for perovskite solar cell fabrication.

Conclusion

The comparative analysis of formate-based additives demonstrates their significant role in advancing perovskite solar cell technology. By effectively passivating defects and controlling the crystallization of the perovskite film, these additives lead to substantial improvements in power conversion efficiency and device stability. While the choice of a specific formate additive will depend on the desired perovskite composition and fabrication method, this guide provides a foundational understanding for researchers to explore and optimize their perovskite solar cell designs for enhanced performance. Further research focusing on direct comparative studies under standardized conditions will be invaluable in elucidating the subtle differences and synergistic effects of these promising additives.

References

Navigating the Mobile Phase Maze: A Comparative Guide to Amine-Formate Buffers in LC-MS Analytics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for optimal analytical outcomes, the choice of mobile phase is a critical determinant of success in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of various amine-based mobile phase systems, with a focus on the utility of formate (B1220265) as a counter-ion, offering insights into their performance and supported by experimental data.

In the realm of reversed-phase liquid chromatography (RPLC) coupled with mass spectrometry, particularly for the analysis of biomolecules like oligonucleotides, the mobile phase composition plays a pivotal role in achieving desired retention, resolution, and ionization efficiency. While a multitude of buffer systems exist, amine-based mobile phases, often paired with a suitable counter-ion, are frequently employed to enhance chromatographic performance. This guide delves into a comparative analysis of these systems, providing a framework for selecting the most appropriate mobile phase for your analytical needs.

Performance Comparison of Mobile Phase Systems

The selection of an appropriate mobile phase is a balancing act between achieving good chromatographic separation and maximizing sensitivity in the mass spectrometer. The following tables summarize the performance of different mobile phase modifiers, drawing comparisons between formate-based systems and other common alternatives.

Mobile Phase ModifierAnalyte ClassKey Performance CharacteristicsReference
Ammonium (B1175870) Formate Polar Metabolites, LipidsProvided the best performance for amino acids, biogenic amines, sugars, nucleotides, acylcarnitines, and sugar phosphates in HILIC mode. For lipids in RPLC, it permitted high signal intensity and robust retention times.[1][1]
Methylammonium (B1206745) Formate (MAF) Water-Soluble Vitamins, Small MoleculesEffective replacement for methanol (B129727) in reversed-phase LC, showing comparable solvent strength.[2][3] Suppresses silanol (B1196071) peak broadening effects, enabling baseline separation where methanol fails.[2][3][4] Compatible with mass spectrometry detection.[2][3][2][3][4]
Triethylamine-Hexafluoroisopropanol (TEA-HFIP) OligonucleotidesAchieves greater resolution for oligonucleotides compared to traditional triethylammonium (B8662869) acetate (B1210297) (TEAA).[5] Causes little to no ion suppression in ESI-MS.[5] Recommended for the analysis of phosphorothioate (B77711) oligonucleotides to manage diastereomeric resolution.[6][5][6][7]
Ammonium Acetate LipidsA reasonable compromise for lipid analysis in ESI(-) mode, balancing signal intensity and retention time stability.[1][1]
Hexylamine Acetate (HAA) / Dibutylamine Acetate (DBAA) OligonucleotidesShow significantly better separation efficiency for oligonucleotides compared to TEAA.[8][8]

Experimental Methodologies

To ensure reproducibility and facilitate the application of these findings, detailed experimental protocols from the cited studies are outlined below.

Analysis of Water-Soluble Vitamins using Methylammonium Formate
  • Instrumentation: LC-MS system with a polar end-capped C18 column.[2][3]

  • Mobile Phase: 5% Methylammonium Formate (MAF) in 95% water.[2][3]

  • Flow Rate: 0.7 mL/min.[2][3]

  • Detection: Mass Spectrometry.[2][3]

  • Key Finding: This method achieved baseline separation of pyridoxine, thiamine, and nicotinamide, whereas a mobile phase of 5% methanol in water resulted in severe peak broadening for thiamine.[2][3]

Analysis of Oligonucleotides using Triethylamine-Hexafluoroisopropanol
  • Instrumentation: Capillary HPLC system with an ESI-ToF mass spectrometer and an XTerra® MS C18 column (1.0 x 50 mm, 2.5 µm).[5]

  • Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water (pH ~8.3).[5]

  • Mobile Phase B: Methanol.[5]

  • Flow Rate: 23.6 µL/min.[5]

  • Key Finding: This mobile phase composition provided superior resolution for oligonucleotides up to 60mer with minimal ion suppression compared to TEAA-based mobile phases.[5]

Untargeted Metabolomics and Lipidomics with Ammonium Formate
  • Instrumentation: LC-MS system.[1]

  • Polar Metabolite Analysis (HILIC):

    • Mobile Phase: 10 mM ammonium formate with 0.125% formic acid.[1]

  • Lipid Analysis (RPLC):

    • Mobile Phase: 10 mM ammonium formate or 10 mM ammonium formate with 0.1% formic acid.[1]

  • Key Finding: Careful selection of the mobile phase modifier significantly improves the electrospray ionization process and overall performance for different classes of molecules.[1]

Visualizing the Workflow: From Sample to Signal

The following diagrams illustrate the logical flow of a typical LC-MS analysis and the decision-making process for mobile phase selection.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Biological Sample Extraction Extraction Sample->Extraction Reconstitution Reconstitution in Initial Mobile Phase Extraction->Reconstitution Injection Injection Reconstitution->Injection Column Chromatographic Column Injection->Column Separation Analyte Separation Column->Separation Ionization Ionization Source (e.g., ESI) Separation->Ionization MassAnalyzer Mass Analyzer (e.g., Q-TOF) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection DataAnalysis Data Analysis Detection->DataAnalysis Signal Acquisition

Figure 1. A generalized workflow for a typical LC-MS experiment.

Mobile_Phase_Selection Analyte Define Analyte Properties (Polarity, pKa, etc.) Chrom_Mode Select Chromatographic Mode (RP, HILIC, IEX, etc.) Analyte->Chrom_Mode MS_Compat Ensure MS Compatibility (Volatility, Low Ion Suppression) Chrom_Mode->MS_Compat Initial_Screen Screen Initial Modifiers (e.g., Formate vs. Acetate) MS_Compat->Initial_Screen Optimization Optimize Concentration and pH Initial_Screen->Optimization Validation Validate Method Performance (Resolution, Sensitivity, Robustness) Optimization->Validation Final_Method Final Analytical Method Validation->Final_Method

Figure 2. Decision tree for mobile phase selection in LC-MS method development.

Conclusion

The judicious selection of a mobile phase is paramount for achieving high-quality, reproducible results in LC-MS analysis. While a universal mobile phase does not exist, a systematic approach to selection and optimization, as outlined in this guide, can lead to significant improvements in analytical performance. Formate-based mobile phases, including methylammonium formate and ammonium formate, demonstrate considerable advantages in specific applications by enhancing separation efficiency and minimizing ion suppression. For challenging separations, such as those involving oligonucleotides, tailored ion-pairing systems like TEA-HFIP remain the gold standard. By understanding the interplay between the analyte, the stationary phase, and the mobile phase, researchers can unlock the full potential of their LC-MS instrumentation.

References

Safety Operating Guide

Navigating the Safe Disposal of Methylamine Formate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. Methylamine (B109427) formate (B1220265), a salt of a weak base (methylamine) and a weak acid (formic acid), requires a careful and informed approach to its disposal. This guide provides essential procedural steps and safety information to manage methylamine formate waste effectively.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to understand the hazards associated with the components of methylamine formate. Both methylamine and formic acid present significant risks.

Key Hazards and Handling Precautions:

ComponentKey HazardsRecommended Handling Precautions
Methylamine Flammable, toxic by inhalation and ingestion, corrosive, causes severe skin burns and eye damage.[1][2] Reacts violently with acids and oxidizing agents.[3]Work in a well-ventilated area, preferably a chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Store away from heat, sparks, and incompatible materials like acids and oxidizers.[4]
Formic Acid Corrosive, causes severe skin burns and eye damage.[6] Manage as dangerous waste if the pH of the solution is 6 or lower, or if the concentration is 1% or greater.[7]Handle in a chemical fume hood.[7] Use compatible containers for collection, such as polyethylene (B3416737).[7] Avoid contact with strong bases, oxidizers, and powdered metals.[6]

Step-by-Step Disposal Procedure for Methylamine Formate

Due to the hazardous nature of its components, methylamine formate waste should be treated as hazardous waste. Do not attempt to dispose of it down the drain.

  • Segregation: Keep methylamine formate waste separate from other chemical waste streams to prevent potentially hazardous reactions.[5] In particular, avoid mixing it with strong acids, bases, or oxidizing agents.

  • Containerization: Use a clearly labeled, leak-proof, and compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.[7] The container must be in good condition and have a secure-fitting cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Methylamine Formate," and the approximate concentration and quantity. Include the date of accumulation.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat sources and incompatible materials.[4][5]

  • Professional Disposal: Arrange for the collection and disposal of the methylamine formate waste through a licensed hazardous waste disposal company.[5] Provide them with a clear description of the waste to ensure it is handled and treated in compliance with all local and national regulations.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of methylamine formate.

start Start: Methylamine Formate Waste Generated characterize Characterize as Hazardous Waste (due to toxic and corrosive components) start->characterize segregate Segregate from other waste streams (especially acids, bases, oxidizers) characterize->segregate containerize Place in a labeled, compatible container (e.g., HDPE) segregate->containerize store Store in a designated, safe location containerize->store contact Contact Licensed Hazardous Waste Disposal Company store->contact end_ End: Proper and Compliant Disposal contact->end_

Disposal workflow for methylamine formate waste.

Disclaimer: This guide provides general recommendations based on available safety data for the components of methylamine formate. It is not a substitute for a site-specific risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor. Always adhere to your local and national regulations regarding hazardous waste disposal.

References

Essential Safety and Logistical Information for Handling Methylamine Formate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, immediate safety and logistical information for researchers, scientists, and drug development professionals handling methylamine (B109427) formate (B1220265). The following procedural guidance outlines operational plans, personal protective equipment, and disposal protocols to ensure safe laboratory practices.

Hazard Identification and Safety Precautions

Methylamine formate is a chemical compound that combines the characteristics of both methylamine and formic acid. As such, it is crucial to handle it with care, recognizing its potential hazards, which include flammability, corrosivity, and toxicity upon inhalation or contact.[1][2][3][4] Vapors may be heavier than air and can travel to an ignition source.[5][6]

Core Hazards:

  • Flammability: Highly flammable liquid and vapor.[2][3][4] Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

  • Corrosivity: Causes severe skin burns and eye damage.[2][3]

  • Toxicity: Harmful if swallowed or inhaled.[2][3][4]

  • Irritation: May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling methylamine formate to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile rubber gloves are generally recommended. Always check with the glove manufacturer for specific breakthrough times and suitability.[1][7]
Eye Protection Safety gogglesTightly fitting safety goggles are required. A face shield may also be necessary for splash hazards.[1][3][7]
Skin and Body Protection Laboratory coatA standard, flame-retardant, anti-static lab coat should be worn.[2][7]
ClothingWear long pants and closed-toe shoes.[1][7]
Respiratory Protection RespiratorRequired when vapors or aerosols are generated.[8][9] Use a NIOSH/MSHA approved respirator if exposure limits are exceeded.[10]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and prevent accidents.

Engineering Controls:

  • Always work in a well-ventilated area.[7]

  • Use a chemical fume hood with adequate exhaust ventilation for all procedures involving this chemical.[1][7][11]

  • An eyewash station and safety shower must be readily available and within close proximity (within fifty feet and ten seconds of the work area).[1][7][11]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Gather all necessary materials and PPE.

  • Dispensing: Handle the substance under a dry, inert atmosphere (e.g., nitrogen or argon) if it is sensitive to moisture. Ground all equipment containing the material to prevent static discharge.[7][12]

  • During Use: Avoid contact with eyes, skin, and clothing.[7][12][13] Do not breathe vapors or mists.[8][12]

  • After Use: Tightly close the container after use and store it in a cool, dry, and well-ventilated area.[2][4][11]

Storage:

  • Store in a tightly closed container in a secured, cool, dry, and well-ventilated area.[11]

  • Store as a flammable material, away from direct sunlight, heat, sparks, flame, or any other source of ignition.[11]

  • Store segregated from incompatible chemicals such as strong oxidizers, acids, and bases.[11][12]

Disposal Plan

Proper disposal of methylamine formate waste is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: Waste methylamine formate must be collected in its pure form and in solutions.[11] It should be collected in a sealable, airtight, and compatible waste container.[11]

  • Labeling and Storage: Attach a completed hazardous waste label to the container when waste is first added.[1][11] Store the waste container in a designated, well-ventilated area, away from incompatible materials.[1][11]

  • Disposal Request: When the container is full or no longer in use, complete a chemical collection request form and deliver it to your institution's Environmental Health and Safety (EHS) office or designated waste management provider.[1][11] Do not pour chemical residues into the sink.[14]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationProcedural Steps
Spill Small Spill (in a fume hood): Absorb with an inert dry material and place the material in an appropriate waste disposal container.[11] Large Spill (outside a fume hood): Evacuate personnel to a safe area.[1][7] Remove all sources of ignition.[1][5][7] Ensure adequate ventilation.[1][7] Contact your institution's EHS or emergency response team for cleanup.[1][7]
Personal Exposure Eye Contact: Immediately flush eyes with plenty of warm water for at least 15 minutes, also under the eyelids.[1][7] Seek immediate medical attention.[1][2][3] Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2][7] Seek medical attention.[1][2] Inhalation: Remove to fresh air.[1][2][7] If breathing is difficult, give oxygen.[1][7] Seek immediate medical attention.[1][2][3] Ingestion: Rinse mouth with water.[3][7] Do NOT induce vomiting.[2][8] Seek immediate medical attention.[2][3]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for responding to a methylamine formate spill.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response (Inside Fume Hood) cluster_large_spill Large Spill Response (Outside Fume Hood) spill Spill Occurs assess_size Assess Spill Size and Location spill->assess_size small_spill Small Spill assess_size->small_spill Small & Contained large_spill Large Spill assess_size->large_spill Large or Uncontained ppe_small Ensure Proper PPE is Worn small_spill->ppe_small absorb Absorb with Inert Material ppe_small->absorb collect Collect and Place in Waste Container absorb->collect clean Clean Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose evacuate Evacuate Immediate Area large_spill->evacuate ignite Remove Ignition Sources evacuate->ignite ventilate Ensure Ventilation ignite->ventilate contact_ehs Contact EHS/ Emergency Response ventilate->contact_ehs

Caption: Workflow for Methylamine Formate Spill Response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.